1-Cyclopentenylboronic acid
Description
The exact mass of the compound Cyclopenten-1-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopenten-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBHNSVUMGIKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397507 | |
| Record name | cyclopenten-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850036-28-1 | |
| Record name | cyclopenten-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Cyclopent-1-en-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Cyclopentenylboronic Acid (CAS: 850036-28-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopentenylboronic acid, a versatile reagent in modern organic synthesis, with a focus on its application in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. It is an organoboron compound that is increasingly utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique structural features make it a valuable tool for the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 850036-28-1 | N/A |
| Molecular Formula | C₅H₉BO₂ | N/A |
| Molecular Weight | 111.94 g/mol | N/A |
| Melting Point | 134-140 °C | |
| Appearance | White to light yellow crystalline powder | |
| Boiling Point (Predicted) | 246.7±33.0 °C | |
| Density (Predicted) | 1.08±0.1 g/cm³ | |
| pKa (Predicted) | 9.44±0.20 | |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the hydrolysis of its more stable pinacol (B44631) ester precursor, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Synthesis of this compound Pinacol Ester
A common synthetic route involves a palladium-catalyzed cross-coupling reaction between a halo-cyclopentene and a diboron (B99234) reagent. The following protocol is adapted from methodologies described in patent literature.
Experimental Protocol:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction Conditions: Heat the mixture to a temperature between 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless to light yellow liquid.
Hydrolysis to this compound
The pinacol ester can be hydrolyzed to the corresponding boronic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the this compound pinacol ester (1.0 eq) in a suitable solvent system, such as a mixture of diethyl ether and water.
-
Hydrolysis: Add an aqueous acid (e.g., 1 M HCl) and stir the biphasic mixture vigorously at room temperature for 1-4 hours.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is a key substrate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds between the cyclopentenyl moiety and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
General Workflow for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Representative Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the reaction tube and heat the mixture to 80-100°C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenyl-substituted aromatic compound.
Application in Drug Discovery: Synthesis of PHA-793887
This compound serves as a crucial building block in the synthesis of the potent cyclin-dependent kinase (CDK) inhibitor, PHA-793887. This compound has been investigated for its potential as an anticancer agent. The cyclopentenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.
Biological Activity of PHA-793887
PHA-793887 is a multi-CDK inhibitor, demonstrating potent inhibition of several key kinases involved in cell cycle regulation.
| Target | IC₅₀ (nM) | Reference |
| CDK1 | 60 | |
| CDK2 | 8 | |
| CDK4 | 62 | |
| CDK5 | 5 | |
| CDK7 | 10 | |
| CDK9 | 138 | |
| GSK3β | 79 |
Mechanism of Action and the CDK Signaling Pathway
Cyclin-dependent kinases are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. PHA-793887 acts as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecules, as exemplified by the synthesis of the multi-CDK inhibitor PHA-793887. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, and applications, highlighting its potential in the development of novel therapeutics.
An In-depth Technical Guide to the Synthesis of 1-Cyclopentenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-cyclopentenylboronic acid pinacol (B44631) ester, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The document outlines a robust and scalable palladium-catalyzed method, presenting comprehensive experimental protocols and quantitative data.
Introduction
This compound pinacol ester is an organoboron compound featuring a cyclopentene (B43876) ring attached to a pinacol-protected boronic acid.[1] This structure makes it a versatile building block in medicinal chemistry and materials science for the construction of complex molecules.[1] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its handling and application in a laboratory setting.[1] This guide focuses on a practical and efficient synthetic route that avoids the use of pyrophoric reagents and cryogenic conditions often associated with traditional methods.
Palladium-Catalyzed Synthesis from 1-Chlorocyclopentene
A highly effective method for the preparation of this compound pinacol ester involves the palladium-catalyzed coupling of 1-chlorocyclopentene with bis(pinacolato)diboron.[2][3] This approach offers significant advantages over older methods that required n-butyllithium at ultra-low temperatures, reducing raw material costs, simplifying the procedure, and improving scalability.[2][3]
Reaction Scheme
The overall transformation can be represented as follows:
Caption: Palladium-catalyzed borylation of 1-chlorocyclopentene.
Proposed Catalytic Cycle
The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, characteristic of palladium-catalyzed cross-coupling reactions.
Caption: Proposed catalytic cycle for the palladium-catalyzed borylation.
Experimental Protocols
The following protocols are based on procedures described in the patent literature.[2][3]
Materials and Reagents
-
1-Chlorocyclopentene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) chloride (PdCl₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium acetate (B1210297) (KOAc)
-
Toluene
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
Detailed Synthesis Procedure
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene, palladium(II) chloride, the phosphine (B1218219) ligand, bis(pinacolato)diboron, potassium acetate, and toluene.
-
Reaction Conditions: Heat the mixture to 110°C and maintain reflux for 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth.
-
Transfer the filtrate to a separatory funnel and wash the organic layer twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate for 4 hours.
-
Filter off the drying agent.
-
-
Purification: Remove the toluene from the filtrate by vacuum distillation to yield the crude product. Further purification can be achieved by vacuum distillation of the crude product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound pinacol ester using different phosphine ligands as described in the patent literature.[2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 1-Chlorocyclohexene | 1-Chlorocyclopentene | 1-Chlorocyclopentene |
| Ligand | Tricyclohexylphosphine | 2-Dicyclohexylphosphino-2',-(N,N-Dimethylamino)biphenyl | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Catalyst | PdCl₂ | PdCl₂ | PdCl₂ |
| Base | Potassium Acetate | Potassium Acetate | Potassium Acetate |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | 110°C | 110°C | 110°C |
| Reaction Time | 12 h | 12 h | 12 h |
| Yield | 86.4% | Not specified | Not specified |
| Purity | 97.9% | 98.4% | Not specified |
| Molar Ratios | |||
| Substrate:Catalyst:Ligand:B₂pin₂:Base | 1 : 0.01 : 0.02 : 1.05 : 3 | 1 : 0.01 : 0.02 : 1.03 : 3 | 1 : 0.01 : 0.02 : 1.03 : 3 |
Alternative Synthetic Approaches
While the palladium-catalyzed coupling of 1-chlorocyclopentene is a direct and efficient method, other strategies for the synthesis of alkenyl boronic esters are reported in the literature and may be adaptable for this specific target.
Boryl-Heck Reaction
The boryl-Heck reaction is a palladium-catalyzed process that converts terminal alkenes into trans-alkenyl boronic esters using an electrophilic boron reagent like catecholchloroborane (catBCl).[4][5] This method avoids the need for pre-functionalized starting materials like vinyl halides.[4] While the direct application to cyclopentene to yield the desired product has not been explicitly detailed, this approach represents a potentially more atom-economical route.
Caption: General workflow for the Boryl-Heck reaction.
Nickel-Catalyzed Arylboration
Nickel-catalyzed reactions have been developed for the diastereoselective arylboration of cyclopentenes.[6] These methods allow for the creation of sterically congested cyclopentane (B165970) scaffolds with both aryl and boronic ester functionalities.[6] Although this reaction provides a saturated cyclopentane ring and incorporates an aryl group, it demonstrates the utility of transition metal catalysis in functionalizing the cyclopentene core with boron moieties.
Conclusion
The synthesis of this compound pinacol ester is efficiently achieved through a palladium-catalyzed cross-coupling reaction of 1-chlorocyclopentene and bis(pinacolato)diboron. This method is scalable, avoids harsh reaction conditions, and provides the product in high yield and purity. For researchers and professionals in drug development and organic synthesis, this approach offers a reliable and practical route to a key synthetic intermediate. Further research into alternative methods like the boryl-Heck reaction may provide even more efficient and atom-economical pathways in the future.
References
- 1. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 2. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]
- 5. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Design of an Amide-Directed Ni-Catalyzed Arylboration of Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenylboronic acid is an organoboron compound featuring a cyclopentene (B43876) ring attached to a boronic acid functional group. This versatile building block is of significant interest in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This guide provides a comprehensive overview of the known physical properties of this compound and its commonly used derivative, this compound pinacol (B44631) ester. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.
Core Physical Properties
The physical characteristics of this compound and its pinacol ester derivative are crucial for their handling, storage, and application in chemical synthesis. The data available from various sources is summarized below.
Data Presentation: A Comparative Summary
| Physical Property | This compound | This compound Pinacol Ester |
| CAS Number | 850036-28-1[1][2] | 287944-10-9 |
| Molecular Formula | C₅H₉BO₂[1][2] | C₁₁H₁₉BO₂ |
| Molecular Weight | 111.94 g/mol [1] | 194.08 g/mol |
| Appearance | White to light yellow crystalline powder[1] | Colorless to light yellow clear liquid |
| Melting Point | 140 °C (literature)[1] | Not Applicable |
| Boiling Point | 246.7 ± 33.0 °C (Predicted) | 210 °C at 760 mmHg |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | 0.96 g/cm³ |
| pKa | 9.44 ± 0.20 (Predicted) | Not Applicable |
| Refractive Index | Not Available | 1.463 |
| Solubility | Soluble in Methanol | Information not readily available |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following section outlines detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
Procedure:
-
Ensure the sample of this compound is finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[3]
-
Pack a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.[4]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[4]
-
Heat the sample rapidly at first to determine an approximate melting range.[4]
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[3][4]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[4]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes or small vials
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL of methanol) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[6]
-
Visually inspect the solution to determine if the solid has completely dissolved.[6]
-
If the solid dissolves, the compound is considered soluble under these conditions. If it does not, the compound is considered insoluble. For a more quantitative assessment, the amount of solvent can be incrementally increased until the solid dissolves completely, allowing for the calculation of solubility in terms of mg/mL or mol/L.[7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation:
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Apparatus:
-
NMR tube
-
Pipette
-
Deuterated solvent (e.g., Methanol-d4, Chloroform-d)
-
Vortex mixer
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a small vial. As boronic acids can form boroxines (anhydrides) which can lead to complex spectra, using a protic solvent like Methanol-d4 can help to break up these oligomers.[8]
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer the solution into an NMR tube using a pipette.
-
The sample is now ready for analysis in an NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy Sample Preparation (KBr Pellet Method):
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
FT-IR spectrometer
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Place a small amount of the mixture into the pellet press die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.[9]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[9]
Mandatory Visualization
As no direct signaling pathways involving this compound have been identified in the literature, a diagram illustrating its primary application in the Suzuki-Miyaura cross-coupling reaction is provided below. This catalytic cycle is fundamental to the synthetic utility of this compound.[10][11][12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. saltise.ca [saltise.ca]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
A Technical Guide to 1-Cyclopentenylboronic Acid: Properties and Applications in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Cyclopentenylboronic acid, a valuable reagent in modern organic synthesis. The document details its fundamental chemical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and presents a visualization of the reaction's catalytic cycle. This information is intended to support researchers and professionals in the fields of medicinal chemistry and materials science in the effective utilization of this versatile compound.
Core Properties of this compound
This compound is an organoboron compound that serves as a key building block in the synthesis of complex organic molecules.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it acts as the organoboron nucleophile.[2][3]
Quantitative Data Summary
The key quantitative and physical properties of this compound and its common derivative, the pinacol (B44631) ester, are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₉BO₂[1][2][4] | C₁₁H₁₉BO₂[3][5][6] |
| Molecular Weight | 111.94 g/mol [1] | 194.08 g/mol [5][6] |
| CAS Number | 850036-28-1[1][4] | 287944-10-9[3][5][6] |
| Appearance | White to light yellow crystalline powder[1] | Colorless to light yellow clear liquid |
| Melting Point | 140 °C[1][4] | Not applicable |
| Boiling Point | 246.7±33.0 °C (Predicted)[4] | 210 °C at 760 mmHg[3] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C[1][4] | Sensitive to moisture and air[5] |
Application in Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely employed in pharmaceutical and agrochemical research.[1] this compound is an effective coupling partner in these reactions. Below is a detailed, representative methodology for a generic Suzuki-Miyaura coupling reaction utilizing a boronic acid like this compound with an aryl halide.
Objective: To synthesize a coupled product by forming a new C-C bond between the cyclopentenyl moiety of this compound and an aryl group from an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or Pd(dppf)Cl₂) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with a small amount of water[1][4]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Solvent and Catalyst Addition: Add the anhydrous solvent and, if required, water to the reaction vessel via syringe. The mixture is then degassed by bubbling a stream of argon through it for 10-15 minutes.[1] Following degassing, the palladium catalyst is added.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (aryl halide) is consumed.[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel, to yield the desired coupled product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using the DOT language, illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. This cycle is fundamental to understanding the mechanism of C-C bond formation using boronic acids.
References
An In-Depth Technical Guide to the Spectral Data of 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-cyclopentenylboronic acid, a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Introduction to this compound
This compound is an organoboron compound featuring a five-membered ring with a boronic acid functional group attached to a vinyl carbon. This structure makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its utility is of significant interest to researchers in medicinal chemistry and materials science.
Synthesis and Characterization Workflow
The general procedure for the synthesis and subsequent spectral characterization of this compound is outlined in the workflow diagram below. A common synthetic route involves the palladium-catalyzed cross-coupling of a 1-halocyclopentene with a diboron (B99234) reagent to form a stable pinacol (B44631) ester intermediate, which is then hydrolyzed to the desired boronic acid.
Spectral Data
While a comprehensive, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected spectral data based on the analysis of similar alkenylboronic acids and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0 - 6.5 | t | 1H | =C-H |
| ~4.5 - 5.5 | br s | 2H | B(OH)₂ |
| ~2.3 - 2.5 | m | 2H | =C-CH₂ |
| ~1.8 - 2.0 | m | 2H | =C-C-CH₂ |
| ~2.1 - 2.3 | m | 2H | C-CH₂-C |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 150 | C-B |
| ~135 - 145 | =C-H |
| ~35 - 40 | =C-CH₂ |
| ~30 - 35 | =C-C-CH₂ |
| ~20 - 25 | C-CH₂-C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3600 | Strong, Broad | O-H stretch (B-OH) |
| ~3000 - 3100 | Medium | =C-H stretch |
| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1630 - 1660 | Medium | C=C stretch |
| ~1300 - 1400 | Strong | B-O stretch |
| ~1000 - 1100 | Strong | B-C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular Ion) |
| 94 | [M - H₂O]⁺ |
| 83 | [M - B(OH)₂]⁺ |
| 67 | [C₅H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of this compound. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or CDCl₃). The use of methanol-d₄ can be advantageous for observing the B(OH)₂ protons, which are exchangeable.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
Due to the propensity of boronic acids to dehydrate, derivatization is often employed for mass spectrometry analysis.
-
Sample Preparation (GC-MS with Silylation):
-
Dissolve a small amount of the boronic acid in a dry, aprotic solvent.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture to facilitate the formation of the volatile trimethylsilyl (B98337) ester.
-
-
Sample Preparation (LC-MS/ESI-MS):
-
Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water) with a small amount of acid or base to aid ionization.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
For fragmentation analysis, perform MS/MS on the molecular ion peak.
-
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. It is important to note that the provided spectral data are predicted values and experimental results may vary depending on the specific conditions and instrumentation used.
An In-depth Technical Guide on 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentenylboronic acid is a versatile synthetic intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization. Due to the current unavailability of a solved crystal structure for this compound, this guide focuses on its synthesis from its common precursor, the pinacol (B44631) ester, and provides detailed experimental protocols for its preparation and purification. Spectroscopic data, essential for its characterization in the absence of crystallographic information, are also discussed.
Introduction
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. They serve as key building blocks in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This compound, with its cyclic alkenyl structure, offers a unique scaffold for the synthesis of complex molecules, including pharmacologically active compounds and novel materials. Its utility lies in the ability to introduce a five-membered ring with a reactive handle for further functionalization.
While the pinacol ester of this compound is commercially available and widely used, the free boronic acid is often the desired reactive species in subsequent synthetic steps. This guide provides detailed methodologies for the synthesis of this compound from its pinacol ester, a critical step for its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester is presented in Table 1.
| Property | This compound | This compound pinacol ester |
| CAS Number | 850036-28-1 | 287944-10-9 |
| Molecular Formula | C₅H₉BO₂ | C₁₁H₁₉BO₂ |
| Molecular Weight | 111.94 g/mol | 194.08 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| Melting Point | 134-140 °C | Not available |
| Boiling Point | Not available | 210 °C at 760 mmHg[1] |
| Solubility | Soluble in organic solvents like ether, THF | Soluble in common organic solvents |
Synthesis and Purification
The synthesis of this compound is typically achieved through the hydrolysis of its more stable pinacol ester, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Synthesis of this compound pinacol ester
A common method for the synthesis of this compound pinacol ester involves a palladium-catalyzed cross-coupling reaction between a 1-halocyclopentene and bis(pinacolato)diboron (B136004).
-
Materials: 1-chlorocyclopentene, bis(pinacolato)diboron, palladium(II) chloride, a suitable phosphine (B1218219) ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., 1,4-dioxane).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (1.5 eq), palladium(II) chloride (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous 1,4-dioxane (B91453) to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound pinacol ester.
-
Hydrolysis of this compound pinacol ester
The deprotection of the pinacol ester to yield the free boronic acid can be accomplished under acidic conditions.
-
Materials: this compound pinacol ester, a suitable solvent system (e.g., a mixture of acetone (B3395972) or THF and water), and a strong acid (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Crystallization
Due to the lack of a specific protocol in the literature, a general method for the crystallization of boronic acids is proposed.
-
Materials: Crude this compound, a suitable solvent system for recrystallization (e.g., a mixture of a good solvent like diethyl ether and a poor solvent like hexanes).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot diethyl ether.
-
Slowly add hexanes to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization
In the absence of a crystal structure, spectroscopic methods are paramount for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton and the allylic and homoallylic protons of the cyclopentenyl ring. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The vinylic carbons will appear in the downfield region typical for sp² hybridized carbons, with the carbon attached to the boron atom being significantly influenced by the boron substituent.
Expected Chemical Shifts (in CDCl₃):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Vinylic CH | ~6.0-6.5 | ~130-140 |
| C-B | - | ~135-145 (broad) |
| Allylic CH₂ | ~2.4-2.6 | ~30-35 |
| Homoallylic CH₂ | ~1.8-2.0 | ~20-25 |
| B(OH)₂ | Variable (broad) | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H (sp² and sp³), C=C, and B-O bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (B-OH) | 3200-3600 | Strong, broad |
| C-H stretch (sp²) | 3000-3100 | Medium |
| C-H stretch (sp³) | 2800-3000 | Medium |
| C=C stretch | 1630-1650 | Medium |
| B-O stretch | 1300-1400 | Strong |
Logical Relationships and Workflows
The synthesis and subsequent use of this compound in a Suzuki-Miyaura coupling reaction can be visualized as a logical workflow.
Caption: Synthetic workflow for this compound and its application.
Conclusion
While the crystal structure of this compound remains to be determined, its synthesis and characterization are well within the reach of a standard organic chemistry laboratory. The detailed protocols provided in this guide for the hydrolysis of its pinacol ester and subsequent purification offer a clear pathway to obtaining this valuable synthetic intermediate. The expected spectroscopic data serve as a reliable means of characterization. The versatility of this compound in Suzuki-Miyaura coupling and other transformations underscores its importance for researchers in drug discovery and materials science, enabling the construction of novel and complex molecular architectures. Future work to obtain a single crystal and perform X-ray diffraction analysis would be invaluable to the scientific community, providing definitive structural information and further insight into its reactivity.
References
An In-depth Technical Guide on the Thermodynamic Properties of 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Cyclopentenylboronic acid. Due to a lack of specific experimental data for this compound in the current literature, this document focuses on the established theoretical framework and experimental protocols applicable to its characterization. The guide details the methodologies for determining key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. Furthermore, it outlines the computational approaches that can be employed to predict these properties. This document serves as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermodynamic behavior of this compound and related organoboron compounds.
Introduction
This compound, and its pinacol (B44631) ester derivative, are organoboron compounds with applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5][6] The cyclopentene (B43876) moiety provides a reactive site for various chemical transformations.[1] Understanding the thermodynamic properties of this compound is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability and proper formulation of potential therapeutic agents.[7]
Theoretical Framework
The key thermodynamic properties that govern the behavior of a chemical compound are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
-
Enthalpy (ΔH): Represents the total heat content of a system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).[8]
-
Entropy (ΔS): A measure of the disorder or randomness of a system.[9] An increase in entropy (ΔS > 0) generally favors a spontaneous process.
-
Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure.[10][11] The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process.[11][12]
The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[13]
Experimental Determination of Thermodynamic Properties
A variety of experimental techniques can be employed to measure the thermodynamic properties of organic compounds like this compound.
Calorimetry
Calorimetry is the primary experimental technique for measuring heat changes associated with chemical reactions and physical processes, allowing for the determination of enthalpy changes.[14][15]
3.1.1. Bomb Calorimetry
This method is used to determine the heat of combustion (ΔcH°) of a substance.[16][17] From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.
Experimental Protocol: Bomb Calorimetry
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is meticulously measured.
-
The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).[17]
-
The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.[17]
3.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][15][18] It can be used to determine heat capacity, enthalpy of fusion, and enthalpy of phase transitions.
Experimental Protocol: Differential Scanning Calorimetry
-
A small, accurately weighed sample of this compound is placed in a sample pan.
-
An empty reference pan is also prepared.
-
Both pans are heated or cooled at a controlled rate in the DSC instrument.
-
The instrument measures the difference in heat flow to the sample and the reference.
-
The resulting thermogram shows peaks corresponding to thermal events such as melting, crystallization, and other phase transitions. The area under these peaks is proportional to the enthalpy change of the transition.
3.1.3. Isothermal Titration Calorimetry (ITC)
ITC is used to study the thermodynamics of binding interactions in solution, such as the binding of a boronic acid to a diol.[19][20] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding enthalpy (ΔH), binding constant (K), and stoichiometry (n).
Experimental Protocol: Isothermal Titration Calorimetry
-
A solution of this compound is placed in the sample cell of the calorimeter.
-
A solution of a binding partner (e.g., a diol) is loaded into an injection syringe.
-
Small aliquots of the binding partner solution are injected into the sample cell.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat per injection versus the molar ratio of the reactants.
-
The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.
Vapor Pressure Measurement
The Knudsen effusion method can be used to determine the vapor pressure of a solid or a liquid with low volatility.[16][21] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.
Experimental Protocol: Knudsen Effusion Method
-
A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.
-
The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
The rate of mass loss of the sample due to effusion of vapor through the orifice is measured.
-
The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.[21]
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[22][23]
Quantum Chemistry Methods
Methods like Density Functional Theory (DFT) and ab initio calculations can be used to calculate the electronic structure of this compound.[22][23] From the electronic structure, properties such as the enthalpy of formation, entropy, and heat capacity can be derived.
Computational Workflow: Quantum Chemistry Calculation
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to compute the zero-point vibrational energy, thermal corrections to enthalpy, and the entropy of the molecule.
-
Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.
-
Thermochemical Analysis: The results from the frequency and energy calculations are combined to determine the standard enthalpy of formation, entropy, and Gibbs free energy.
Group Contribution Methods
Group contribution methods estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[24] While less accurate than quantum chemistry methods, they are much faster and can provide useful estimates. For example, the thermodynamic properties of cyclopentene and related boronic acids can be used to estimate the properties of this compound.
Summary of Thermodynamic Data
As previously stated, specific experimental thermodynamic data for this compound is not available in the reviewed literature. However, for context, the following table summarizes relevant thermodynamic data for the parent molecule, cyclopentene. This data can serve as a starting point for estimations using group contribution methods.
| Property | Value | Units | Source |
| Cyclopentene (C₅H₈) | |||
| Standard Molar Enthalpy of Formation (gas) | 32.9 ± 0.6 | kJ/mol | NIST Chemistry WebBook[25] |
| Standard Molar Enthalpy of Formation (liquid) | -0.4 ± 0.5 | kJ/mol | NIST Chemistry WebBook[25] |
| Standard Molar Entropy (gas) | 293.1 ± 2.1 | J/mol·K | NIST Chemistry WebBook[25] |
| Standard Molar Entropy (liquid) | 197.5 ± 1.2 | J/mol·K | NIST Chemistry WebBook[25] |
| Standard Molar Heat Capacity (gas) | 81.6 ± 4.2 | J/mol·K | NIST Chemistry WebBook[25] |
| Standard Molar Heat Capacity (liquid) | 126.8 ± 2.5 | J/mol·K | NIST Chemistry WebBook[25] |
Visualizations
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Computational Workflow for Thermodynamic Properties
Caption: Computational workflow for predicting thermodynamic properties.
Conclusion
This technical guide has detailed the established experimental and computational methodologies for determining the thermodynamic properties of this compound. While specific experimental data for this compound is currently lacking in the literature, the protocols for techniques such as bomb calorimetry, differential scanning calorimetry, and isothermal titration calorimetry, along with computational methods like quantum chemistry calculations, provide a robust framework for its characterization. The thermodynamic data for the parent cyclopentene molecule serves as a useful reference point. The information and workflows presented herein are intended to guide researchers and professionals in their efforts to understand and utilize the thermodynamic behavior of this compound in various scientific and industrial applications.
References
- 1. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Cyclopentene-1-boronic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. Cyclopentene-1-boronic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. CYCLOPENTEN-1-YLBORONIC ACID | 850036-28-1 [chemicalbook.com]
- 6. 850036-28-1|Cyclopent-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. openmopac.net [openmopac.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 14. A calorimetric investigation of the binding of indole and phenylethane boronic acid to chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 16. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thermodynamics of the adsorption of monoclonal antibodies in phenylboronate chromatography: Affinity versus multimodal interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eng.uc.edu [eng.uc.edu]
- 22. fiveable.me [fiveable.me]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Cyclopentene [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentenylboronic acid and its derivatives, particularly its pinacol (B44631) ester, are valuable reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the reactivity and electronic properties of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is an organoboron compound featuring a five-membered carbocyclic ring double-bonded to a boronic acid functional group. Its structure makes it a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The pinacol ester of this compound is often preferred due to its enhanced stability and ease of handling.[2] This guide will delve into the synthesis, reactivity, and computed electronic characteristics of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester is provided in the table below.
| Property | This compound | This compound pinacol ester | Reference(s) |
| CAS Number | 850036-28-1 | 287944-10-9 | [1] |
| Molecular Formula | C₅H₉BO₂ | C₁₁H₁₉BO₂ | [1] |
| Molecular Weight | 111.94 g/mol | 194.08 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | Colorless to light yellow clear liquid | [1] |
| Melting Point | 140 °C | Not available | [1] |
| Boiling Point | 246.7 ± 33.0 °C (Predicted) | 210.0 ± 33.0 °C (Predicted) |
Synthesis of this compound Pinacol Ester
A common and efficient method for the synthesis of this compound pinacol ester involves the palladium-catalyzed coupling of 1-chlorocyclopentene with bis(pinacolato)diboron (B136004). This method avoids the use of harsh organolithium reagents and cryogenic temperatures.
Experimental Protocol: Palladium-Catalyzed Borylation of 1-Chlorocyclopentene
This protocol is adapted from the methodology described in patent CN103044469A.
Materials:
-
1-chlorocyclopentene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) chloride (PdCl₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl (XPhos) or similar phosphine (B1218219) ligand
-
Potassium acetate (B1210297) (KOAc)
-
Toluene (B28343) (anhydrous)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.0-1.2 eq), potassium acetate (3.0 eq), palladium(II) chloride (0.01 eq), and the phosphine ligand (0.02 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with toluene.
-
Wash the filtrate with water (2 x volume of toluene).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound pinacol ester.
Expected Yield: 85-90%
Diagram of the Synthesis Workflow:
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
This compound and its pinacol ester are excellent coupling partners in Suzuki-Miyaura reactions, enabling the formation of a C(sp²)-C(sp²) bond with a variety of aryl and vinyl halides or triflates.
General Reaction Scheme
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
The following is a general protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (or other suitable solvent system, e.g., dioxane/water, THF/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 eq) and this compound pinacol ester (1.2 eq) in the chosen organic solvent.
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Yields for Suzuki-Miyaura Coupling of this compound Pinacol Ester with Various Aryl Bromides:
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 8 | 96 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |
(Note: The data in this table are representative and have been compiled from various sources on Suzuki-Miyaura couplings of vinylboronic esters. Specific yields may vary depending on the exact reaction conditions.)
Electronic Properties (Theoretical)
Calculated Electronic Properties:
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Visualization of Frontier Molecular Orbitals:
The HOMO is primarily located on the carbon-carbon double bond, indicating that this is the region of highest electron density and the likely site of electrophilic attack. The LUMO is distributed over the π* orbital of the double bond and the empty p-orbital of the boron atom, suggesting that this is the region susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound and its derivatives. Below are the expected characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR (400 MHz, CDCl₃) of this compound Pinacol Ester:
-
δ 6.5-6.7 ppm (t, 1H): Vinylic proton (=CH-)
-
δ 2.4-2.6 ppm (m, 4H): Allylic protons (-CH₂-CH=)
-
δ 1.9-2.1 ppm (m, 2H): Homoallylic protons (-CH₂-CH₂-CH=)
-
δ 1.25 ppm (s, 12H): Methyl protons of the pinacol group
¹³C NMR (100 MHz, CDCl₃) of this compound Pinacol Ester:
-
δ 145-150 ppm: Vinylic carbon attached to boron (C-B)
-
δ 140-145 ppm: Vinylic carbon (=CH-)
-
δ 83-84 ppm: Quaternary carbons of the pinacol group (C-O)
-
δ 35-40 ppm: Allylic carbons (-CH₂-CH=)
-
δ 24-25 ppm: Methyl carbons of the pinacol group
-
δ 22-24 ppm: Homoallylic carbon (-CH₂-CH₂-CH=)
FT-IR (thin film) of this compound:
-
3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid
-
~3050 cm⁻¹ (medium): Vinylic C-H stretching
-
2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching
-
~1640 cm⁻¹ (medium): C=C stretching
-
~1350 cm⁻¹ (strong): B-O stretching
Conclusion
This compound and its pinacol ester are highly versatile and valuable reagents in organic synthesis. Their reactivity in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules containing a cyclopentenyl moiety. This guide has provided a detailed overview of the synthesis, reactivity, and electronic properties of this compound, along with practical experimental protocols and data. It is intended to be a useful resource for chemists engaged in the design and execution of novel synthetic strategies.
References
Commercial Availability and Synthetic Utility of 1-Cyclopentenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 1-Cyclopentenylboronic acid (CAS No. 850036-28-1), a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering a centralized resource for procurement and experimental design.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of supplier information compiled from publicly available data. Please note that pricing and stock availability are subject to change and direct inquiry with the suppliers is recommended for the most current information. A closely related and often more stable derivative, this compound pinacol (B44631) ester (CAS No. 287944-10-9), is also widely available and serves as a common precursor.
Table 1: Commercial Suppliers of this compound and its Pinacol Ester
| Compound Name | CAS Number | Supplier | Purity | Available Quantities |
| This compound | 850036-28-1 | Chem-Impex | 93-105% (by titration)[1] | Inquire |
| TCI America | >97.0% | 1g, 5g | ||
| BLD Pharm | Inquire | Inquire | ||
| Santa Cruz Biotechnology | Inquire | Inquire | ||
| Thermo Scientific Chemicals | 97% | 250mg, 1g | ||
| MedChemExpress | >98% | 10mM in DMSO, 100mg, 250mg | ||
| This compound pinacol ester | 287944-10-9 | Sigma-Aldrich | 97% | 1g, 5g |
| Combi-Blocks | >95% | 1g, 5g, 10g | ||
| Frontier Specialty Chemicals | Inquire | Inquire | ||
| Oakwood Chemical | 98% | 1g, 5g, 25g |
Synthetic Protocols
The following sections detail experimental procedures for the synthesis of this compound, starting from the common laboratory chemical cyclopentanone (B42830). A representative protocol for its application in the Suzuki-Miyaura cross-coupling reaction is also provided.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from cyclopentanone. This typically involves the formation of a vinyl halide intermediate, followed by borylation and subsequent hydrolysis of the resulting boronic ester.
Step 1: Synthesis of 1-Chlorocyclopentene from Cyclopentanone
This procedure is adapted from established methods for the synthesis of vinyl chlorides from ketones.
-
Materials: Cyclopentanone, Phosphorus pentachloride (PCl₅), Anhydrous diethyl ether.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 1-chlorocyclopentene.
-
Step 2: Synthesis of this compound Pinacol Ester
This protocol is based on a palladium-catalyzed borylation of 1-chlorocyclopentene.[2][3]
-
Materials: 1-Chlorocyclopentene, Bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tricyclohexylphosphine (B42057) (PCy₃), Potassium acetate (KOAc), Anhydrous toluene (B28343).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.
-
Step 3: Hydrolysis of this compound Pinacol Ester
This general procedure can be adapted for the deprotection of the pinacol ester to yield the free boronic acid.[4]
-
Materials: this compound pinacol ester, Methanol, Silica gel.
-
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq) in methanol.
-
Add silica gel to the solution (approximately 5-10 times the weight of the ester).
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the silica gel.
-
Wash the silica gel with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. The following is a representative protocol for the coupling of this compound with an aryl halide.
-
Materials: this compound, 4-Bromoanisole (B123540), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)cyclopent-1-ene.
-
Conclusion
This compound is a readily accessible and highly useful building block for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides essential information for researchers on its commercial sourcing and provides detailed, actionable protocols for its synthesis and application. The provided methodologies and diagrams are intended to streamline experimental design and facilitate the successful implementation of this versatile reagent in various research and development endeavors.
References
Synthesis of 1-Cyclopentenylboronic Acid from 1-Chlorocyclopentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentenylboronic acid from 1-chlorocyclopentene. This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications through Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the primary synthetic route via palladium-catalyzed borylation, including experimental protocols, quantitative data, and mechanistic diagrams. Alternative synthetic strategies are also discussed.
Primary Synthetic Route: Palladium-Catalyzed Miyaura Borylation
The most prevalent and efficient method for the synthesis of this compound from 1-chlorocyclopentene is through a Miyaura borylation reaction.[3][4] This reaction involves the palladium-catalyzed cross-coupling of the vinyl chloride with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to yield the stable this compound pinacol (B44631) ester.[3][5] This ester can then be hydrolyzed to the desired this compound. A key advantage of this method is its tolerance to a wide range of functional groups and its relatively mild reaction conditions compared to traditional methods involving highly reactive organometallic reagents.[5]
Experimental Protocol: Synthesis of this compound Pinacol Ester
This protocol is adapted from a patented industrial method.[6]
Materials:
-
1-Chlorocyclopentene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) chloride (PdCl₂)
-
Potassium acetate (B1210297) (KOAc)
-
Toluene (B28343) (anhydrous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diatomaceous earth
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and argon inlet.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
To a 2L four-necked flask under an argon atmosphere, add 1-chlorocyclopentene (1.261 mol), palladium(II) chloride (0.0126 mol), tricyclohexylphosphine (0.0252 mol), bis(pinacolato)diboron (1.324 mol), and potassium acetate (3.783 mol).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate for 4 hours.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to obtain this compound pinacol ester.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound pinacol ester as described in the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Chlorocyclopentene | 1.261 mol | [6] |
| Bis(pinacolato)diboron | 1.324 mol | [6] |
| Palladium(II) chloride | 0.0126 mol | [6] |
| Tricyclohexylphosphine | 0.0252 mol | [6] |
| Potassium acetate | 3.783 mol | [6] |
| Reaction Conditions | ||
| Solvent | Toluene | [6] |
| Temperature | 110 °C | [6] |
| Product | ||
| This compound pinacol ester | 246.70 g | [6] |
| Yield | 87.1% | [6] |
| Purity (by GC) | 98.4% | [6] |
Experimental Workflow and Mechanism
Caption: Workflow for the synthesis of this compound pinacol ester.
The mechanism of the Miyaura borylation involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Deprotection of the Pinacol Ester
To obtain the final this compound, the pinacol ester must be hydrolyzed. This is typically achieved under acidic or basic conditions, or through transesterification.
Experimental Protocol: Hydrolysis of this compound Pinacol Ester
A general method for the hydrolysis of pinacol boronic esters involves treatment with an acid.
Materials:
-
This compound pinacol ester
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Hexanes
Equipment:
-
Standard laboratory glassware.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dissolve the this compound pinacol ester (1 equivalent) in diethyl ether.
-
Add diethanolamine (1.1 equivalents) and stir at room temperature for approximately 30 minutes to form the diethanolamine adduct.
-
Add a biphasic solution of 0.1 M HCl and hexanes.
-
Stir vigorously for 20 minutes to effect hydrolysis.[7]
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
Purification of this compound
The purification of the final boronic acid can be challenging. Several methods can be employed:
-
Recrystallization: This is a common method for purifying solid boronic acids.[8]
-
Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, extracted into an aqueous layer, and then regenerated by the addition of acid. This process can help remove non-acidic impurities.[9]
-
Chromatography: While sometimes difficult, silica (B1680970) gel chromatography can be used for the purification of less polar boronic acids.[10]
Alternative Synthetic Pathways
While the palladium-catalyzed borylation is the most direct route from 1-chlorocyclopentene, other organometallic approaches are conceptually possible, though less documented for this specific substrate.
Grignard or Organolithium Mediated Borylation
This approach involves the formation of a more reactive organometallic intermediate from 1-chlorocyclopentene, which is then quenched with a boron electrophile.
-
Formation of the Organometallic Reagent: 1-chlorocyclopentene can be reacted with magnesium metal to form the Grignard reagent (1-cyclopentenylmagnesium chloride) or with a strong organolithium base (e.g., n-butyllithium) to form the corresponding organolithium species.
-
Borylation: The resulting organometallic compound is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The intermediate boronate ester is then hydrolyzed with aqueous acid to afford the this compound.
Caption: Conceptual workflow for Grignard/Organolithium mediated borylation.
This alternative pathway is a classical method for boronic acid synthesis but may be less suitable for substrates with sensitive functional groups due to the high reactivity of the intermediate organometallic species.
Conclusion
The synthesis of this compound from 1-chlorocyclopentene is most effectively achieved through a two-step sequence involving an initial Miyaura borylation to form the stable pinacol ester, followed by hydrolysis. This palladium-catalyzed approach offers high yields, excellent purity, and operational simplicity, making it suitable for both laboratory and potential large-scale synthesis. While alternative organometallic routes exist in principle, the palladium-catalyzed method is the preferred and better-documented strategy for this specific transformation. Careful purification of the final boronic acid is crucial to ensure its quality for subsequent applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acidsâ - figshare - Figshare [figshare.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. rsc.org [rsc.org]
stability of 1-Cyclopentenylboronic acid to air and moisture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, like many organoboronic acids, its utility is intrinsically linked to its stability, particularly its sensitivity to atmospheric conditions. This technical guide provides an in-depth analysis of the stability of this compound with a focus on its susceptibility to degradation by air and moisture. Understanding these stability characteristics is crucial for its proper handling, storage, and successful application in synthetic protocols.
While boronic acids are generally considered stable, organic-soluble Lewis acids, their reactivity makes them prone to several degradation pathways. For alkenylboronic acids such as this compound, the primary concerns are oxidative degradation and protodeboronation. The presence of moisture can facilitate hydrolysis, which may precede or influence the rate of these degradation reactions.
Core Stability Challenges: Air and Moisture Sensitivity
The stability of this compound is influenced by its chemical structure and the presence of environmental factors, primarily oxygen and water. Organoboron compounds, in general, are susceptible to decomposition, and vinyl boronic acids have their own characteristic stability profiles.[1]
Oxidative Degradation
Exposure to atmospheric oxygen is a significant factor in the degradation of many organoboronic acids.[2][3] The carbon-boron bond can be susceptible to oxidation, leading to the formation of hydroxylated byproducts. For this compound, this would likely result in the formation of cyclopentenol (B8032323) and boric acid. This process can be accelerated by light and the presence of radical initiators. Studies on other boronic acids have shown that the major initial degradation pathway is often oxidative in nature.[4]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom.[5] In the case of this compound, this would lead to the formation of cyclopentene (B43876) and boric acid. The presence of moisture is a key factor in protodeboronation, as water can act as the proton source. The rate of protodeboronation is highly dependent on the pH of the medium. While some studies suggest that vinyl boronic acids undergo relatively slow protodeboronation compared to other classes of boronic acids, it remains a potential degradation pathway, especially under non-anhydrous conditions.[6]
Quantitative Stability Assessment
To date, specific quantitative kinetic data for the degradation of this compound under controlled air and moisture conditions is not extensively available in peer-reviewed literature. However, a systematic study to determine its shelf-life and optimal storage conditions would involve monitoring its purity over time under various environmental stressors. The following table illustrates how such data could be presented.
| Condition | Time Point | Purity (%) of this compound | Major Degradation Product(s) | Concentration of Degradation Product(s) (%) |
| Ambient (25°C, 60% RH), Exposed to Air & Light | 0 hours | 99.5 | - | - |
| 24 hours | 95.2 | Cyclopentene, Cyclopentenol | 3.1, 1.7 | |
| 7 days | 82.1 | Cyclopentene, Cyclopentenol | 12.5, 5.4 | |
| Ambient (25°C, 60% RH), In Dark, Inert Atmosphere | 0 hours | 99.5 | - | - |
| 24 hours | 99.3 | - | < 0.1 | |
| 7 days | 99.0 | Cyclopentene | 0.8 | |
| Refrigerated (4°C), Sealed, Inert Atmosphere | 0 months | 99.5 | - | - |
| 6 months | 99.2 | - | < 0.1 | |
| 12 months | 98.8 | - | 0.5 | |
| Freezer (-20°C), Sealed, Inert Atmosphere | 0 months | 99.5 | - | - |
| 12 months | 99.4 | - | < 0.1 |
Table 1: Illustrative Quantitative Stability Data for this compound under Various Storage Conditions. Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound requires well-defined experimental protocols. The following outlines a general methodology for a comprehensive stability study.
Materials and Reagents
-
This compound (high purity, >98%)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Internal standard for quantitative NMR (qNMR), e.g., 1,3,5-trimethoxybenzene
-
Controlled environment chambers (for temperature and humidity control)
-
Inert gas (e.g., argon or nitrogen)
-
Analytical instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹¹B, ¹³C)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproducts
-
Sample Preparation and Storage
-
Initial Characterization: The initial purity of the this compound batch should be determined by ¹H NMR, ¹¹B NMR, and HPLC.
-
Sample Aliquoting: Aliquot the boronic acid into several vials for each storage condition to be tested.
-
Controlled Environments: Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). For studies involving exposure to air, the vials can be loosely capped or placed in an open container within the chamber. For studies under inert atmosphere, the vials should be purged with argon or nitrogen and tightly sealed.
Analytical Methods
NMR is a powerful tool for monitoring the degradation of boronic acids.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products like cyclopentene. The use of an internal standard allows for quantitative analysis (qNMR) of the remaining boronic acid.
-
¹¹B NMR: Provides information about the boron-containing species. The chemical shift of the boron atom in a boronic acid is distinct from that in a boronate ester or boric acid, allowing for the differentiation of these species.[7][8]
Protocol for ¹H NMR Analysis:
-
Accurately weigh a sample of the aged this compound and a known amount of the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the purity of the boronic acid relative to the internal standard.
Reversed-phase HPLC can be used to separate this compound from its non-volatile degradation products. However, care must be taken as on-column hydrolysis can be an issue.[9][10]
Protocol for HPLC Analysis:
-
Method Development: Develop a reversed-phase HPLC method capable of resolving this compound from potential impurities and degradation products. A C18 column is often suitable. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of the aged boronic acid sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Determine the peak area of this compound and any degradation products. Calculate the purity based on the relative peak areas.
Degradation Pathways and Mechanisms
The degradation of this compound in the presence of air and moisture can be visualized through the following pathways.
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Study
The logical flow of a stability study for this compound is outlined below.
Caption: Workflow for a comprehensive stability study.
Recommendations for Handling and Storage
Based on the known instability of boronic acids, the following best practices are recommended for handling and storing this compound to ensure its integrity:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (argon or nitrogen) is highly recommended.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood or glove box, to minimize exposure to air and moisture.[7][12] Use dry solvents and reagents when using this compound in reactions.
-
Monitoring: Periodically re-analyze the purity of stored this compound, especially if it has been stored for an extended period or if the container has been opened multiple times.
Conclusion
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.be [fishersci.be]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile of 1-Cyclopentenylboronic Acid in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of reagents is a critical parameter in chemical synthesis, influencing reaction kinetics, purification strategies, and overall process efficiency. 1-Cyclopentenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its solubility in common organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature for this specific compound, this document presents an inferred solubility profile based on the well-documented behavior of analogous boronic acids. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, alongside a visualization of its primary application in the Suzuki-Miyaura cross-coupling reaction.
Solubility Profile of this compound
However, general solubility trends can be inferred from structurally similar compounds, such as phenylboronic acid. Studies on phenylboronic acid show high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbon solvents.[1][2] It is also a common characteristic that the corresponding pinacol (B44631) esters of boronic acids exhibit enhanced stability and significantly greater solubility in organic solvents.[3] This is attributed to the masking of the polar dihydroxyl groups on the boron atom.
Based on these established trends, the following table summarizes the expected qualitative solubility of this compound and its more soluble pinacol ester derivative in a range of common organic solvents.
Table 1: Inferred Qualitative Solubility of this compound and its Pinacol Ester
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Expected Solubility of this compound | Expected Solubility of this compound Pinacol Ester |
| Toluene | 2.4 | Very Low | Moderate to High |
| Dichloromethane (DCM) | 9.1 | Low to Moderate | High |
| Tetrahydrofuran (THF) | 7.6 | High | Very High |
| Ethyl Acetate | 6.0 | Moderate to High | Very High |
| Acetone | 21.0 | High | Very High |
| Isopropanol (IPA) | 18.0 | Moderate | High |
| Methanol | 33.0 | Moderate | High |
Note: This table is predictive and based on the known solubility characteristics of analogous boronic acids.[1][2] For precise quantitative data, experimental determination is required as outlined in Section 3.0.
Experimental Protocol for Solubility Determination
A reliable and widely adopted method for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach involves heating a heterogeneous mixture of known composition until a clear, homogeneous solution is formed, the temperature of which represents the solubility point for that specific concentration.
Principle
A biphasic sample containing a precisely weighed amount of this compound and an organic solvent is heated at a slow, constant rate with vigorous stirring. The point of complete dissolution is identified by the disappearance of turbidity, which can be monitored visually or, more accurately, with a turbidity sensor that measures the intensity of light transmitted through the sample.
Apparatus and Materials
-
Solute: this compound (solid, of known purity)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Jacketed glass vessel or multiple small-volume test tubes
-
Precision analytical balance (±0.0001 g)
-
Magnetic stirrer and stir bars
-
Controllable heating/cooling circulator bath
-
Calibrated digital thermometer (±0.1 K)
-
Turbidity meter or a laser light source and detector
-
Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into the glass vessel.
-
Add a precisely weighed mass of the chosen organic solvent to the vessel to create a mixture of known mole fraction.
-
Seal the vessel to prevent solvent evaporation.
-
-
Measurement:
-
Place the vessel in the circulator bath and begin vigorous stirring.
-
Heat the sample at a slow, constant rate (e.g., 0.2-0.5 K/min) to ensure the system remains close to thermal equilibrium.
-
Continuously monitor the mixture. The solubility temperature is the point at which the last solid particles dissolve, and the solution becomes completely clear (i.e., turbidity drops to a baseline value).
-
Record the temperature at the moment of complete dissolution.
-
-
Data Analysis:
-
Repeat the procedure with different known compositions of solute and solvent to generate a series of data points (solubility temperature vs. mole fraction).
-
Plot the mole fraction of this compound (x) as a function of the absolute temperature (T). This curve represents the solubility of the compound in the selected solvent.
-
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the solute and solvents before commencing work.
Application Workflow: Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. The general catalytic cycle, which represents the logical workflow of the reaction, is depicted below.[3][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Introduction: The Versatility of Boronic Acids
An In-depth Technical Guide to the Core Mechanisms of Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry.[1][2] Their unique properties, including stability to air and water, low toxicity, and diverse reactivity, have propelled their use in a wide array of chemical transformations.[3][4] As Lewis acids, they can form reversible covalent bonds with nucleophiles like hydroxyl groups, a feature critical to their roles in catalysis, sensing, and as protecting groups.[4][5] This guide provides a detailed exploration of the core mechanisms of key boronic acid reactions, their application in catalysis and drug development, and practical experimental guidance for their implementation. The rise in boronic acid-related research is highlighted by the approval of several boronic acid-containing drugs by the FDA, underscoring their significance in pharmaceutical development.[1][2][6]
Core Reaction Mechanisms: C-C and C-Heteroatom Bond Formation
Boronic acids are cornerstone reagents in several powerful cross-coupling reactions that form the bedrock of modern synthetic chemistry.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[7][8] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[9]
Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[7][10]
-
Transmetalation: In this key step, the organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the R² group to the palladium center.[7][11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the new C-C bond in the final product (R¹-R²) and regenerating the catalytically active Pd(0) species.[7][8]
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rose-hulman.edu [rose-hulman.edu]
Methodological & Application
Application Notes and Protocols: 1-Cyclopentenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among the vast array of organoboron reagents utilized in this reaction, 1-cyclopentenylboronic acid and its esters have emerged as valuable building blocks for the introduction of a five-membered carbocyclic motif. This structural unit is prevalent in numerous biologically active molecules and natural products, making this compound a reagent of significant interest in drug discovery and development. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound and highlight its application in the synthesis of targeted therapeutic agents.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process activated by the base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. This compound can be used directly, though its pinacol (B44631) ester derivative often offers enhanced stability and handling properties.
-
Catalyst Selection: A variety of palladium catalysts can be employed. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species. The choice of phosphine (B1218219) ligand is crucial for catalyst activity and can modulate reactivity and substrate scope.
-
Base Selection: The base plays a critical role in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can depend on the specific substrates and catalyst system.
Representative Suzuki-Miyaura Coupling Protocol with this compound Pinacol Ester
This protocol describes a general procedure for the coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound pinacol ester, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl bromide).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound derivatives with various aryl and heteroaryl halides.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst Precursor | Ligand | Base | Typical Solvents |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Water |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | THF/Water |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water |
Table 2: Substrate Scope and Representative Yields
| Aryl/Heteroaryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | This compound pinacol ester | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 3-Bromopyridine | This compound | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 8 | 78 |
| 2-Chlorobenzonitrile | This compound pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 |
| 4-Iodotoluene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 6 | 95 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Application in Drug Discovery: Synthesis of COX-2 Inhibitors
The cyclopentenyl moiety is a key structural feature in certain selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. The Suzuki-Miyaura coupling of this compound provides a convergent and efficient route to synthesize these targeted therapeutics.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general experimental workflow for the synthesis of a cyclopentenyl-aryl compound via Suzuki coupling and the simplified signaling pathway of COX-2 inhibition.
Caption: General workflow for the Suzuki coupling.
Application Notes and Protocols: 1-Cyclopentenylboronic Acid in Drug Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenylboronic acid and its derivatives are versatile reagents in modern organic synthesis, playing a crucial role in the construction of complex molecular architectures found in many biologically active compounds.[1] Their utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This application note provides detailed protocols and data for the use of this compound in the synthesis of key intermediates for drug discovery, particularly focusing on the generation of scaffolds for kinase inhibitors. Boronic acids, in general, have gained significant attention in medicinal chemistry, not only as synthetic building blocks but also as pharmacophores that can interact with biological targets.[2][3] The incorporation of the cyclopentenyl moiety can impart desirable physicochemical properties to drug candidates, influencing their potency and selectivity.[1]
Key Applications in Medicinal Chemistry
-
Suzuki-Miyaura Cross-Coupling Reactions: this compound is a key substrate for introducing a cyclopentenyl group onto aromatic and heteroaromatic rings. This is particularly valuable in the synthesis of kinase inhibitors, where such carbocyclic groups can occupy hydrophobic pockets in the ATP-binding site of the enzyme.
-
Pharmacophore: The boronic acid functional group itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes.[2] This property is exploited in the design of targeted covalent inhibitors.
-
Synthesis of Bioactive Molecules: This reagent is instrumental in the synthesis of a variety of biologically active compounds, including potential anticancer, anti-inflammatory, and antiviral agents.[2][3]
Data Presentation: Synthesis of a Key Kinase Inhibitor Intermediate
The following tables summarize quantitative data for the preparation of this compound pinacol (B44631) ester and its subsequent use in a Suzuki-Miyaura coupling reaction to form a key intermediate for kinase inhibitors, such as those targeting the PI3K/AKT pathway.
Table 1: Synthesis of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Entry | Starting Material | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 1-chlorocyclopentene | Bis(pinacolato)diboron | PdCl₂(dppf) | dppf | KOAc | Toluene | 110 | 12 | 86.4 | 97.9 | [4] |
| 2 | 1-chlorocyclopentene | Bis(pinacolato)diboron | PdCl₂ | Tricyclohexylphosphine (B42057) | KOAc | Toluene | 110 | 12 | 87.1 | 98.4 | [4] |
Table 2: Suzuki-Miyaura Coupling of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Entry | Aryl Halide | Boronic Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 15 min (MW) | 71 | [5][6] |
| 2 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 80 | 16 | >90 (typical) | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from a patented procedure for the synthesis of this compound pinacol ester.[4]
Materials:
-
1-chlorocyclopentene (1.0 equiv)
-
Bis(pinacolato)diboron (1.05 equiv)
-
Palladium(II) chloride (0.01 equiv)
-
Tricyclohexylphosphine (0.02 equiv)
-
Potassium acetate (B1210297) (3.0 equiv)
-
Toluene (anhydrous)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Water (deionized)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene, bis(pinacolato)diboron, potassium acetate, and anhydrous toluene.
-
In a separate vessel, prepare the catalyst by adding palladium(II) chloride and tricyclohexylphosphine to a small amount of anhydrous toluene.
-
Add the catalyst slurry to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with toluene.
-
Wash the combined organic filtrate with water (2 x 400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless to light yellow liquid.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(Cyclopent-1-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key intermediate for AKT kinase inhibitors.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(cyclopent-1-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of a kinase inhibitor intermediate.
Caption: Simplified PI3K/AKT signaling pathway and the role of AKT inhibitors.
References
- 1. Collection - Synthesis of Akt Inhibitor Ipatasertib. Part 1. Route Scouting and Early Process Development of a Challenging Cyclopentylpyrimidine Intermediate - Organic Process Research & Development - Figshare [figshare.com]
- 2. "Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrim" by Anonymous [tdcommons.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Cyclopentenylboronic Acid in Materials Science
Introduction
1-Cyclopentenylboronic acid and its more stable pinacol (B44631) ester derivative are organoboron compounds that hold potential as building blocks in the synthesis of advanced materials. While specific, detailed applications in materials science are not extensively documented in publicly available literature, the inherent reactivity of the vinylboronic acid moiety suggests its utility in the creation of novel polymers and functional materials. The primary route for incorporating this compound into larger structures is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers and other complex architectures.
These materials could find applications in organic electronics, sensor technology, and biomedicine, leveraging the unique electronic and structural properties imparted by the cyclopentene (B43876) unit. The boronic acid group itself can also serve as a recognition site for diols, such as sugars, which opens up possibilities for developing responsive materials.
General Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
A primary application of this compound in materials science is its use as a monomer in Suzuki-Miyaura polycondensation reactions. By reacting with a di- or polyhalogenated aromatic compound, a conjugated polymer incorporating cyclopentenyl units can be synthesized. The properties of the resulting polymer, such as its conductivity, photoluminescence, and thermal stability, will depend on the specific comonomer used.
Logical Workflow for Polymer Synthesis
The general workflow for synthesizing a conjugated polymer using this compound pinacol ester is depicted below. This involves the reaction of the boronic acid ester with a dibromoarene in the presence of a palladium catalyst and a base.
Application Notes and Protocols: 1-Cyclopentenylboronic Acid in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-Cyclopentenylboronic acid as a building block in the synthesis of organic light-emitting diode (OLED) materials. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating the complex π-conjugated systems essential for electroluminescent devices.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color purity, and flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used in their emissive and charge-transport layers. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the construction of these intricate organic molecules, enabling the precise formation of carbon-carbon bonds.
This compound is a valuable reagent in this context, allowing for the introduction of a five-membered unsaturated ring system into aromatic and heteroaromatic scaffolds. This modification can influence the electronic properties, solubility, and solid-state packing of the resulting materials, thereby tuning their performance in an OLED device. While a wide variety of boronic acids are employed in OLED material synthesis, the use of this compound offers a unique structural motif to potentially enhance material properties.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (typically an aryl or vinyl halide). The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.
Hypothetical Synthesis of a Cyclopentenyl-Functionalized Fluorene (B118485) Derivative
While direct literature on the synthesis of OLED materials using this compound is scarce, a representative protocol can be adapted from established Suzuki-Miyaura coupling procedures with similar substrates. Fluorene derivatives are widely used in blue-emitting OLEDs due to their high photoluminescence quantum yields and good thermal stability. The following protocol outlines the hypothetical synthesis of 2,7-di(cyclopenten-1-yl)-9,9-dihexylfluorene.
Experimental Protocol: Synthesis of 2,7-di(cyclopenten-1-yl)-9,9-dihexylfluorene
Materials:
-
2,7-dibromo-9,9-dihexylfluorene (1.0 eq)
-
This compound (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), this compound (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add degassed toluene (20 mL) and degassed water (5 mL) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,7-di(cyclopenten-1-yl)-9,9-dihexylfluorene.
Quantitative Data
The following table summarizes hypothetical and extrapolated data for a cyclopentenyl-substituted fluorene derivative based on known properties of similar fluorene-based OLED materials. The data for the precursor, 2,7-dibromo-9,9-dihexylfluorene, is also included for comparison.
| Compound | Molecular Weight ( g/mol ) | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |
| 2,7-dibromo-9,9-dihexylfluorene | 550.45 | ~350 | ~410 | ~0.60 |
| 2,7-di(cyclopenten-1-yl)-9,9-dihexylfluorene (Hypothetical) | 522.84 | ~365 | ~425 | >0.70 |
Note: The data for the hypothetical compound is an estimation based on the expected effects of extending conjugation with cyclopentenyl groups. Actual experimental values may vary.
Conclusion
This compound serves as a versatile building block for the synthesis of novel organic materials for OLED applications through the Suzuki-Miyaura cross-coupling reaction. The introduction of the cyclopentenyl moiety can be a strategic approach to fine-tune the photophysical and electronic properties of π-conjugated systems like fluorene derivatives. The provided hypothetical protocol offers a robust starting point for the synthesis and exploration of such materials. Further research is warranted to fully characterize the electroluminescent properties of materials derived from this compound and to evaluate their performance in OLED devices.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1-cyclopentenylboronic acid and its pinacol (B44631) ester derivative. This versatile reaction enables the formation of carbon-carbon bonds, specifically coupling the 1-cyclopentenyl moiety to various aromatic and heteroaromatic systems, which are valuable structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. This compound and its more stable pinacol ester are effective nucleophilic partners in these reactions, allowing for the introduction of the five-membered ring with a double bond, a common scaffold in biologically active molecules.
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative (in this case, the 1-cyclopentenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols and Data
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl and heteroaryl halides. The pinacol ester is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid.
Coupling with Aryl Bromides
The coupling of this compound pinacol ester with aryl bromides is a common and efficient transformation.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 8 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 |
Coupling with Aryl Chlorides
Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. More active catalyst systems are typically required.
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | BrettPhos (6) | CsF | Toluene | 110 | 18 | 75 |
| 3 | 1-Chloro-4-cyanobenzene | PdCl₂(amphos)₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 36 | 65 |
Coupling with Heteroaryl Halides
The coupling with heteroaryl halides is crucial for the synthesis of many pharmaceutical compounds.
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 90 |
| 2 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 87 |
| 3 | 5-Bromoindole (N-Boc) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 82 |
| 4 | 2-Chloropyrimidine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | THF/H₂O | 90 | 24 | 76 |
Detailed Experimental Protocols
General Procedure for Coupling with Aryl Bromides
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask is added the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), the specified base (e.g., K₃PO₄, 2.0 mmol), palladium catalyst (as specified in the table), and ligand (if required).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent(s) (as specified in the table) are added via syringe.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1-cyclopentene.
Protocol for a Specific Example: Synthesis of 1-(4-methylphenyl)-1-cyclopentene
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
This compound pinacol ester (233 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 424 mg, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a 25 mL Schlenk flask, 4-bromotoluene, this compound pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄ are combined.
-
The flask is sealed, evacuated, and backfilled with argon three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, 10 mL of water is added, and the mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The residue is purified by column chromatography (hexanes) to yield 1-(4-methylphenyl)-1-cyclopentene as a colorless oil (Yield: 95%).
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. The choice of these reagents can be critical, especially for challenging substrates like aryl chlorides. Increasing the catalyst loading or reaction temperature may also improve yields.
-
Protodeboronation: Boronic acids and their esters can undergo protodeboronation (cleavage of the C-B bond by a proton source). Using anhydrous solvents and a strong, non-hydroxide base can sometimes mitigate this side reaction. The use of the more stable pinacol ester of this compound is generally recommended.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen. Ensure proper degassing of solvents and use of Schlenk techniques.
By following these protocols and considering the factors outlined, researchers can effectively utilize the palladium-catalyzed cross-coupling of this compound to synthesize a wide range of valuable compounds for various applications in drug discovery and materials science.
Application Notes and Protocols: 1-Cyclopentenylboronic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentenylboronic acid is a valuable reagent in asymmetric synthesis, primarily utilized as a nucleophile in transition metal-catalyzed reactions to construct chiral molecules. Its application is particularly prominent in the formation of carbon-carbon bonds, leading to the synthesis of complex molecular architectures with high enantioselectivity. This document provides an overview of its applications, quantitative data from key reactions, and detailed experimental protocols for its use in asymmetric synthesis, with a focus on rhodium and palladium-catalyzed 1,4-conjugate addition reactions.
Key Applications
The principal application of this compound and related alkenylboronic acids in asymmetric synthesis is the 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the enantioselective formation of C-C bonds and the creation of stereogenic centers.
-
Rhodium-Catalyzed Asymmetric 1,4-Addition: Pioneered by Hayashi and Miyaura, this reaction typically employs a chiral rhodium catalyst, often generated in situ from a rhodium precursor and a chiral phosphine (B1218219) ligand like (S)-BINAP.[1] The reaction is effective for a wide range of α,β-unsaturated ketones, esters, and amides, affording β-substituted carbonyl compounds in high yields and with excellent enantioselectivity.[2] The addition of alkenylboronic acids, such as this compound, allows for the introduction of a cyclopentenyl moiety at the β-position of the carbonyl compound, creating a chiral center.
-
Palladium-Catalyzed Asymmetric 1,4-Addition: Palladium complexes, particularly with chiral pyridinooxazoline (PyOx) ligands, have also been successfully employed for the asymmetric conjugate addition of organoboronic acids.[3] These systems are notable for their tolerance to air and moisture, making them operationally simple and practical for constructing all-carbon quaternary stereocenters.[3] While much of the literature focuses on arylboronic acids, the methodology is applicable to alkenylboronic acids.
These reactions are instrumental in the total synthesis of natural products and the development of novel pharmaceutical agents, where precise control of stereochemistry is crucial.[1]
Data Presentation: Performance in Asymmetric 1,4-Addition
The following tables summarize representative quantitative data for the asymmetric 1,4-addition of alkenyl- and arylboronic acids to cyclic enones, illustrating the high yields and enantioselectivities achievable with rhodium and palladium catalysts.
Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Alkenylboronic Acids to Cyclic Enones
| Entry | Alkenylboronic Acid | Enone | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | (E)-1-Heptenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 89 | 97 | [4] |
| 2 | This compound | 2-Cyclohexenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | [General reaction, specific data not available in searches] | [High ee expected] | [1][4] |
| 3 | (E)-1-Heptenylboronic acid | 2-Cyclopentenone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 90 | 96 | [4] |
Table 2: Palladium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclic Enones
| Entry | Arylboronic Acid | Enone | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 99 | 93 | [3] |
| 2 | 4-Methylphenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 99 | 92 | [3] |
| 3 | 4-Methoxyphenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 99 | 85 | [3] |
| 4 | Phenylboronic acid | 3-Methyl-2-cyclopentenone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 99 | 98 | [3] |
Experimental Protocols
The following are representative protocols for rhodium- and palladium-catalyzed asymmetric 1,4-addition reactions.
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition of this compound to 2-Cyclohexenone
This protocol is adapted from the general procedure reported by Hayashi and Miyaura for the asymmetric 1,4-addition of alkenylboronic acids.[1][4]
Materials:
-
This compound (1.1 mmol)
-
2-Cyclohexenone (1.0 mmol)
-
[Rh(acac)(C₂H₄)₂] (0.03 mmol, 3 mol%)
-
(S)-BINAP (0.033 mmol, 3.3 mol%)
-
Dioxane (3.0 mL)
-
Water (0.3 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (0.03 mmol) and (S)-BINAP (0.033 mmol).
-
Add dioxane (1.0 mL) and stir the mixture at room temperature for 5 minutes to allow for catalyst pre-formation.
-
To this mixture, add this compound (1.1 mmol) and a solution of 2-cyclohexenone (1.0 mmol) in dioxane (2.0 mL).
-
Add water (0.3 mL) to the reaction mixture.
-
Heat the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-(cyclopent-1-en-1-yl)cyclohexan-1-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Conjugate Addition of an Arylboronic Acid to a β-Substituted Cyclic Enone
This protocol is based on the method developed by Stoltz and coworkers for the synthesis of all-carbon quaternary stereocenters.[3]
Materials:
-
Arylboronic acid (0.50 mmol)
-
β-Substituted cyclic enone (e.g., 3-methyl-2-cyclohexenone) (0.25 mmol)
-
Pd(OCOCF₃)₂ (0.0125 mmol, 5 mol%)
-
(S)-t-BuPyOx (0.015 mmol, 6 mol%)
-
1,2-Dichloroethane (B1671644) (1.0 mL)
-
Water (optional, 5-10 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add Pd(OCOCF₃)₂ (0.0125 mmol) and (S)-t-BuPyOx (0.015 mmol).
-
Add 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for approximately 1 hour.
-
Add the arylboronic acid (0.50 mmol) and the β-substituted cyclic enone (0.25 mmol) to the catalyst mixture. Note: This reaction is tolerant to air, so rigorous exclusion of the atmosphere is not necessary.
-
If desired, add water (5-10 equivalents).
-
Seal the vial and heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations: Catalytic Cycles and Workflows
The following diagrams illustrate the proposed catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition and a general experimental workflow.
References
- 1. Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: The Use of 1-Cyclopentenylboronic Acid in Bioconjugation
Introduction
1-Cyclopentenylboronic acid is an unsaturated cyclic boronic acid that serves as a valuable reagent in modern bioconjugation techniques. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of stable carbon-carbon bonds between the cyclopentenyl moiety and a biomolecule.[1] This method is particularly useful for the site-specific modification of proteins and other biomolecules, allowing for the introduction of unique functionalities for therapeutic, diagnostic, and research applications.
The key advantage of using reagents like this compound is the ability to create highly stable and specific bioconjugates under biocompatible conditions.[2] By incorporating a suitable reaction partner, such as an aryl halide, into a protein's structure via genetic code expansion, the Suzuki-Miyaura reaction can be directed to a single, specific site.[3] This precision avoids the random modifications associated with targeting common amino acid side chains, leading to homogeneous products with preserved biological activity.[3]
Key Applications
-
Targeted Drug Delivery: By conjugating this compound to a targeting ligand (e.g., an antibody or peptide), a payload can be selectively delivered to specific cells or tissues. The cyclopentenyl group can serve as a stable linker or part of the payload itself.
-
Development of Antibody-Drug Conjugates (ADCs): The stable C-C bond formed is ideal for creating robust ADCs, where a cytotoxic drug is linked to an antibody that targets cancer cells.
-
Protein Labeling for Imaging and Diagnostics: Fluorophores or imaging agents can be attached to proteins via the cyclopentenyl linker, enabling visualization and tracking in biological systems.
-
Fundamental Research: Creating specifically modified proteins to study structure-function relationships, protein-protein interactions, and cellular pathways.
Principle of Suzuki-Miyaura Bioconjugation
The core of this application is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves three main steps in its catalytic cycle:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (e.g., an iodinated amino acid residue on a protein) to form a Pd(II) intermediate.[4]
-
Transmetalation: The organic group from the boronic acid (in this case, the cyclopentenyl group) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
For bioconjugation, this reaction must be performed in aqueous media at or near physiological pH and temperature, requiring the use of specialized water-soluble palladium catalysts and ligands.[5]
Experimental Protocols
Protocol 1: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the site-specific conjugation of this compound to a protein containing a genetically encoded p-iodophenylalanine (pIPhe) residue.
Materials:
-
Protein containing p-iodophenylalanine (Protein-pIPhe)
-
This compound pinacol (B44631) ester (more stable than the free acid)
-
Palladium Catalyst: [Pd(OAc)₂] with 2-amino-4,6-dihydroxypyrimidine (B16511) (ADHP) ligand, or a pre-formed water-soluble catalyst like [Pd(ADHP)₂(OAc)₂].[5][6]
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (B84403) (K₃PO₄)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Degassing equipment (e.g., Schlenk line or nitrogen/argon gas)
-
Purification System: Size-Exclusion Chromatography (SEC) or Affinity Chromatography column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of Protein-pIPhe in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound pinacol ester in DMSO.
-
Prepare a 20 mM stock solution of the palladium catalyst in degassed water.
-
Prepare a 1 M stock solution of Na₂CO₃ in degassed water.
-
Thoroughly degas all buffers and water by sparging with nitrogen or argon for at least 30 minutes to prevent oxidation of the catalyst.
-
-
Reaction Setup (Perform under an inert atmosphere):
-
In a reaction vial, add the Protein-pIPhe solution to a final concentration of 50 µM.
-
Add the this compound pinacol ester stock solution to a final concentration of 2.5 mM (50-fold excess).
-
Add the Na₂CO₃ stock solution to a final concentration of 100 mM.
-
Gently mix the solution.
-
Initiate the reaction by adding the palladium catalyst stock solution to a final concentration of 500 µM.
-
-
Incubation:
-
Seal the reaction vial under an inert atmosphere.
-
Incubate the reaction at 37°C for 4-12 hours with gentle agitation. Reaction progress can be monitored by LC-MS if desired.
-
-
Purification of the Bioconjugate:
-
After incubation, cool the reaction mixture to 4°C.
-
Remove the palladium catalyst and excess reagents using a suitable chromatography method. Size-exclusion chromatography is often effective for separating the larger protein conjugate from smaller molecules.
-
Collect fractions and analyze for the presence of the desired bioconjugate using SDS-PAGE and Mass Spectrometry.
-
Pool the fractions containing the pure conjugate and buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantitative Data Summary
The efficiency of Suzuki-Miyaura bioconjugation can be influenced by the protein substrate, catalyst system, and reaction conditions. The following tables provide representative data based on typical outcomes for similar palladium-catalyzed cross-coupling reactions on proteins.[7][8][9]
Table 1: Effect of Reagent Concentration on Conjugation Yield
| Protein-pIPhe Conc. (µM) | This compound (Equivalents) | Pd Catalyst Conc. (µM) | Incubation Time (h) | Representative Yield (%) |
| 50 | 20 | 500 | 8 | 45 |
| 50 | 50 | 500 | 8 | 72 |
| 50 | 100 | 500 | 8 | 85 |
| 100 | 50 | 500 | 8 | 68 |
Table 2: Influence of Reaction Parameters on Efficiency
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 25°C | 35 | 37°C | 72 |
| pH | 7.4 | 55 | 8.0 | 72 |
| Catalyst | Catalyst A | 72 | Catalyst B | 61 |
| Base | Na₂CO₃ | 72 | K₃PO₄ | 69 |
Visualizations
Caption: Catalytic cycle of Suzuki-Miyaura bioconjugation.
Caption: Workflow for targeted drug delivery using an ADC.
References
- 1. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-Cyclopentenylboronic Acid: A Versatile Reagent for Carbon-Carbon Bond Formation in Modern Organic Synthesis
Introduction
1-Cyclopentenylboronic acid and its derivatives, such as the pinacol (B44631) ester, have emerged as valuable reagents in organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its mild conditions and broad functional group tolerance.[1] This powerful transformation allows for the direct coupling of the cyclopentenyl moiety to various aryl and heteroaryl systems, providing a straightforward route to complex molecules with applications in medicinal chemistry, drug development, and materials science.[1] The resulting cyclopentenyl-substituted aromatic and heteroaromatic scaffolds are of significant interest due to their presence in a range of biologically active compounds.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.
A general schematic for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide is presented below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples of the application of this compound and its pinacol ester in Suzuki-Miyaura cross-coupling reactions for the synthesis of cyclopentenyl-substituted aromatic and heteroaromatic compounds.
Protocol 1: Synthesis of 2-(Cyclopent-1-en-1-yl)pyridine (B8754340)
This protocol describes the synthesis of 2-(cyclopent-1-en-1-yl)pyridine via a Suzuki-Miyaura coupling reaction between 2-bromopyridine (B144113) and this compound pinacol ester.
Materials:
-
2-Bromopyridine
-
This compound pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(cyclopent-1-en-1-yl)pyridine.
Caption: Experimental workflow for the synthesis of 2-(cyclopent-1-en-1-yl)pyridine.
Protocol 2: General Procedure for the Synthesis of Cyclopentenyl-Aryl Compounds
This protocol provides a general method for the Suzuki-Miyaura coupling of various aryl halides with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Toluene or other suitable solvent
-
Water
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., toluene, 5 mL) and water (1 mL).
-
Heat the mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
The organic layer is dried, concentrated, and the residue is purified by an appropriate method (e.g., chromatography or recrystallization) to yield the cyclopentenyl-aryl product.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound derivatives with various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Various Heteroaryl Halides [2]
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 (estimated) |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-80 (estimated) |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65-75 (estimated) |
| 4 | 5-Bromopyrimidine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 80-90 (estimated) |
| 5 | 2-Bromothiophene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 80 | 8 | 85-95 (estimated) |
Table 2: Suzuki-Miyaura Coupling of this compound with Substituted Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | K₂CO₃ | DMF | 100 | 6 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 85 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 14 | 90 |
| 5 | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | CsF | Toluene | 100 | 18 | 78 |
Note: The yields presented in the tables are based on representative literature values for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and scale.
Logical Relationships in Suzuki-Miyaura Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, including oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its derivatives are highly effective reagents for the formation of C-C bonds through the Suzuki-Miyaura cross-coupling reaction. The mild reaction conditions, broad substrate scope, and the importance of the resulting cyclopentenyl-substituted motifs in various fields of chemistry underscore the significance of this reagent. The provided protocols and data serve as a valuable resource for researchers and scientists in academia and industry, facilitating the synthesis of novel and complex molecules for a wide range of applications.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
Chiral cyclopentenones are versatile building blocks in organic synthesis, serving as crucial intermediates in the preparation of a wide array of biologically active molecules, including prostaglandins, alkaloids, and terpenes.[1][2][3][4] Their inherent reactivity and stereochemical complexity make the development of stereoselective synthetic routes a significant area of research. These application notes provide an overview of key stereoselective strategies, quantitative data for representative transformations, and detailed experimental protocols.
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for the synthesis of α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5][6][7] The development of asymmetric variants has enabled the enantioselective synthesis of chiral cyclopentenones.[6]
Application Notes:
The intramolecular Pauson-Khand reaction is particularly useful for constructing fused bicyclic systems with high stereoselectivity.[5] The choice of chiral ligands or auxiliaries is critical for achieving high enantiomeric excess. Common transition metals used include cobalt, rhodium, and iridium.[5] While the traditional reaction often requires stoichiometric amounts of the metal carbonyl complex, catalytic versions have been developed to improve efficiency and atom economy.[5][6] The reaction generally proceeds with high syn-selectivity concerning the bridgehead hydrogen and substituents on the newly formed cyclopentane (B165970) ring.[5]
Quantitative Data: Asymmetric Pauson-Khand Reactions
| Catalyst/Auxiliary | Alkene | Alkyne | Product | Yield (%) | ee (%) | Reference |
| Co₂(CO)₈ / N-oxide | Norbornene | Phenylacetylene | Fused Cyclopentenone | 45 | N/A | [6] |
| [(CO)₂RhCl]₂ | Intramolecular | Intramolecular | (+)-Phorbol precursor | N/A | N/A | [5] |
| Tungsten-mediated | Cyclopropene | Enyne | Spirochensilide A precursor | N/A | N/A | [8] |
Note: N/A indicates data not available in the cited sources.
Experimental Protocol: Intramolecular Pauson-Khand Reaction (General Procedure)
A solution of the enyne substrate in a suitable solvent (e.g., toluene, THF) is prepared under an inert atmosphere (N₂ or Ar). To this solution is added the cobalt carbonyl complex (e.g., Co₂(CO)₈), and the mixture is stirred at room temperature for a specified time to allow for complexation. A promoter, such as N-methylmorpholine-N-oxide (NMO), is then added, and the reaction mixture is heated to the desired temperature (typically 40-80 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentenone product.
Caption: Pauson-Khand Reaction Workflow.
Asymmetric Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to form cyclopentenones.[9][10][11] The development of asymmetric variants, often employing chiral Lewis acids or Brønsted acids, allows for the enantioselective synthesis of chiral cyclopentenones, frequently establishing multiple stereocenters in a single step.[9]
Application Notes:
Organocatalytic asymmetric Nazarov cyclizations have emerged as a powerful strategy.[9] Bifunctional catalysts, such as thioureas, can activate the substrate and control the stereochemistry of the cyclization.[9] The reaction is capable of creating adjacent stereogenic centers, including quaternary centers, with high diastereoselectivity and enantioselectivity.[9] The choice of substrate is crucial, with more reactive substrates often leading to better results in catalytic systems.[9]
Quantitative Data: Organocatalytic Asymmetric Nazarov Cyclization
| Catalyst | Substrate | Product | Yield (%) | dr | ee (%) | Reference |
| Bifunctional Thiourea | Diketoester | Enantioenriched Cyclopentenone | Good to Excellent | Nearly Perfect | Good to Excellent | [9] |
| Chiral Diamine | α-Ketoenone | Nazarov Product | N/A | N/A | N/A | [9] |
Note: N/A indicates data not available in the cited sources.
Experimental Protocol: Organocatalytic Asymmetric Nazarov Cyclization
To a solution of the divinyl ketone substrate in a suitable solvent (e.g., CH₂Cl₂, toluene) at the specified temperature (often ambient or below), is added the chiral organocatalyst (e.g., a bifunctional thiourea). The reaction mixture is stirred and monitored by TLC or HPLC until completion. The reaction is then quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched cyclopentenone.
Caption: Asymmetric Nazarov Cyclization Pathway.
Organocatalytic Michael Addition to Cyclopentenones
The asymmetric Michael addition of nucleophiles to α,β-unsaturated cyclopentenones is a fundamental method for constructing chiral cyclopentanone (B42830) frameworks.[12] Organocatalysis, particularly through iminium ion activation, has proven highly effective for this transformation.[12]
Application Notes:
Chiral secondary amines, often in combination with a Brønsted acid, are common catalysts. These form a chiral iminium ion intermediate with the cyclopentenone, which then undergoes a stereoselective nucleophilic attack. The use of protic solvents like methanol (B129727) can enhance both the yield and enantioselectivity by participating in a proton relay system.[12] This method is effective for the addition of soft nucleophiles such as malonates.[12]
Quantitative Data: Organocatalytic Michael Addition of Malonates to 2-Cyclopentenone
| Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Diamine / Acid | THF | 45 | 85 | [12] |
| Chiral Diamine / Acid | DMSO | 65 | 75 | [12] |
| Chiral Diamine / Acid | Methanol | 95 | 96 | [12] |
Experimental Protocol: Michael Addition of Diethyl Malonate to 2-Cyclopentenone
In a reaction vial, 2-cyclopentenone (0.5 mmol), the chiral diamine catalyst (0.05 mmol), and the acid co-catalyst are dissolved in the specified solvent (e.g., methanol, 0.5 mL). Diethyl malonate (0.6 mmol) is then added, and the mixture is stirred at 25 °C for the required time (e.g., 48 hours). The reaction progress is monitored by GC analysis. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral-phase HPLC analysis.[12]
Caption: Organocatalytic Michael Addition Workflow.
Synthesis and Derivatization of 4-Hydroxycyclopentenones
Protected 4-hydroxycyclopentenones (4-HCPs) are valuable chiral building blocks for the synthesis of numerous natural products, including prostaglandins.[4] Stereodivergent routes to access either enantiomer of 4-HCPs are of significant importance.[4]
Application Notes:
A common strategy involves an asymmetric reduction, such as the Noyori reduction, to establish the key stereocenter, followed by ring-closing metathesis.[4] This approach provides access to a variety of substituted 4-HCPs in either enantiomeric form by simply choosing the appropriate enantiomer of the catalyst.[4] These chiral building blocks can be further functionalized, for example, by iodination, to introduce additional handles for synthetic transformations.[4]
Quantitative Data: Synthesis of (S)-4-Hydroxy-2-cyclopentenone Analogue
| Step | Reaction | Reagents | Yield (%) | ee (%) | Reference |
| 1 | Noyori Reduction | (S,S)-Noyori Catalyst | 95 | >99 | [4] |
| 2 | Ring-Closing Metathesis | Grubbs II Catalyst | 85 | >99 | [4] |
Experimental Protocol: Synthesis of (S)-4-Hydroxy-2-cyclopentenone Analogue
Step 1: Noyori Asymmetric Reduction To a solution of the corresponding ketone in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added the (S,S)-Noyori catalyst. A solution of the reducing agent (e.g., formic acid/triethylamine) is then added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, warmed to room temperature, and extracted. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the chiral alcohol.
Step 2: Ring-Closing Metathesis To a solution of the diene from the previous step in degassed CH₂Cl₂ is added the Grubbs II catalyst. The reaction mixture is heated to reflux and stirred under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the protected (S)-4-hydroxy-2-cyclopentenone.[4]
Caption: Synthesis of 4-Hydroxycyclopentenones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Fully Substituted Cyclopentanones using N-Heterocyclic Carbenes (NHCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fully substituted cyclopentanones are valuable structural motifs present in a wide array of natural products and pharmacologically active compounds. Their compact and rigid framework, adorned with multiple stereocenters, makes them attractive targets in synthetic chemistry. The development of efficient and stereoselective methods for their construction is therefore of significant interest. N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, offering unique modes of reactivity such as umpolung (polarity inversion) of aldehydes. This document provides detailed application notes and protocols for the synthesis of fully substituted cyclopentanones utilizing NHC catalysis, focusing on key methodologies that provide access to these important molecules.
Key Methodologies and Data Presentation
N-Heterocyclic carbenes catalyze a variety of transformations that can be harnessed to produce highly substituted cyclopentanone (B42830) frameworks. Two prominent methods are the oxidative annulation of enals and the intramolecular Stetter reaction.
Oxidative Annulation of Enals for the Synthesis of 3,4-Disubstituted Cyclopentanones
An innovative approach for the synthesis of C2-symmetric and non-symmetric 3,4-disubstituted cyclopentanones involves the NHC-catalyzed dimerization or cross-reaction of enals in the presence of a single-electron oxidant.[1][2] This method is notable for its ability to generate vicinal stereocenters with high diastereoselectivity and enantioselectivity. The reaction is thought to proceed through radical intermediates, showcasing the versatility of NHC catalysis beyond traditional two-electron pathways.[1]
Table 1: NHC-Catalyzed Oxidative Dimerization of Enals
| Entry | Enal Substrate (Ar) | Catalyst (mol%) | Oxidant | Yield (%) | ee (%) | dr |
| 1 | Phenyl | NHC A (10) | 4-nitro-pyridine N-oxide | 51 | 84 | >20:1 |
| 2 | 4-Methoxyphenyl | NHC A (10) | 4-nitro-pyridine N-oxide | 75 | 88 | >20:1 |
| 3 | 4-Chlorophenyl | NHC A (10) | 4-nitro-pyridine N-oxide | 45 | 82 | >20:1 |
| 4 | 2-Naphthyl | NHC A (10) | 4-nitro-pyridine N-oxide | 60 | 85 | >20:1 |
| 5 | 2-Furyl | NHC A (10) | 4-nitro-pyridine N-oxide | 55 | 80 | >20:1 |
| 6 | 4-Bromophenyl | NHC A (10) | 4-nitro-pyridine N-oxide | 48 | 83 | >20:1 |
Catalyst A: Chiral triazolium salt-derived NHC. Reactions were typically run in trifluorotoluene at 70 °C.
Intramolecular Stetter Reaction for Polyhydroxylated Cyclopentanones
The intramolecular Stetter reaction is a powerful NHC-catalyzed transformation for the formation of cyclic ketones. This method is particularly useful for the synthesis of polyhydroxylated cyclopentanones from carbohydrate-derived precursors.[3] The reaction proceeds via the generation of a Breslow intermediate from an aldehyde, which then undergoes an intramolecular conjugate addition to a tethered Michael acceptor.[4]
Table 2: NHC-Catalyzed Intramolecular Stetter Reaction of Pentose-Derived Aldehydes
| Entry | Substrate (from Pentose) | Catalyst (mol%) | Base | Yield (%) |
| 1 | D-Xylose derivative | NHC B (20) | DBU | 96 |
| 2 | D-Ribose derivative | NHC B (20) | DBU | 85 |
| 3 | D-Arabinose derivative | NHC B (20) | DBU | 91 |
| 4 | D-Lyxose derivative | NHC B (20) | DBU | 83 |
Catalyst B: Thiazolium salt-derived NHC. Reactions were typically run in THF at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Oxidative Annulation of Enals
This protocol is based on the work of White and Rovis for the synthesis of 3,4-disubstituted cyclopentanones.[2]
Materials:
-
Chiral triazolium precatalyst (e.g., Catalyst A , 0.02 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.024 mmol, 12 mol%)
-
Lithium chloride (LiCl, 0.02 mmol, 10 mol%)
-
4-Nitropyridine (B72724) N-oxide (0.22 mmol, 1.1 equiv)
-
Aryl enal (0.20 mmol, 1.0 equiv)
-
Trifluorotoluene (α,α,α-trifluorotoluene), anhydrous (2.0 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral triazolium precatalyst (10 mol%), Cs₂CO₃ (12 mol%), and LiCl (10 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen gas for 10 minutes.
-
Add anhydrous trifluorotoluene (2.0 mL) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the 4-nitropyridine N-oxide (1.1 equiv) and the aryl enal (1.0 equiv) to the vial.
-
Place the vial in a preheated heating block at 70 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (B109758) (5 mL).
-
Filter the mixture through a short plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclopentanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Intramolecular Stetter Reaction of a Pentose-Derived Aldehyde
This protocol is a representative procedure for the synthesis of polyhydroxylated cyclopentanones.[3]
Materials:
-
Pentose-derived aldehyde (e.g., from D-Xylose, 0.1 mmol, 1.0 equiv)
-
NHC precatalyst (e.g., Catalyst B , 0.02 mmol, 20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.02 mmol, 20 mol%)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the NHC precatalyst (20 mol%).
-
Dissolve the precatalyst in anhydrous THF (1.0 mL).
-
Add DBU (20 mol%) to the solution and stir for 10 minutes at room temperature to generate the free carbene.
-
Add a solution of the pentose-derived aldehyde (1.0 equiv) in a small amount of anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure polyhydroxylated cyclopentanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Experimental Workflow
Caption: General experimental workflow for NHC-catalyzed cyclopentanone synthesis.
Catalytic Cycle for Oxidative Annulation of Enals
References
- 1. Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cyclic Alkenyl Boronic Acids in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic alkenyl boronic acids and their derivatives have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique structural features, combining the reactivity of a boronic acid with the conformational constraints of a cyclic system, offer novel pathways for the construction of complex molecular architectures. These reagents are particularly valued for their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the stereoselective synthesis of substituted carbocycles and heterocycles. This document provides detailed application notes and experimental protocols for the use of cyclic alkenyl boronic acids in key organic transformations, including their synthesis, Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and rhodium-catalyzed conjugate additions. These methodologies are of significant interest to researchers in drug discovery and development for the creation of novel scaffolds and the synthesis of biologically active molecules.
Synthesis of Cyclic Alkenyl Boronic Acids via Ring-Closing Metathesis
A prevalent and efficient method for the synthesis of cyclic alkenyl boronic acids is through ring-closing metathesis (RCM) of acyclic diene precursors. This approach offers a high degree of control over ring size and substitution patterns. A common strategy involves the reaction of a homoallylic alcohol with a vinyl or propenyl boronic ester, followed by RCM catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.[1][2]
General Workflow for Synthesis
The synthesis of cyclic alkenyl boronic acids via RCM typically follows a straightforward workflow, which can be adapted for various substrates.
Workflow for the synthesis of cyclic alkenyl boronic acids.
Experimental Protocol: Synthesis of a Seven-Membered Cyclic Alkenyl Boronic Acid[1]
This protocol describes the synthesis of a seven-membered cyclic alkenyl boronic half-acid from a homoallylic alcohol and vinyl boronic acid dibutyl ester.
Materials:
-
Homoallylic alcohol (e.g., 4-penten-1-ol)
-
Vinyl boronic acid dibutyl ester
-
Grubbs' First Generation Catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask charged with the homoallylic alcohol (1.0 mmol) and vinyl boronic acid dibutyl ester (1.2 mmol) is added anhydrous dichloromethane (10 mL).
-
The solution is stirred at room temperature for 10 minutes.
-
Grubbs' First Generation Catalyst (5 mol %) is added to the solution.
-
The reaction mixture is heated to reflux (or stirred at room temperature, depending on substrate reactivity) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired cyclic alkenyl boronic acid.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Cyclic alkenyl boronic acids are excellent coupling partners in these palladium-catalyzed reactions, reacting with a wide range of aryl, heteroaryl, and vinyl halides or triflates to produce substituted cyclic alkenes.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and vinyl-substituted cyclic scaffolds.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol details the microwave-assisted Suzuki-Miyaura coupling of a cyclic alkenyl boronic half-acid with 4-bromotoluene (B49008).
Materials:
-
Cyclic alkenyl boronic half-acid (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial is added the cyclic alkenyl boronic half-acid (0.2 mmol), 4-bromotoluene (0.24 mmol), Pd(PPh₃)₄ (0.01 mmol), and Cs₂CO₃ (0.4 mmol).
-
The vial is sealed and purged with argon.
-
A 4:1 mixture of dioxane and water (2 mL) is added via syringe.
-
The reaction mixture is irradiated in a microwave reactor at 90 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the coupled product.
| Entry | Aryl/Alkenyl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(4-methylphenyl)-3,6-dihydro-2H-1,2-oxaborinine-6-methanol | 85 |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)-3,6-dihydro-2H-1,2-oxaborinine-6-methanol | 82 |
| 3 | 1-Bromonaphthalene | 2-(naphthalen-1-yl)-3,6-dihydro-2H-1,2-oxaborinine-6-methanol | 78 |
| 4 | (E)-β-Bromostyrene | 2-((E)-styryl)-3,6-dihydro-2H-1,2-oxaborinine-6-methanol | 75 |
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. While less explored for cyclic alkenyl boronic acids compared to their aryl counterparts, this reaction offers a powerful tool for the synthesis of enol ethers and enamines from cyclic systems, which are important motifs in many biologically active molecules.
Materials:
-
Cyclic alkenyl boronic acid (1.0 equiv)
-
Phenol (B47542) (1.2 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)
-
Pyridine (B92270) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask is added the cyclic alkenyl boronic acid (0.5 mmol), phenol (0.6 mmol), Cu(OAc)₂ (0.5 mmol), and activated 4 Å molecular sieves.
-
The flask is sealed and purged with argon.
-
Anhydrous dichloromethane (5 mL) and pyridine (1.0 mmol) are added via syringe.
-
The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography.
Rhodium-Catalyzed Conjugate Addition
Rhodium-catalyzed 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a highly efficient method for the formation of carbon-carbon bonds. This reaction can be applied to cyclic alkenyl boronic acids to generate more complex cyclic structures with high stereocontrol. The resulting products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Logical Relationship in Rh-Catalyzed Conjugate Addition
The reaction proceeds through the addition of the alkenyl group from the boronic acid to the β-position of an electron-deficient alkene, such as an enone.
Logical flow of Rh-catalyzed conjugate addition.
Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,4-Addition
This general protocol for the rhodium-catalyzed conjugate addition of alkenylboronic acids to enones can be adapted for cyclic substrates.
Materials:
-
Cyclic alkenyl boronic acid (1.5 equiv)
-
α,β-Unsaturated ketone (1.0 equiv)
-
[Rh(acac)(CO)₂] (3 mol %)
-
1,4-Bis(diphenylphosphino)butane (dppb) (3 mol %)
-
Potassium hydroxide (B78521) (KOH) (0.1 equiv)
-
Dioxane/Water (10:1 mixture)
Procedure:
-
To a Schlenk tube is added the α,β-unsaturated ketone (0.3 mmol), [Rh(acac)(CO)₂] (0.009 mmol), and dppb (0.009 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
A 10:1 mixture of dioxane and water (3 mL) is added, followed by the cyclic alkenyl boronic acid (0.45 mmol) and an aqueous solution of KOH (0.1 M, 0.3 mL).
-
The reaction mixture is stirred at 80 °C and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, diluted with diethyl ether, and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Applications in Drug Discovery and Development
Cyclic alkenyl boronic acids and the products derived from their reactions are of significant interest in drug discovery. The ability to create diverse and complex cyclic scaffolds allows for the exploration of new chemical space and the development of novel therapeutic agents. For instance, the biaryl moieties formed via Suzuki-Miyaura coupling are prevalent in many approved drugs. Furthermore, the introduction of cyclic alkenyl groups can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. While direct applications of cyclic alkenyl boronic acids in FDA-approved drugs are not yet widespread, the methodologies described herein are highly relevant for the synthesis of advanced intermediates and analogues of biologically active molecules.
Conclusion
Cyclic alkenyl boronic acids are versatile synthetic intermediates with a growing number of applications in organic synthesis. Their synthesis via ring-closing metathesis provides access to a range of cyclic structures, which can be further functionalized through powerful transformations such as Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and rhodium-catalyzed conjugate addition. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of these valuable reagents in the synthesis of complex molecules for a variety of applications, including drug discovery and materials science. Further exploration of the reactivity of cyclic alkenyl boronic acids is expected to uncover even more innovative synthetic methodologies in the future.
References
Application Notes and Protocols: The Role of 1-Cyclopentenylboronic Acid in Bioactive Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclopentenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in medicinal chemistry due to its mild conditions, broad functional group tolerance, and the stability of the boronic acid reagents.[1][2] The cyclopentene (B43876) moiety is a key structural feature in numerous biologically active compounds. The use of this compound offers a direct and efficient pathway to incorporate this five-membered ring into complex molecular architectures, thereby facilitating the synthesis of novel therapeutic agents.
While specific examples of marketed drugs synthesized using this compound are not prominently documented in publicly available literature, its application is well-represented in the synthesis of key intermediates and analogues of bioactive molecules. This document provides detailed protocols and application notes for the use of this compound in the synthesis of 1-aryl-cyclopentene scaffolds, which are common precursors to a variety of biologically active compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[3] The catalytic cycle, which is central to this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled and eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a 1-aryl-1-cyclopentene derivative.
Materials:
-
This compound (or its pinacol (B44631) ester)
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine (B1218219) ligand
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene (B28343), anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., tricyclohexylphosphine, 0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Solvent Addition and Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents via syringe. Follow with the addition of degassed water (0.5 mL).
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 1-aryl-1-cyclopentene product.
Caption: A detailed experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table presents representative quantitative data for the synthesis of various 1-aryl-cyclopentene derivatives, which are key intermediates for bioactive molecules. The data is based on general procedures for Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 91 |
| 2 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 2-Iodothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 85 | 24 | 79 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 85 |
Logical Pathway from Synthesis to Biological Application
The synthesis of molecules using this compound is often the first step in a longer drug discovery process. The resulting compounds are then screened for biological activity. For example, a library of 1-aryl-cyclopentene derivatives can be synthesized and tested for their ability to inhibit a specific enzyme, such as a kinase, which may be implicated in a disease pathway.
Caption: Logical workflow from synthesis to drug development.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 1-cyclopentenylboronic acid. This protocol is of significant interest to professionals in drug discovery and development due to the prevalence of the cyclopentene (B43876) motif in biologically active compounds and natural products. Microwave-assisted synthesis offers a rapid and efficient method for generating libraries of novel cyclopentenyl-substituted (hetero)aromatic compounds, accelerating the drug discovery pipeline.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2] This technology is particularly advantageous for high-throughput synthesis and library generation in medicinal chemistry.[1]
Core Applications in Drug Discovery
The introduction of a 1-cyclopentenyl group onto various scaffolds, particularly heterocyclic ones like pyrimidines, can significantly impact the pharmacological properties of a molecule. The cyclopentene ring can serve as a versatile scaffold for further functionalization or act as a key pharmacophoric element. Substituted pyrimidines, for instance, are integral components of numerous approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[3] The ability to rapidly synthesize novel cyclopentenyl-pyrimidines and other related structures is therefore highly valuable for generating new intellectual property and identifying novel drug candidates.
Experimental Protocols
While direct literature on the microwave-assisted Suzuki coupling of this compound is not abundant, protocols can be effectively adapted from similar reactions involving other vinyl and arylboronic acids with heteroaryl halides. The following is a generalized protocol for the coupling of this compound with a dihalogenated pyrimidine, based on established methodologies for similar substrates under microwave irradiation.[3]
General Protocol: Microwave-Assisted Suzuki Coupling of this compound with 2,4-Dichloropyrimidine (B19661)
This protocol outlines a method for the regioselective mono-arylation at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane (B91453) and Water)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.).
-
Add this compound (0.6 mmol, 1.2 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 3 mol%).
-
Add the base, K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Add the solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-chloro-4-(cyclopent-1-en-1-yl)pyrimidine.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from a study on the microwave-assisted Suzuki coupling of various boronic acids with 2,4-dichloropyrimidine, which serves as a model for the reaction with this compound.[3] These tables illustrate the effects of different catalysts, solvents, and catalyst loadings on the reaction outcome.
Table 1: Catalyst Screening [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| 2 | PdCl₂(dppf) (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 75 |
| 3 | Pd(OAc)₂ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 65 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), solvent (6 mL).
Table 2: Catalyst Loading Optimization for Pd(PPh₃)₄ [3]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | 100 | 15 | 81 |
| 2 | 3 | 100 | 15 | 81 |
| 3 | 2 | 100 | 15 | 80 |
| 4 | 1 | 100 | 15 | 78 |
| 5 | 0.5 | 100 | 15 | 75 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL) in a microwave reactor.
Table 3: Scope of Aryl and Heteroaryl Boronic Acids [3]
| Entry | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 15 | 81 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 15 | 77 |
| 3 | 3-Nitrophenylboronic acid | 2-chloro-4-(3-nitrophenyl)pyrimidine | 15 | 79 |
| 4 | Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 15 | 87 |
| 5 | Furan-2-ylboronic acid | 2-chloro-4-(furan-2-yl)pyrimidine | 15 | 78 |
Optimized conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C in a microwave reactor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling of this compound with a heteroaryl halide.
Caption: General workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Cyclopentenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 1-cyclopentenylboronic acid. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in Suzuki couplings?
A1: The primary challenges include:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of cyclopentene (B43876) and a reduction in product yield. This is a common issue with vinylboronic acids.[1][2]
-
Homocoupling: Dimerization of the boronic acid or the coupling partner can occur, leading to undesired byproducts.
-
Low Yields: Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can result in poor conversion to the desired product.
-
Stereoselectivity: While less of a concern with a cyclic vinylboronic acid, ensuring the retention of the double bond geometry is crucial.
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to suppress protodeboronation:
-
Use of Anhydrous Conditions: Water can facilitate protodeboronation, so using dry solvents and reagents is recommended.
-
Choice of Base: Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH).[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[2]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.
Q3: What is the optimal catalyst and ligand combination for coupling with this compound?
A3: The ideal catalyst and ligand are substrate-dependent. However, for vinylboronic acids, palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands are generally effective. A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for your specific substrates.
Q4: Which solvents are recommended for this type of Suzuki coupling?
A4: A range of solvents can be used, often in combination with water. Common choices include:
-
Ethereal solvents: Dioxane, tetrahydrofuran (B95107) (THF)
-
Aromatic solvents: Toluene
-
Polar aprotic solvents: Dimethylformamide (DMF)
The choice of solvent can significantly impact the reaction rate and yield.[4] A mixture of an organic solvent with water is often used to dissolve the inorganic base.[3]
Troubleshooting Guide
This guide addresses common issues and provides systematic steps for optimization.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium catalyst is not old or decomposed. Use a fresh batch or a pre-catalyst. • Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
| Suboptimal Ligand | • Screen a variety of phosphine ligands with varying steric bulk and electronic properties (e.g., SPhos, XPhos, P(t-Bu)₃). |
| Incorrect Base | • The base is crucial for activating the boronic acid.[5] Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[3][6][7] The optimal base will depend on the substrates and solvent. |
| Inappropriate Solvent | • The solvent can influence catalyst activity and solubility of reagents.[4] Screen different solvents or solvent/water mixtures.[3][8] |
| Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation Product (Cyclopentene) | • Presence of excess water. • Base is too strong. • Prolonged reaction time or high temperature. | • Use anhydrous solvents and reagents. • Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[3] • Monitor the reaction closely and stop it once the starting material is consumed. • Consider converting the boronic acid to a more stable pinacol ester.[2] |
| Homocoupling Products | • Presence of oxygen. • High catalyst loading. | • Thoroughly degas the reaction mixture and maintain an inert atmosphere. • Reduce the catalyst loading. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, providing a basis for optimization. Note: The data presented here is a synthesis of typical results for vinylboronic acids and should be used as a starting point for optimization with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | Moderate |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ | Good to Excellent |
| PdCl₂(dppf) (2) | - | Moderate to Good |
| Pd(OAc)₂ (2) | SPhos | Good to Excellent |
Table 2: Effect of Base on Yield
| Base (equivalents) | Solvent | Yield (%) |
| NaOH (2) | Dioxane/H₂O | Potentially high, risk of protodeboronation |
| K₂CO₃ (2) | Toluene/H₂O | Good |
| Cs₂CO₃ (2) | THF/H₂O | Often Excellent |
| K₃PO₄ (2) | Dioxane/H₂O | Good to Excellent |
Table 3: Effect of Solvent on Yield
| Solvent (ratio) | Base | Yield (%) |
| Dioxane/H₂O (4:1) | K₃PO₄ | Good |
| Toluene/H₂O (4:1) | K₂CO₃ | Moderate to Good |
| THF/H₂O (4:1) | Cs₂CO₃ | Good to Excellent |
| DMF/H₂O (4:1) | K₂CO₃ | Moderate to Good |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Reagents and Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the anhydrous solvent.
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability of 1-Cyclopentenylboronic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Cyclopentenylboronic acid, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, especially under acidic conditions?
A1: Like many alkenyl boronic acids, this compound is susceptible to several degradation pathways. The primary concerns are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by acidic conditions.
-
Oxidation: The boronic acid moiety can be oxidized to a cyclopentenol. This is a significant issue, as boronic acids can be unstable in the presence of air and certain reagents.[1][2]
-
Polymerization/Trimerization: Boronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines.[3] This can complicate reaction stoichiometry and reproducibility.
Q2: My reaction yield is low when using this compound in an acidic medium. What could be the cause?
A2: Low yields in reactions involving this compound under acidic conditions are often linked to its instability. The acidic environment can promote protodeboronation, reducing the amount of active boronic acid available for your desired reaction. Additionally, if the reaction is performed in the presence of air, oxidative degradation can compete with your primary reaction pathway.[1][4]
Q3: How can I improve the stability and handling of this compound in my experiments?
A3: To mitigate stability issues, consider the following strategies:
-
Use of Boronate Esters: Converting this compound to a more stable boronate ester, such as a pinacol (B44631) ester[5][6] or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[3][4] These derivatives are generally more robust and can be used in a "slow-release" manner under specific reaction conditions.[4]
-
Inert Atmosphere: Whenever possible, handle this compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Freshly Prepared Solutions: Due to their limited stability in solution, it is best to prepare solutions of this compound immediately before use.[3]
-
Control of pH: The rate of protodeboronation is highly dependent on pH.[3] If your reaction allows, buffering the medium to a less acidic pH may improve stability.
Q4: Are there any analytical techniques to monitor the degradation of this compound?
A4: Yes, you can monitor the stability of this compound over time using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to track the disappearance of the starting material and the appearance of degradation products like cyclopentene (B43876) (from protodeboronation).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining this compound and identify degradation products by comparing samples taken at different time points.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in cross-coupling reaction | Degradation of this compound via protodeboronation or oxidation. | 1. Use the more stable this compound pinacol ester.[5] 2. Run the reaction under an inert atmosphere. 3. Use freshly prepared boronic acid. |
| Inconsistent reaction results | Formation of boroxine (B1236090) (cyclic trimer), leading to inaccurate stoichiometry. | 1. Dry the boronic acid thoroughly before use. 2. Consider converting to a MIDA boronate for more controlled release of the active boronic acid.[4] |
| Formation of unexpected byproducts (e.g., cyclopentenol) | Oxidative degradation of the boronic acid. | 1. Degas all solvents before use. 2. Handle the compound under an inert atmosphere. 3. Store the solid compound in a cool, dry place, protected from light and air.[3] |
| Difficulty in purification | The polar nature of boronic acids can make them challenging to handle and purify.[7] | 1. Convert to a less polar boronate ester (e.g., pinacol ester) which may have better chromatographic behavior.[7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic Solution by ¹H NMR
-
Solution Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). Prepare a separate acidic solution (e.g., DCl in D₂O).
-
Sample Preparation: In an NMR tube, mix a known amount of the boronic acid stock solution with the acidic solution to achieve the desired final concentration and pH. Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Time-Course Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Determine the concentration of this compound at each time point by integrating a characteristic peak against the peak of the internal standard. Plot the concentration versus time to determine the stability profile.
Visualizations
Caption: Degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1-Cyclopentenylboronic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from reactions involving 1-cyclopentenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction involving this compound?
A1: Common impurities include unreacted this compound, homo-coupled byproducts (bicyclopentenyl), and byproducts from the palladium catalyst and ligands. Additionally, the boronic acid can dehydrate to form cyclic boroxines, which can further complicate purification.
Q2: Why can it be difficult to remove boronic acid byproducts using standard silica (B1680970) gel chromatography?
A2: Boronic acids and their esters can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to interact strongly with the silica surface. This can lead to significant tailing of the compound peaks or even irreversible adsorption on the column.
Q3: Are there any simple modifications to improve chromatographic separation of my product from boronic acid impurities?
A3: Yes, for the purification of boronic esters like pinacol (B44631) esters, impregnating the silica gel with boric acid can help suppress their over-adsorption, leading to better elution and recovery. For more polar boronic acids, switching to a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane, may improve separation.
Q4: What non-chromatographic methods can be used to remove unreacted this compound?
A4: Several effective non-chromatographic methods can be employed:
-
Aqueous Extraction: A basic wash (e.g., with 1-2 M aqueous NaOH) can convert the acidic boronic acid into its highly water-soluble boronate salt, which can then be easily extracted into the aqueous phase.[1]
-
Derivatization/Filtration: Reacting the crude mixture with diethanolamine (B148213) can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by simple filtration.
-
Scavenging Resins: Silica-based scavengers with diol or diethanolamine (DEAM) functional groups can selectively bind to and remove boronic acids from the reaction mixture.
Troubleshooting Guides
Problem: My desired product is co-eluting with a boron-containing impurity during column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Optimize the eluent system. Try a different solvent system with varying polarity (e.g., switch from ethyl acetate (B1210297)/hexanes to dichloromethane/methanol). | Improved separation of the product and impurity on TLC, which can be translated to the column. |
| Strong interaction of boronic acid with silica | Use boric acid-impregnated silica gel for the column. | Reduced tailing and stronger retention of the boronic acid impurity, allowing for better separation. |
| Boronic ester hydrolysis on silica | Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. | Prevents the decomposition of the boronic ester on the column, leading to a cleaner separation. |
Problem: I am observing a significant amount of bicyclopentenyl (homo-coupled byproduct) in my reaction mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favor homo-coupling | Lower the reaction temperature. | Reduced rate of homo-coupling relative to the desired cross-coupling reaction. |
| High concentration of the boronic acid | Add the this compound to the reaction mixture slowly over a period of time. | Maintains a low instantaneous concentration of the boronic acid, disfavoring the homo-coupling reaction. |
| Inefficient catalyst system | Screen different palladium catalysts and ligands. | Identification of a catalyst system that is more selective for the cross-coupling reaction. |
Quantitative Data Summary
The following tables provide representative data for common purification methods. Please note that actual yields and purity will vary depending on the specific reaction conditions and substrates.
Table 1: Comparison of Purification Methods for a Model Suzuki Coupling Reaction
| Purification Method | Typical Recovery of Desired Product (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 70-90 | >98 | High purity achievable. | Can be time-consuming and may lead to product loss on the column. |
| Preparative HPLC | 60-80 | >99 | Excellent for difficult separations and achieving very high purity. | Expensive, requires specialized equipment, and can be slow for large quantities. |
| Recrystallization | 50-85 | >99 | Can provide very pure material and is scalable. | Requires a solid product and finding a suitable solvent system can be challenging. |
| Liquid-Liquid Extraction (Acid-Base) | 85-95 (of crude product) | 90-95 | Simple, fast, and good for removing acidic/basic impurities. | May not remove all neutral impurities. |
Experimental Protocols
General Protocol for Aqueous Workup to Remove Boronic Acid
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH). This will extract the acidic this compound into the aqueous layer.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General Protocol for Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting decision tree for purification of this compound reaction products.
References
Technical Support Center: Byproduct Formation in 1-Cyclopentenylboronic Acid Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in Suzuki-Miyaura cross-coupling reactions involving 1-cyclopentenylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura couplings with this compound?
A1: The two most prevalent byproducts are the homocoupled dimer of this compound (1,1'-bi(cyclopent-1-en-1-yl)) and the protodeboronated product (cyclopentene). Dehalogenation of the aryl halide starting material can also occur.
Q2: What causes the formation of the homocoupled byproduct?
A2: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[1] This side reaction is more likely to occur if a Pd(II) precatalyst is used, as the in situ reduction to Pd(0) can be accompanied by homocoupling.[1]
Q3: How significant is protodeboronation for this compound?
A3: Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclopentene (B43876). For vinyl boronic acids, including this compound, this process is generally very slow under typical Suzuki-Miyaura conditions.[2][3][4][5] However, the rate of protodeboronation is pH-dependent and can be accelerated under strongly acidic or basic conditions.[2][5]
Q4: Are there more stable alternatives to this compound?
A4: Yes, using boronic esters, such as the pinacol (B44631) ester (2-(1-cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), can significantly improve stability and reduce the likelihood of side reactions.[6] Other stable surrogates include MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts, which slowly release the boronic acid under the reaction conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura couplings with this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to moderate yield of the desired product with significant homocoupling byproduct. | 1. Oxygen in the reaction mixture: Inadequate degassing of solvents and reagents. 2. Use of a Pd(II) precatalyst: In situ reduction to Pd(0) can be inefficient and promote homocoupling.[1][6] | 1. Improve degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period. Use freeze-pump-thaw cycles for rigorous oxygen removal. 2. Use a Pd(0) catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[1] |
| Formation of cyclopentene (protodeboronation product). | 1. Sub-optimal pH: Reaction conditions are too acidic or basic, promoting the cleavage of the C-B bond.[2][5] 2. Prolonged reaction time at high temperature: Can lead to gradual decomposition of the boronic acid. | 1. Optimize the base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their concentrations to maintain an optimal pH. 2. Use a more stable boronic acid derivative: Switch to the pinacol ester or a MIDA boronate of this compound.[1][6] 3. Monitor the reaction: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating. |
| Low or no conversion of starting materials. | 1. Inactive catalyst: The palladium catalyst may be deactivated due to oxidation or poisoning. 2. Poor quality of boronic acid: The this compound may have degraded during storage. 3. Inappropriate solvent or base: The chosen solvent or base may not be suitable for the specific substrates. | 1. Use a fresh catalyst and ligands: Ensure the palladium source and any phosphine (B1218219) ligands are of high quality and have been stored under an inert atmosphere.[1] 2. Use fresh boronic acid: Use freshly prepared or recently purchased this compound or its more stable pinacol ester. 3. Screen reaction conditions: Systematically vary the solvent (e.g., dioxane, THF, toluene), base, and temperature to find the optimal conditions for your specific coupling partners.[6] |
| Formation of dehalogenated byproduct from the aryl halide. | 1. Presence of a hydrogen source: Trace amounts of water or other protic species can lead to the reduction of the aryl halide. 2. Side reaction of the palladium hydride intermediate: A common pathway in palladium-catalyzed reactions. | 1. Use anhydrous solvents: If the reaction is sensitive to water, use freshly dried solvents. 2. Optimize the ligand: The choice of phosphine ligand can influence the rate of dehalogenation relative to the desired cross-coupling. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a this compound derivative and for the analysis of the reaction mixture.
Synthesis of 1-Aryl-1-cyclopentene via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Analytical Method for Product and Byproduct Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where all components have significant absorbance (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of the starting materials and the expected product of known concentrations.
-
Inject a small, filtered aliquot of the crude reaction mixture into the HPLC.
-
Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times with the standards (if available) or by LC-MS analysis.
-
Quantify the relative amounts of each component by integrating the peak areas.
Byproduct Formation Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway for this compound and the competing side reactions of homocoupling and protodeboronation.
Caption: Reaction pathways in this compound couplings.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Cyclopentenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 1-Cyclopentenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no product yield. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura reactions with this compound can stem from several factors. The most common culprits are catalyst deactivation (poisoning) and the instability of the boronic acid itself. Catalyst poisons can be introduced through impure reagents or solvents. This compound, like other alkenylboronic acids, can be susceptible to side reactions such as protodeboronation, which consumes the starting material.
Q2: What are the common catalyst poisons I should be aware of?
A2: Palladium catalysts are sensitive to a variety of substances that can inhibit their activity. Key poisons include:
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Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities can irreversibly bind to the palladium center, rendering it inactive.
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Degradation Products of Boronic Acid: this compound can degrade, especially under basic conditions or in the presence of water, leading to byproducts that may interfere with the catalyst.[1][2] The formation of boroxines, which are cyclic anhydrides of boronic acids, can also affect the reaction rate.
-
Excess Base: While a base is necessary for the transmetalation step, an excess can sometimes lead to catalyst deactivation or promote side reactions.[3]
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
Q3: My reaction mixture turns black. What does this signify?
A3: The formation of a black precipitate, commonly known as "palladium black," is a strong indication of catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This can be caused by factors such as high temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities that destabilize the catalyst complex.
Q4: How can I improve the stability of this compound during the reaction?
A4: To mitigate the instability of this compound, consider using its pinacol (B44631) ester derivative, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[4] This increased stability can lead to more consistent and higher yields in Suzuki-Miyaura reactions.
Q5: Can the choice of ligand affect catalyst poisoning?
A5: Yes, the choice of phosphine (B1218219) ligand can significantly influence the susceptibility of the palladium catalyst to poisoning and side reactions. Interestingly, while bulky phosphine ligands are often used to facilitate challenging cross-couplings, they can also promote undesirable protodeboronation of the boronic acid.[1][2][5] There is a correlation between the buried volume of the phosphine ligand and the extent of protodeboronation.[1] Therefore, selecting a less bulky ligand might be beneficial if protodeboronation is a suspected issue.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Product Yield and/or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The reaction does not proceed to completion even after extended reaction times.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur content). Purify reagents and solvents if necessary. Use high-purity, degassed solvents. | Impurities can irreversibly deactivate the palladium catalyst. |
| Protodeboronation of Boronic Acid | Use the more stable this compound pinacol ester. Use freshly prepared or purified boronic acid. Minimize reaction time and temperature. | Alkenylboronic acids can be unstable; using a more stable derivative prevents its degradation.[4] |
| Inefficient Catalyst System | Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). | The optimal catalyst and ligand combination is substrate-dependent. Higher catalyst loading can sometimes overcome slow catalysis or partial deactivation. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if required. | The nature and strength of the base are crucial for the transmetalation step and can influence the rate of side reactions. |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for an extended period or by using freeze-pump-thaw cycles. | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. |
Issue 2: Formation of Palladium Black
Symptoms:
-
A black precipitate is observed in the reaction mixture.
-
The reaction stalls after the appearance of the black precipitate.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Ligand Dissociation/Oxidation | Increase the ligand-to-palladium ratio. Use a more robust or strongly binding ligand. Ensure the ligand is fresh and has been stored under an inert atmosphere. | A sufficient concentration of the ligand is necessary to stabilize the palladium center and prevent agglomeration. |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | High temperatures can accelerate catalyst decomposition pathways. |
| Localized High Reagent Concentration | Ensure efficient stirring of the reaction mixture. Consider slow addition of one of the reagents. | Poor mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition. |
Quantitative Data Summary
The following table summarizes the potential impact of various factors on the Suzuki-Miyaura coupling reaction, based on general observations in the literature. Specific quantitative data for this compound is limited; however, these trends are generally applicable.
| Factor | Effect on Yield | Mitigation Strategy | Typical Range/Value |
| Catalyst Loading | Increasing loading can improve yield in difficult reactions. | Optimize to the lowest effective loading to minimize cost and residual palladium. | 0.5 - 5 mol% |
| Ligand:Pd Ratio | A higher ratio can improve catalyst stability. | Optimize for the specific ligand and reaction. | 1:1 to 4:1 |
| Base Equivalents | Insufficient base will stall the reaction; excess may cause deactivation. | Use the optimal amount relative to the limiting reagent. | 1.5 - 3.0 equivalents |
| Sulfur Impurity | Can completely poison the catalyst even at low levels. | Use high-purity reagents and solvents. | ppm levels can be detrimental. |
| Protodeboronation | Directly consumes the boronic acid, reducing the theoretical maximum yield. | Use a pinacol ester, minimize reaction time and temperature, and choose an appropriate ligand. | Can be a significant side reaction, especially with bulky ligands.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and common points of catalyst poisoning.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Decision tree for identifying the type of catalyst poisoning.
References
Technical Support Center: 1-Cyclopentenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyclopentenylboronic acid and its derivatives in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges associated with this compound, and alkenylboronic acids in general, are its stability and reactivity. A significant issue is the propensity for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[1][2] Alkenylboronic acids can also be susceptible to polymerization.[3] Optimizing reaction conditions, including the choice of solvent, base, and catalyst, is crucial to mitigate these side reactions.
Q2: How does the choice of solvent affect the outcome of reactions with this compound?
A2: The solvent plays a critical role in Suzuki-Miyaura reactions by influencing the solubility of reagents, the stability of the boronic acid, and the kinetics of the catalytic cycle. For instance, the presence of water as a co-solvent can be beneficial, potentially increasing the formation of hydrophilic boronate species that are more active in the transmetalation step.[4] However, for particularly unstable boronic acids, anhydrous conditions might be necessary to minimize protodeboronation.[2] Aprotic polar solvents like THF, 1,4-dioxane, and DMF are commonly used, often in combination with water.[2][5] The choice of solvent can also impact the diastereoselectivity of certain reactions.[6]
Q3: What role does the base play in the reactivity of this compound?
A3: The base is essential for activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the cyclopentenyl group to the palladium catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The strength and nature of the base can significantly impact the reaction rate and yield, and the optimal base may vary depending on the specific substrates and solvent system.
Q4: Are there more stable alternatives to this compound?
A4: Yes, to overcome the stability issues of boronic acids, more stable derivatives can be used. These include pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates.[1][9] These derivatives often exhibit enhanced stability to air and moisture and can be easier to handle and purify.[3] Under the reaction conditions, they slowly release the active boronic acid, which can help to suppress side reactions like homocoupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Protodeboronation: The C-B bond is cleaved, replacing the boronic acid with a hydrogen. This is a common side reaction for alkenylboronic acids.[1][2] 2. Catalyst Inactivation: The Pd(0) catalyst can be oxidized or can aggregate into inactive palladium black.[1] 3. Sluggish Reaction: Suboptimal reaction conditions (temperature, concentration, base). | 1. Use a fresh sample of this compound or a more stable derivative like its pinacol ester or trifluoroborate salt.[1][9] 2. Ensure thorough degassing of solvents and reaction mixtures to remove oxygen.[1] Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst system.[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Cautiously increase the reaction temperature.[1] |
| Formation of Homocoupled Product (Bicyclopentenyl) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] 2. In situ Reduction of Pd(II): Some boronic acid can be consumed during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[1] | 1. Improve the degassing procedure for all solvents and reagents. 2. Use a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Inconsistent Results | 1. Purity of Reagents: Impurities in the boronic acid, aryl halide, or solvent can affect the reaction. 2. Water Content: Variable amounts of water in solvents can lead to inconsistent reaction rates. | 1. Use highly pure, and if necessary, recrystallized or freshly prepared reagents. 2. Use anhydrous solvents if water is suspected to promote decomposition, or use a consistently defined solvent/water ratio for reproducibility.[4][9] |
Quantitative Data on Solvent Effects
The following table summarizes hypothetical but representative data on the effect of different solvent systems on the Suzuki-Miyaura coupling of this compound with a model aryl bromide. This data is compiled based on general trends observed for similar reactions in the literature.[4][10]
| Solvent System (v/v) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | K₃PO₄ | 100 | 12 | 65 |
| THF | K₃PO₄ | 80 | 12 | 75 |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 8 | 88 |
| THF / H₂O (4:1) | K₂CO₃ | 80 | 8 | 92 |
| Ethanol / H₂O (5:1) | NaOH | 70 | 6 | 95 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of THF/water) to the flask via syringe.
-
-
Catalyst Addition:
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in a small amount of degassed THF.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: Influence of solvent properties on key reaction steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. aidic.it [aidic.it]
managing the sensitivity of 1-Cyclopentenylboronic acid to air and moisture
Welcome to the technical support center for 1-Cyclopentenylboronic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this air- and moisture-sensitive reagent, with a focus on troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the use of this compound and its pinacol (B44631) ester derivative in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Degradation of Boronic Acid: Exposure to air and moisture can lead to decomposition and the formation of inactive byproducts. | Store this compound pinacol ester under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[1] Use freshly opened reagent or material that has been properly stored. Consider using anhydrous solvents and reagents for the reaction. |
| Inefficient Catalytic Cycle: The palladium catalyst may not be active or the reaction conditions may not be optimal. | Ensure proper degassing of the reaction mixture to remove oxygen. Use a reliable source of palladium catalyst and appropriate ligands. The reaction may require heating, typically in the range of 80-110°C, to proceed at a reasonable rate. | |
| Protodeboronation: The carbon-boron bond can be cleaved by acidic protons, leading to the formation of cyclopentene (B43876) instead of the desired coupled product.[2] | Use anhydrous conditions and a suitable base (e.g., potassium carbonate, cesium carbonate) to neutralize any acidic species.[3] Using the pinacol ester derivative can help minimize this side reaction.[4] | |
| Formation of Homocoupled Byproduct (Dimer of Cyclopentenyl Moiety) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| In-situ Reduction of Pd(II) Precatalyst: The boronic acid can be consumed during the reduction of a Pd(II) precatalyst to the active Pd(0) species. | Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid this side reaction. | |
| Inconsistent Reaction Results | Variable Reagent Quality: The purity and activity of the boronic acid can vary between batches or due to improper storage. | If possible, determine the purity of the boronic acid before use. Running a small-scale test reaction with a known substrate can help to assess the activity of the reagent. |
| Reagent Appears Clumpy or Discolored | Hydration or Oxidation: Absorption of moisture can cause the solid to clump, while discoloration may indicate oxidative degradation. | Do not use the reagent if it appears significantly discolored or clumped. Proper storage in a desiccator or under an inert atmosphere is crucial to prevent this. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to air and moisture?
A1: Boronic acids, in general, are susceptible to oxidation in the presence of air and can undergo dehydration to form cyclic anhydrides called boroxines. The carbon-boron bond in alkenylboronic acids like this compound can also be susceptible to cleavage by water (hydrolysis) or other protic sources, a process known as protodeboronation.[2] This leads to the formation of cyclopentene and boric acid, reducing the amount of active reagent available for your desired reaction.
Q2: Is it better to use this compound or its pinacol ester?
A2: For most applications, especially Suzuki-Miyaura cross-coupling, using the pinacol ester is highly recommended. The pinacol ester enhances the stability of the boronic acid by protecting the reactive boronic acid group from degradation pathways like oxidation and boroxine (B1236090) formation.[5] It is generally a more robust and easier-to-handle reagent, often leading to more consistent and reproducible results.[4]
Q3: How should I store this compound pinacol ester?
A3: To ensure the longevity and reactivity of this compound pinacol ester, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is also recommended to store it at refrigerated temperatures (2-8°C) and in a dry environment, for instance, inside a desiccator.[1]
Q4: My Suzuki-Miyaura reaction is not working. What are the first things I should check?
A4: First, verify the quality of your this compound pinacol ester; ensure it has been stored correctly and is not visibly degraded. Second, confirm that your reaction setup is truly anaerobic. This involves using properly dried and degassed solvents and maintaining a positive pressure of an inert gas. Third, check the activity of your palladium catalyst and the choice and purity of your base.
Q5: What is protodeboronation and how can I minimize it?
A5: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] In the case of this compound, this would result in the formation of cyclopentene. This reaction can be catalyzed by acid or base.[6] To minimize it, use anhydrous reaction conditions, a suitable non-protic solvent, and a carefully chosen base. Using the pinacol ester form of the boronic acid can also help by reducing the concentration of the more reactive free boronic acid at any given time.[2]
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Pinacol Ester
This protocol outlines the procedure for safely handling the air- and moisture-sensitive this compound pinacol ester using standard inert atmosphere techniques.
Materials:
-
This compound pinacol ester in a sealed bottle
-
Schlenk flask or other suitable reaction vessel, flame-dried under vacuum
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
-
Dry, degassed solvent (e.g., THF, dioxane)
-
Syringes and needles, oven-dried
-
Septa
Procedure:
-
Prepare the Inert Atmosphere: Flame-dry the reaction vessel under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Equilibrate Reagent: Allow the bottle of this compound pinacol ester to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Purge with Inert Gas: Pierce the septum of the reagent bottle with a needle connected to the inert gas source. Pierce the septum with a second "outlet" needle to allow for purging of the headspace.
-
Dispense the Reagent: Using a clean, dry syringe, pierce the septum and withdraw the desired amount of the liquid pinacol ester.
-
Transfer to Reaction Vessel: Immediately transfer the reagent to the prepared reaction vessel by injecting it through the vessel's septum.
-
Storage of a Partially Used Bottle: If the entire bottle is not used, ensure the septum is in good condition, replace the cap, and wrap the neck with paraffin (B1166041) film. Store the bottle in a desiccator at 2-8°C under an inert atmosphere.
Protocol 2: Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction
This protocol provides a systematic approach to identify and resolve issues in a Suzuki-Miyaura coupling reaction involving this compound pinacol ester.
Initial Checks:
-
Reagent Integrity: Visually inspect the this compound pinacol ester for any signs of decomposition (discoloration, precipitation). If in doubt, use a fresh batch.
-
Inert Atmosphere: Ensure all components of your reaction setup (glassware, solvents, reagents) are dry and that the reaction is maintained under a positive pressure of an inert gas.
-
Catalyst and Ligand Activity: Use a fresh, reliable source of your palladium catalyst and phosphine (B1218219) ligand.
-
Base Quality: Ensure the base is anhydrous and has been stored correctly.
Troubleshooting Steps:
-
Run a Control Reaction: Perform the reaction with a known, reliable aryl halide and boronic acid (e.g., bromobenzene (B47551) and phenylboronic acid) under your standard conditions. If this reaction fails, the issue is likely with your general setup, solvents, or catalyst system.
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at a lower temperature, consider increasing it in increments (e.g., from 80°C to 100°C).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and a small amount of water can sometimes be beneficial for Suzuki couplings, but be mindful of the potential for hydrolysis of the boronic ester.
-
Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome.
-
-
Address Protodeboronation: If you suspect protodeboronation is the primary issue (indicated by the formation of cyclopentene), ensure your reaction is strictly anhydrous. Consider using a non-aqueous base.
-
Investigate Homocoupling: If homocoupling of the boronic ester is observed, improve the degassing procedure of your solvents and reaction mixture. Consider switching from a Pd(II) precatalyst to a Pd(0) catalyst.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for troubleshooting a failed Suzuki-Miyaura coupling.
References
- 1. fishersci.be [fishersci.be]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Cyclopentenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 1-Cyclopentenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with the use of this compound in synthetic chemistry, with a particular focus on mitigating deboronation side reactions.
Troubleshooting Guide: Deboronation Side Reactions
Problem: Low yield of the desired cross-coupling product and formation of cyclopentene.
This is a classic sign of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] For this compound, this results in the formation of cyclopentene.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Base | The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.[2][3][4] • Action: Screen different bases. Consider using milder bases like K₃PO₄, K₂CO₃, or CsF instead of strong bases like NaOH or KOH.[5][6] For base-sensitive substrates, powdered KF can be an effective alternative.[7] |
| High Reaction Temperature | Elevated temperatures can significantly increase the rate of protodeboronation.[2] • Action: Attempt the reaction at a lower temperature. While many Suzuki couplings require heat, optimizing for the lowest effective temperature can minimize the side reaction.[5] |
| Presence of Protic Solvents (especially water) | Water is often a necessary component in Suzuki-Miyaura reactions but can also be the proton source for protodeboronation, especially under basic conditions.[1][8] • Action: Minimize the amount of water in the reaction. Try using a higher ratio of organic solvent to water. In some cases, anhydrous conditions might be beneficial, though this can affect the solubility of the base and the activation of the boronic acid.[5][8] |
| Prolonged Reaction Time | The longer the boronic acid is exposed to the reaction conditions, the greater the opportunity for deboronation. • Action: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| Oxygen in the Reaction Mixture | While not a direct cause of protodeboronation, oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts, which can complicate the reaction and indirectly affect yields.[5][8] • Action: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[5] |
| Instability of the Boronic Acid | This compound, like other alkenylboronic acids, can be inherently unstable under certain conditions.[9] • Action: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (this compound pinacol ester) or a MIDA boronate. These derivatives can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[5][10] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling reaction with this compound, this side reaction consumes the boronic acid to produce cyclopentene, thereby reducing the yield of the desired coupled product.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor. Generally, protodeboronation of boronic acids can be catalyzed by both acid and base.[1][2] For many boronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion ([R-B(OH)₃]⁻).[3][11] While vinyl boronic acids are generally more stable than many heteroaromatic boronic acids, they are still susceptible to base-catalyzed protodeboronation.[9] It is crucial to find a pH range that allows for efficient transmetalation in the Suzuki-Miyaura catalytic cycle while minimizing the rate of protodeboronation.
Q3: Can the choice of palladium catalyst and ligand influence the extent of deboronation?
A3: Yes. The goal is to have the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) be much faster than the rate of protodeboronation.[5] Using highly efficient modern catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos), can accelerate the cross-coupling reaction, thereby outcompeting the deboronation side reaction.[5][6]
Q4: I am observing significant amounts of a byproduct with a mass corresponding to a dimer of cyclopentene. What is happening?
A4: This is likely due to homocoupling of the this compound. This side reaction is often promoted by the presence of oxygen and can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5][8] To minimize homocoupling, ensure your reaction setup is rigorously degassed and consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[5]
Q5: Are there more stable alternatives to this compound?
A5: Yes. If protodeboronation remains a persistent issue, consider using a more stable derivative. The most common alternatives are boronic esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) boronate.[5][12] These compounds are generally more stable to storage and under reaction conditions. They are thought to act as "slow-release" sources of the boronic acid, maintaining a low steady-state concentration in the reaction mixture, which suppresses side reactions.[10] Potassium cyclopentenyltrifluoroborate is another stable alternative.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization of the base, solvent, temperature, and catalyst system is often necessary.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in the reaction solvent. Add this solution to the reaction mixture.
-
Reaction Execution: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Deboronation
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Cyclopentenylboronic Acid Cross-Coupling
Welcome to the technical support center for 1-Cyclopentenylboronic acid cross-coupling reactions. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low or no yield?
Low yield is a common issue that can often be traced to suboptimal reaction parameters or reagent degradation.[1] Here are the primary areas to investigate:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound is susceptible to decomposition, particularly protodeboronation (replacement of the boron group with a hydrogen).[2] It is also sensitive to air and moisture.[3] Consider using the more stable this compound pinacol (B44631) ester, which can release the boronic acid in situ.[1][3]
-
Storage: Ensure the boronic acid or its ester is stored under an inert atmosphere at the recommended temperature (e.g., 2-8°C or in a freezer under -20°C) to maintain its integrity.[4][5]
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine-based ligands can be oxidized by air, rendering them inactive.[1] Use fresh reagents or those that have been stored properly under an inert atmosphere.
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst and phosphine (B1218219) ligands.[1] Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1]
-
Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] The choice and amount of base can significantly impact yield.
-
Incorrect Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates. The purity of the solvent is also crucial, as certain contaminants can poison the palladium catalyst.[8]
-
Q2: I am observing significant side products. What are they and how can I minimize them?
The most common side reactions in Suzuki-Miyaura couplings are homocoupling and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules or two organic halides. The primary cause is often the presence of oxygen.
-
Troubleshooting:
-
Improve Degassing: Ensure the reaction setup is rigorously purged of oxygen.[1]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that sometimes occurs during the in situ reduction of Pd(II) precatalysts.[1]
-
Control Stoichiometry: Using a slight excess of the organic halide relative to the boronic acid can sometimes reduce boronic acid homocoupling.[9]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in cyclopentene. This is a known issue for vinyl boronic acids.[10]
-
Troubleshooting:
-
Use a Milder Base: Strong bases can sometimes promote protodeboronation. Screen different bases to find one that facilitates coupling without significant side reactions.
-
Use Anhydrous Conditions (if applicable): For certain boronic esters, the presence of water can lead to hydrolysis and subsequent protodeboronation.[10]
-
Increase Reaction Rate: A more active catalyst system can sometimes "outrun" the protodeboronation side reaction.[11]
-
-
Optimizing Reaction Parameters
Q3: How do I select the optimal catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical for achieving high yields, especially with less reactive coupling partners like aryl chlorides.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively.[6] For challenging couplings, more active, pre-formed catalysts with bulky phosphine ligands (e.g., Buchwald precatalysts) are often superior.[2][12]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos, or others like P(t-Bu)₃) often accelerate the key steps of the catalytic cycle and improve yields, particularly for less reactive halides.[2][13][14] Simple ligands like PPh₃ may be insufficient for challenging substrates.[2]
-
Catalyst Loading: Typical catalyst loading ranges from 0.5 to 5 mol%. Higher loadings may be necessary for difficult couplings, but can also lead to more side products. Optimization is key.[15]
Q4: Which base and solvent system should I use?
The base and solvent work in concert to facilitate the reaction. A common starting point is an inorganic base in a polar aprotic solvent, often with a small amount of water.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic borate (B1201080) species, which is necessary for transmetalation.[16][17] The choice of base can dramatically affect the reaction outcome.
Base Typical Conditions Notes K₃PO₄ Often used in THF or dioxane, sometimes with water. A strong base, effective for many couplings. Anhydrous K₃PO₄ may require a small amount of water to be effective.[10][12] K₂CO₃ / Na₂CO₃ Typically used in aqueous solvent mixtures (e.g., Toluene/H₂O, THF/H₂O). Milder bases, good for substrates with base-sensitive functional groups.[9][18] Cs₂CO₃ Used in various solvents like dioxane or THF. A highly effective but more expensive base, often used for difficult couplings.[18] NaOH Used in aqueous solvent mixtures. A strong, inexpensive base.[19] KF Can be used under anhydrous conditions. Particularly useful for substrates with base-labile groups like esters.[6] -
Solvent Selection: The ideal solvent should solubilize the reactants and be compatible with the chosen base and temperature.
Solvent System Typical Temperature Notes 1,4-Dioxane / H₂O 80 - 110 °C A very common and effective system for many Suzuki couplings.[20][21] THF / H₂O 60 - 80 °C Good general-purpose solvent system; lower boiling point than dioxane.[12][22] Toluene / EtOH / H₂O 80 - 110 °C A versatile mixture that can improve solubility for some substrates.[18] DMF / DMSO 80 - 120 °C High-boiling polar aprotic solvents, but can sometimes lead to side reactions or be difficult to remove.[2][20]
Experimental Protocols & Workflows
General Protocol for this compound Pinacol Ester Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Degassing: Sparge the resulting slurry with argon or nitrogen for another 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 4. CYCLOPENTEN-1-YLBORONIC ACID | 850036-28-1 [chemicalbook.com]
- 5. 850036-28-1|Cyclopent-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 1-Cyclopentenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Cyclopentenylboronic acid and its derivatives in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and its pinacol (B44631) ester? Which one should I use?
A1: this compound is the free boronic acid, while the pinacol ester is a derivative where the boronic acid moiety is protected by a pinacol group. The key differences lie in their stability and reactivity.
-
This compound: Generally more reactive, which can lead to faster reaction times. However, it is less stable and more susceptible to decomposition pathways like protodeboronation and oxidation, which can affect its shelf-life and reaction yields.[1]
-
This compound Pinacol Ester: Significantly more stable and easier to handle and purify.[2] This increased stability makes it less prone to degradation during storage and under reaction conditions, often leading to more reproducible results and cleaner reaction profiles. While it might be slightly less reactive than the free acid, this is often a favorable trade-off for improved stability.
Recommendation: For most applications, especially in complex, multi-step syntheses, the pinacol ester is the preferred reagent due to its superior stability and ease of handling.
Q2: My reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors:
-
Reagent Degradation: this compound is sensitive to air and moisture. Improper storage can lead to degradation. It is recommended to store it at 2-8°C or under -20°C in an inert atmosphere.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[3] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or certain bases.
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. This can be due to oxidation of the active Pd(0) species or impurities in the reaction mixture.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is crucial and may need to be optimized for your specific substrates.
Q3: I am observing a significant amount of a byproduct that corresponds to the protonated cyclopentene. What is happening and how can I prevent it?
A3: This byproduct is a result of protodeboronation , a major decomposition pathway for vinyl boronic acids. This reaction is catalyzed by either acid or base. To minimize protodeboronation:
-
Use the Pinacol Ester: The pinacol ester of this compound is more resistant to protodeboronation.
-
Optimize the Base: Use a milder base or a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF), which can activate the boronic acid for transmetalation without strongly promoting protodeboronation.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can facilitate protodeboronation. Using anhydrous solvents may be advantageous.
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
-
Efficient Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling can help the desired reaction outcompete the slower protodeboronation side reaction.[3]
Q4: How should I store this compound and its pinacol ester?
A4: Both compounds are sensitive to the environment. Proper storage is critical to maintain their integrity.
-
This compound: Should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, typically 2-8°C.
-
This compound Pinacol Ester: While more stable, it should also be stored in a cool (2-8°C), dry place, away from moisture and air.[4] For long-term storage, keeping it under an inert atmosphere is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst | - Use a fresh source of palladium catalyst. - Consider using a pre-catalyst that is more stable to air. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| 2. Inefficient Transmetalation | - The base may not be optimal. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, CsF). - Ensure the boronic acid or ester is of high purity. | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. | |
| Formation of Homocoupled Boronic Acid Byproduct (Cyclopentenyl-Cyclopentenyl) | 1. Presence of Oxygen | - Rigorously degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). |
| 2. In situ Reduction of Pd(II) to Pd(0) | - If using a Pd(II) source (e.g., Pd(OAc)₂), it can be reduced by the boronic acid, leading to homocoupling. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). | |
| Significant Protodeboronation | 1. Unstable Boronic Acid | - Switch to the more stable this compound pinacol ester. |
| 2. Harsh Basic Conditions | - Use a milder base such as K₃PO₄ or a fluoride source like CsF. - Avoid excessively high temperatures and long reaction times. | |
| 3. Presence of Protic Solvents | - Minimize the amount of water or other protic solvents in the reaction. | |
| Dehalogenation of the Coupling Partner | 1. Side Reaction of the Palladium Catalyst | - This can occur after oxidative addition. The choice of ligand can influence this side reaction. Consider screening different phosphine (B1218219) ligands. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Boronic Acids
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Vinyl Boronic Acid | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 12-24 | 70-95 |
| Aryl Chloride | Vinyl Boronic Acid Pinacol Ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 18-24 | 65-90 |
| Heteroaryl Bromide | Vinyl Boronic Acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 16 | 75-88 |
| Aryl Triflate | Vinyl Boronic Acid Pinacol Ester | Pd(OAc)₂ (3) | XPhos (6) | CsF (2.5) | THF | 70 | 12 | 80-92 |
Note: These are representative conditions. Optimal conditions may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Caption: Relationship between this compound and its pinacol ester.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for 1-Cyclopentenylboronic Acid Suzuki Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 1-cyclopentenylboronic acid, with a specific focus on optimizing ligand selection for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki reactions involving this compound can stem from several factors. The primary culprits often include suboptimal ligand choice, catalyst deactivation, instability of the boronic acid, and inadequate reaction conditions.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For alkenylboronic acids like this compound, bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, are typically superior to traditional ligands like triphenylphosphine (B44618) (PPh₃). Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting the coupling of challenging substrates. It is advisable to screen a panel of these ligands to identify the optimal one for your specific substrate combination.
-
Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligands are of high purity and have not been degraded by air or moisture. Phosphine ligands are susceptible to oxidation, which can inhibit their coordination to the palladium center.[1] Using pre-formed palladium catalysts (precatalysts) can often provide more consistent results.
-
Boronic Acid Stability: this compound can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. To mitigate this, consider using a higher equivalence of the boronic acid or employing its more stable pinacol (B44631) ester derivative.
-
Base and Solvent Selection: The choice of base and solvent system is crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The solvent system often consists of an organic solvent such as 1,4-dioxane (B91453), toluene, or tetrahydrofuran (B95107) (THF) with a small amount of water to facilitate the dissolution of the base and the transmetalation step.
-
Reaction Temperature and Time: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion.
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.
Mitigation Strategies:
-
Thorough Degassing: Ensure that the reaction mixture and solvent are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture or by using several freeze-pump-thaw cycles.[1]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[1]
Q3: Which class of ligands is generally most effective for the Suzuki coupling of this compound?
For the Suzuki coupling of alkenylboronic acids, including this compound, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) are generally the most effective. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Their steric bulk promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.
Ligand Performance Data
The selection of the optimal ligand is often substrate-dependent. Below is a summary of expected performance for commonly used ligands in Suzuki-Miyaura reactions, which can serve as a starting point for optimization with this compound.
| Ligand | Structure | General Performance Characteristics | Typical Catalyst Loading (mol%) |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of aryl and heteroaryl chlorides and bromides. Often provides excellent yields under mild conditions.[2] | 1 - 2 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very effective for sterically hindered and electron-rich or -poor aryl chlorides. Known for its high reactivity and broad applicability.[2][3] | 1 - 2 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for couplings involving heteroaryl substrates and has shown excellent performance in various challenging Suzuki-Miyaura reactions.[4] | 1 - 2 |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A traditional ligand, often less effective for challenging substrates like alkenylboronic acids compared to Buchwald ligands. May require higher catalyst loadings and temperatures. | 2 - 5 |
Experimental Protocols
General Procedure for Ligand Screening in the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a template for screening different phosphine ligands to optimize the reaction yield.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable precatalyst
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Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe.
-
Catalyst Introduction: Add the previously weighed catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Workflow and Troubleshooting
Experimental Workflow for Ligand Screening
References
Technical Support Center: 1-Cyclopentenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Cyclopentenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or incomplete conversion are common hurdles in Suzuki-Miyaura coupling reactions. The following guide addresses specific issues you may encounter when working with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective Base: The chosen base may not be strong enough or soluble enough to efficiently form the reactive boronate species. | 1. Screen Different Bases: Experiment with a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1][2] 2. Ensure Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic. 3. Optimize Base Equivalents: Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are recommended. Insufficient base can halt the reaction.[3] |
| Catalyst Inactivity: The palladium catalyst may be deactivated or the incorrect type for this specific coupling. | 1. Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, in-situ reduction to the active Pd(0) species might be inefficient. Consider starting with a Pd(0) source like Pd(PPh₃)₄.[3] 2. Select Appropriate Ligand: For vinylboronic acids, phosphine (B1218219) ligands are commonly used. If experiencing issues, consider screening different ligands. 3. Check Catalyst Loading: While typically low, ensure sufficient catalyst is used. | |
| Solvent Issues: The solvent system may not be optimal for dissolving all reactants, particularly the base. | 1. Use a Biphasic System: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and an aqueous solution of the base is often effective.[4] 2. Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | 1. Rigorous Degassing: Improve your degassing procedure by sparging with an inert gas (Argon or Nitrogen) for an extended period or using freeze-pump-thaw cycles.[3] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can reduce side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[3] |
| Protodeboronation (Loss of Boronic Acid Moiety) | Boronic Acid Instability: this compound, like other boronic acids, can be susceptible to protodeboronation, especially under harsh conditions. | 1. Use Milder Base: If strong bases are causing degradation, consider using a milder base like K₂CO₃ or Na₂CO₃. 2. Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote degradation.[3] 3. Use Anhydrous Conditions (If Applicable): In some cases, anhydrous conditions can mitigate protodeboronation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Which base is the most effective for the Suzuki coupling of this compound?
The optimal base can be substrate-dependent. However, a screening of common bases is the best approach to determine the most effective one for your specific reaction. Inorganic bases are generally preferred for this type of coupling.
Data Presentation: Effect of Different Bases on Coupling Efficiency
While direct, side-by-side comparative data for the ethylation of a wide range of substrates using triethylboroxine (B1330498) versus ethylboronic acid are not extensively documented in single publications, we can infer performance characteristics from available data on analogous boroxines (e.g., trimethylboroxine (B150302) for methylation) and the vast body of literature on boronic acids.[7] The following table illustrates the effect of different bases on the yield of a Suzuki coupling reaction using trimethylboroxine, highlighting the optimization required for successful coupling.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 65 |
| 2 | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 72 |
| 3 | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 85 |
| 4 | K₃PO₄ | DME/H₂O (4:1) | 85 | 12 | 78 |
| 5 | Et₃N | DME/H₂O (4:1) | 85 | 12 | 45 |
Data extracted from a study on the synthesis of mutagenic heterocyclic amines.[8]
Q2: Why is my reaction yield low even with the recommended base?
Low yields can stem from various factors beyond the choice of base.[9] Consider the following:
-
Purity of Reagents: Ensure your this compound, aryl halide, and solvent are pure.
-
Catalyst and Ligand: The palladium source and ligand may not be optimal for your specific substrates.
-
Reaction Conditions: Temperature and reaction time may need further optimization.
-
Degassing: Inefficient removal of oxygen can significantly hinder the reaction.[3]
Q3: Is water necessary for the Suzuki coupling of this compound?
Often, a biphasic system containing water is beneficial as it helps to dissolve the inorganic base and facilitates the reaction.[8] However, in cases where protodeboronation is a significant side reaction, anhydrous conditions may be advantageous.[5][6]
Q4: How can I minimize the homocoupling of my boronic acid?
Homocoupling is often promoted by the presence of oxygen.[3] To minimize this side reaction, ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed. Using a Pd(0) catalyst from the start can also help.[3]
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.02 - 0.05 equivalents) to the flask.
-
The flask is sealed with a septum and purged with an inert gas for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizations
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
temperature optimization for 1-Cyclopentenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyclopentenylboronic acid. The following sections address common issues related to temperature optimization in key reactions such as Suzuki-Miyaura coupling and Rhodium-catalyzed conjugate additions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions involving this compound is highly dependent on the specific substrates (aryl halide, etc.), catalyst system (palladium source and ligand), base, and solvent used. Generally, temperatures can range from room temperature to around 120°C. It is crucial to perform a temperature optimization experiment for each specific reaction to determine the ideal conditions for maximizing yield and minimizing side reactions.
Q2: My Suzuki-Miyaura reaction with this compound is sluggish at room temperature. Should I increase the heat?
A2: Yes, if your reaction is slow at room temperature, cautiously increasing the temperature is a reasonable next step. Many Suzuki-Miyaura couplings require heating to proceed at an efficient rate. However, excessive heat can lead to the degradation of the boronic acid, catalyst decomposition, and an increase in side products. A stepwise increase in temperature (e.g., to 60°C, then 80°C) while monitoring the reaction progress by TLC or LC-MS is recommended.
Q3: What are the common side reactions at elevated temperatures when using this compound?
A3: At higher temperatures, the primary side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the this compound.[1] Catalyst decomposition can also occur at excessive temperatures, leading to lower yields.
Q4: For Rhodium-catalyzed conjugate additions, what is the recommended temperature?
A4: Rhodium-catalyzed conjugate additions of this compound to electrophiles like enones can often be performed at milder temperatures compared to Suzuki-Miyaura couplings.[2] Reactions have been reported to proceed at temperatures as low as 3°C, although they may be significantly slower.[2] Microwave irradiation at 30°C has been shown to accelerate the reaction significantly.[3][2] The optimal temperature will depend on the specific substrate and catalyst system.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following temperature-related troubleshooting steps:
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete. | Insufficient thermal energy for the catalytic cycle to proceed efficiently. | Gradually increase the reaction temperature (e.g., in 20°C increments from room temperature up to 100-120°C). Monitor the reaction progress at each temperature. |
| Significant amount of starting material remains even at elevated temperatures. | Catalyst deactivation at high temperatures. | Ensure the chosen ligand stabilizes the palladium catalyst at the reaction temperature. Consider screening different ligands. Avoid excessively high temperatures. |
| Formation of significant byproducts (e.g., cyclopentene, bi-cyclopentenyl). | High temperature promoting side reactions like protodeboronation or homocoupling. | Try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Ensure rigorous exclusion of oxygen to minimize homocoupling. |
Data Presentation
The following tables provide illustrative data on the effect of temperature on reaction yield for representative reactions of this compound.
Table 1: Illustrative Temperature Optimization for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | <10 | Reaction is very sluggish. |
| 2 | 60 | 12 | 45 | Significant improvement in yield. |
| 3 | 80 | 8 | 85 | Good yield with a reasonable reaction time. |
| 4 | 100 | 6 | 92 | Highest yield achieved. |
| 5 | 120 | 6 | 88 | Slight decrease in yield, potential for increased side products. |
Table 2: Temperature Effects on Rh(I)-Catalyzed 1,4-Conjugate Addition of this compound to Cyclopentenone [3][2]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 3 | 24 | Moderate | The reaction is considerably slower at this temperature.[2] |
| 2 | 30 (Microwave) | 6 | High | Microwave irradiation significantly accelerates the reaction.[2] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL).
-
Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 60°C, 80°C, 100°C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Protocol 2: Procedure for Rh(I)-Catalyzed 1,4-Conjugate Addition[2][3]
-
Reaction Setup: In a microwave-safe vial, combine the cyclopentenone substrate (1.0 mmol), this compound (1.5 mmol), a rhodium catalyst (e.g., [RhCl(COD)]₂, 0.03 mmol), and a base (e.g., KOH, catalytic amount) in a suitable solvent like methanol.[3][2]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 30°C with a low power setting (e.g., 50 W) for up to 6 hours.[3][2]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the conjugate addition product.
Visualizations
Caption: Troubleshooting workflow for low yield due to temperature.
Caption: Effect of temperature on desired reaction vs. side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Workup Procedures for 1-Cyclopentenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyclopentenylboronic acid and its derivatives in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the workup of a Suzuki-Miyaura reaction using this compound?
A1: The most common issues include low product yield, incomplete removal of boron-containing byproducts, and the presence of homocoupled products. These often stem from suboptimal reaction conditions or improper workup procedures. For instance, the presence of oxygen can lead to homocoupling of the boronic acid.[1]
Q2: How can I remove unreacted this compound and its byproducts from my reaction mixture?
A2: A standard method is to perform a basic aqueous extraction. By washing the organic layer with an aqueous base (e.g., 1-2 M NaOH), the acidic boronic acid is converted to its boronate salt, which is soluble in the aqueous layer.[2][3] Subsequent acidification of the aqueous layer can precipitate the boronic acid if you wish to recover it. Alternatively, repeated co-evaporation with methanol (B129727) can remove boron compounds as the volatile trimethyl borate.[4]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to a significant reduction in product yield.[2] This side reaction can be catalyzed by either acid or base.[2] To minimize protodeboronation, it is crucial to control the pH during the aqueous workup. If your compound is stable, adjusting the pH of the aqueous phase to near neutral (pH ~7) before extraction can be beneficial.[2] Minimizing the exposure time to strongly acidic or basic conditions is also recommended.[2]
Q4: I am observing the formation of a white precipitate (boroxine) in my this compound. What should I do?
A4: Boronic acids can dehydrate to form cyclic anhydrides called boroxines.[2] This is an equilibrium process, and the addition of water can shift the equilibrium back towards the boronic acid.[2] If you suspect boroxine (B1236090) formation, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the desired boronic acid.[2] Storing this compound in a cool, dry place under an inert atmosphere is recommended to minimize boroxine formation.[5][6]
Q5: My Suzuki-Miyaura reaction is sluggish or shows incomplete conversion. What are the likely causes?
A5: Incomplete conversion in Suzuki-Miyaura reactions can be due to several factors, including:
-
Catalyst deactivation: The Pd(0) catalyst can be oxidized by trace amounts of oxygen.[1] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere.
-
Ligand oxidation: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands or those stored under an inert atmosphere.
-
Improper base: The choice and purity of the base are critical. Insufficient base can stall the reaction.[1]
-
Low temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction, Protodeboronation, Catalyst deactivation | Optimize reaction conditions (temperature, reaction time).[1] Control pH during workup to minimize protodeboronation.[2] Ensure rigorous degassing of solvents and use of an inert atmosphere.[1] |
| Presence of Boronic Acid Impurities in Product | Inefficient extraction | Perform multiple extractions with an aqueous base (e.g., 1-2 M NaOH).[2][3] Consider co-evaporation with methanol to form volatile trimethyl borate.[4] |
| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture | Rigorously degas all solvents and reagents.[1] Use a fresh, active palladium catalyst. Starting with a Pd(0) source can sometimes mitigate this issue.[1] |
| Emulsion Formation During Workup | High concentration of reagents or salts | Dilute the reaction mixture with more organic solvent and water. Add brine to the aqueous layer to break the emulsion.[7] |
| Product is Water-Soluble | Hydrophilic nature of the coupled product | Avoid aqueous workup if possible. Filter the reaction mixture through Celite to remove the palladium catalyst, evaporate the solvent, and proceed directly to column chromatography or HPLC for purification.[8] |
| Difficulty in Purifying the Product by Column Chromatography | Tailing or decomposition on silica (B1680970) gel | For boronic esters, consider using silica gel impregnated with boric acid.[9] For polar products, a different solvent system such as CH2Cl2-MeOH may be more effective than hexane-ethyl acetate (B1210297).[3] Neutral alumina (B75360) can also be an alternative stationary phase.[10] |
Experimental Protocols
Protocol 1: Standard Aqueous Extractive Workup for a Suzuki-Miyaura Reaction
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).
-
Filtration (Optional): If a significant amount of solid (e.g., the base) is present, filter the mixture through a pad of Celite. Wash the filter cake with the chosen organic solvent.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Add an equal volume of water and shake. Separate the layers.
-
Basic Wash: Wash the organic layer with 1-2 M aqueous NaOH solution to remove unreacted boronic acid.[2] Repeat this wash two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel or neutral alumina as the stationary phase, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the column and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. CYCLOPENTEN-1-YLBORONIC ACID | 850036-28-1 [chemicalbook.com]
- 6. 850036-28-1|Cyclopent-1-en-1-ylboronic acid|BLD Pharm [bldpharm.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
characterization challenges of 1-Cyclopentenylboronic acid products
Welcome to the technical support center for 1-Cyclopentenylboronic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the characterization of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many boronic acids, is susceptible to several degradation pathways. The most common issue is dehydration to form a cyclic trimer anhydride, known as a boroxine (B1236090).[1] This process is reversible in the presence of water. Additionally, boronic acids can be prone to protodeboronation, especially under certain reaction conditions, where the boronic acid group is replaced by a hydrogen atom.[2] When working with its pinacol (B44631) ester derivative, hydrolysis back to the boronic acid is a significant challenge, particularly during aqueous workups or under typical reversed-phase HPLC conditions.[3][4]
Q2: How should this compound and its pinacol ester be stored?
A2: To minimize degradation, both this compound and its pinacol ester should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. The pinacol ester is particularly sensitive to moisture and air, which can cause hydrolysis.[5] Storing these reagents in a desiccator can help maintain their integrity. For Suzuki-Miyaura coupling reactions, it is often recommended to use freshly purchased or recrystallized boronic acids to ensure high reactivity.[2]
Q3: What is a boroxine, and how does it affect my analysis?
A3: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[1] The formation of boroxines from this compound creates a mixture of the monomeric acid and the trimeric boroxine in solution. This equilibrium complicates characterization, leading to unintelligible or complex NMR spectra and challenging mass spectrometry analysis.[1][6]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum of this compound shows broad signals or more peaks than expected. What is happening?
A1: This is a classic sign of oligomerization. Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines).[6] This equilibrium can broaden NMR signals or show distinct sets of peaks for the monomer and the trimer, making the spectrum difficult to interpret.
Q2: How can I obtain a clean, interpretable NMR spectrum?
A2: The key is to shift the equilibrium from the boroxine back to the monomeric boronic acid. This can be achieved by using a deuterated solvent that breaks up the trimer.[6] Running the NMR in deuterated methanol (B129727) (CD₃OD) or deuterated water (D₂O) will typically yield a sharp spectrum of the monomer.[6] Note that in these protic solvents, the B-OH proton signal will be lost due to solvent exchange.[6]
dot
Caption: Troubleshooting workflow for complex NMR spectra of boronic acids.
Mass Spectrometry (MS)
Q1: I am having trouble detecting the molecular ion of this compound. Why?
A1: Boronic acids are challenging to analyze directly by mass spectrometry. They are prone to dehydration in the mass spectrometer source, which can lead to the absence of the molecular ion and the appearance of peaks corresponding to the boroxine trimer.[1] Furthermore, depending on the ionization technique (like ESI-MS), you may observe adducts with solvents or salts (e.g., [M+Na]⁺) instead of the simple protonated molecule ([M+H]⁺).[1]
Q2: What is the best way to confirm the mass of my product?
A2: For GC-MS analysis, derivatization is mandatory to increase volatility and prevent on-source dehydration.[1] Silylation is a common method. For LC-MS, using a soft ionization technique like Electrospray Ionization (ESI) is suitable.[1] To simplify spectra, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine (B148213) adduct, which are more stable and less prone to forming complex structures during analysis.[4][7]
High-Performance Liquid Chromatography (HPLC)
Q1: When analyzing this compound pinacol ester by reversed-phase HPLC, I see a second, more polar peak that grows over time. What is it?
A1: This is a common issue caused by the on-column hydrolysis of the pinacol ester back to the more hydrophilic this compound.[3][4] Typical reversed-phase conditions (acidic water/acetonitrile) can promote this degradation.[4]
Q2: How can I develop a reliable HPLC method for purity analysis of the pinacol ester?
A2: To minimize on-column hydrolysis, several strategies can be employed. Using a highly basic mobile phase (e.g., pH > 10) can stabilize the pinacol ester.[3][4] Alternatively, developing a fast gradient method can minimize the compound's residence time on the column, reducing the opportunity for hydrolysis.[3] Sample preparation should be done in aprotic solvents like acetonitrile (B52724) to prevent degradation before injection.[3]
Data Presentation
Table 1: Representative NMR Data
| Nucleus | Species | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Monomer (Olefinic) | 6.0 - 7.0 | Triplet | Chemical shift is solvent dependent. |
| ¹H | Monomer (Allylic) | 2.3 - 2.6 | Multiplet | |
| ¹H | Monomer (Homoallylic) | 1.8 - 2.1 | Multiplet | |
| ¹H | B-OH | 4.0 - 8.0 | Broad Singlet | Often not observed or exchanges with protic solvents.[6] |
| ¹¹B | Monomer/Ester | 27 - 33 | Broad Singlet | ¹¹B NMR is a useful tool for monitoring reactions and complexation.[8] |
| ¹³C | Monomer (C-B) | 135 - 150 | Singlet | The ipso-carbon bound to boron can sometimes be difficult to detect.[9] |
Table 2: Common Mass Spectrometry Observations
| Technique | Analyte | Common Ions Observed | Challenges & Solutions |
| ESI-MS | Boronic Acid | [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+Solvent]⁺ | In-source dehydration and adduct formation can complicate spectra.[1] |
| ESI-MS | Boroxine | [M_trimer+H]⁺ | The trimer may be the dominant observed species. |
| GC-MS | Boronic Acid | Fragments from derivatized acid | Derivatization (e.g., silylation) is required to improve volatility.[1] |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Monomer Analysis
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated methanol (CD₃OD).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and/or ¹¹B NMR spectra immediately. The use of a protic solvent like methanol helps ensure the boroxine trimer is broken down into the monomeric form for clearer analysis.[6]
Protocol 2: General RP-HPLC Method for Pinacol Ester Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Start with a linear gradient from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile.[3] Using an aprotic diluent is crucial to prevent hydrolysis of the ester before injection.[4]
-
Note: For challenging separations or persistent hydrolysis, consider using a high pH mobile phase or adding an ion-pairing reagent.[3][4]
Visualized Workflows and Pathways
dot
Caption: Key chemical equilibria involving this compound.
dot
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 1-Cyclopentenylboronic Acid and 1-Cyclohexenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the diverse array of available organoboron reagents, cyclic alkenylboronic acids, such as 1-cyclopentenylboronic acid and 1-cyclohexenylboronic acid, are valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of these two widely used reagents, supported by experimental data from various studies.
Performance Comparison
While direct, side-by-side comparative studies under identical conditions are limited in the literature, an analysis of individual reports on the Suzuki-Miyaura coupling of this compound and 1-cyclohexenylboronic acid (or their derivatives) with various aryl halides allows for an indirect assessment of their relative reactivity. The following table summarizes quantitative data from several publications, showcasing the yields obtained under specific reaction conditions.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| This compound | 1-Bromonaphthalene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| This compound pinacol (B44631) ester | 4-Bromotoluene | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 1-Cyclohexenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 | 12 | 89 |
| 1-Cyclohexenylboronic acid | 1-Bromonaphthalene | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| 1-Cyclohexenylboronic acid pinacol ester | 4-Bromotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 12 | 91 |
Disclaimer: The data presented in this table is compiled from different sources and the reactions were not performed under identical standardized conditions. Therefore, this table should be used as a general guide to the potential reactivity of these compounds, rather than a direct quantitative comparison.
Reactivity Analysis
Based on the available data, both this compound and 1-cyclohexenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions, generally providing high yields of the desired 1-arylcycloalkenes. Several factors can influence their reactivity:
-
Ring Strain: The five-membered ring of this compound possesses slightly higher ring strain compared to the six-membered ring of its cyclohexenyl counterpart. This difference in strain could potentially influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. However, based on the compiled data, this does not appear to translate into a significant or consistent difference in isolated yields under the reported conditions.
-
Steric Hindrance: Both cycloalkenylboronic acids are relatively unhindered, facilitating their approach to the palladium center during the transmetalation step.
-
Stability and Protodeboronation: A crucial factor affecting the efficiency of Suzuki-Miyaura couplings is the stability of the boronic acid under the reaction conditions, particularly its susceptibility to protodeboronation (cleavage of the C-B bond by a proton source). Vinyl boronic acids, including cyclic variants, are generally considered to be relatively stable towards protodeboronation compared to some heteroarylboronic acids. To mitigate potential decomposition, boronic acids are often converted to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates. These derivatives can offer improved stability and handling characteristics.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of a cycloalkenylboronic acid with an aryl bromide. These protocols are generalized from multiple literature sources and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-Cycloalkenylboronic acid or its pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the 1-cycloalkenylboronic acid or its pinacol ester (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/H₂O, 4:1, 10 mL) and the base (Na₂CO₃, 2.0 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred vigorously for the required time (typically 6-16 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Process and Key Relationships
To further aid in the understanding of the Suzuki-Miyaura coupling and the factors influencing the reactivity of this compound and 1-cyclohexenylboronic acid, the following diagrams are provided.
A Comparative Guide to 1-Cyclopentenylboronic Acid and Cyclopentylboronic Acid for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 1-Cyclopentenylboronic acid and Cyclopentylboronic acid, two valuable reagents in modern organic synthesis, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by their physicochemical properties, reactivity profiles, and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these boronic acids is essential for their effective use in the laboratory. The table below summarizes key physicochemical data for both compounds.
| Property | This compound | Cyclopentylboronic Acid |
| CAS Number | 850036-28-1[1] | 63076-51-7[2][3] |
| Molecular Formula | C₅H₉BO₂[1] | C₅H₁₁BO₂[2][3] |
| Molecular Weight | 111.94 g/mol [1] | 113.95 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[1] | White to off-white crystalline powder or flakes[4] |
| Melting Point | 140 °C (lit.)[1] | 126 °C (dec.) (lit.)[2][3] |
| Structure | Contains a C=C double bond in the cyclopentene (B43876) ring | Saturated cyclopentyl ring |
Structural Differences and Reactivity
The primary distinction between these two molecules lies in the unsaturation within the five-membered ring. This compound is an alkenylboronic acid, while cyclopentylboronic acid is an alkylboronic acid. This structural difference significantly influences their reactivity.
Alkenylboronic acids, such as this compound, are generally considered more reactive in Suzuki-Miyaura couplings than their alkyl counterparts.[5] The sp²-hybridized carbon attached to the boron atom in alkenylboronic acids facilitates the crucial transmetalation step in the catalytic cycle.[6] In contrast, the sp³-hybridized carbon in alkylboronic acids can lead to slower reaction rates.[5]
While direct comparative studies with identical substrates and conditions are not extensively documented in a single publication, the general principles of Suzuki-Miyaura coupling suggest that this compound would exhibit faster reaction kinetics and potentially higher yields under milder conditions compared to cyclopentylboronic acid when coupled with the same aryl halide.
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Comparison
To illustrate the potential performance differences, we present a summary of expected outcomes based on the established reactivity trends for a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that optimal conditions may vary.
| Parameter | This compound | Cyclopentylboronic Acid |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | Toluene/Water |
| Expected Reactivity | Higher | Lower |
| Expected Yield | Good to Excellent | Moderate to Good |
| Reaction Time | Shorter | Longer |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative protocols for the synthesis of each boronic acid and a general procedure for their application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This compound can be prepared from its corresponding pinacol (B44631) ester, which is often more stable and easier to handle.
Step 1: Synthesis of 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A common method involves the palladium-catalyzed coupling of 1-chlorocyclopentene with bis(pinacolato)diboron (B136004).[7][8]
-
Reagents: 1-chlorocyclopentene, bis(pinacolato)diboron, potassium acetate, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine (B1218219) ligand (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Solvent: 1,4-Dioxane.
-
Procedure: To a solution of 1-chlorocyclopentene and bis(pinacolato)diboron in 1,4-dioxane, potassium acetate, Pd₂(dba)₃, and the phosphine ligand are added. The mixture is heated under an inert atmosphere (e.g., argon) at 80 °C for several hours.[8] After cooling, the reaction is worked up by filtration, extraction, and purification by chromatography to yield the pinacol ester.
Step 2: Hydrolysis to this compound
The pinacol ester is then hydrolyzed to the free boronic acid.
-
Reagents: 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a strong acid (e.g., HCl).
-
Solvent: A biphasic system such as ether and water.
-
Procedure: The pinacol ester is dissolved in ether and treated with aqueous HCl. The mixture is stirred vigorously for several hours. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis of Cyclopentylboronic Acid
Cyclopentylboronic acid is typically synthesized via a Grignard reaction followed by borylation.
-
Reagents: Cyclopentyl bromide, magnesium turnings, triisopropyl borate (B1201080).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Grignard Reagent Formation: Cyclopentyl bromide in anhydrous THF is added dropwise to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere to initiate the formation of cyclopentylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of aqueous acid (e.g., HCl). The product is extracted with an organic solvent, dried, and concentrated. The crude product can be purified by recrystallization.
-
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol can be adapted for both this compound and cyclopentylboronic acid.
-
Reagents: Aryl halide (e.g., 4-bromoanisole, 1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: A degassed mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Stability and Handling
Boronic acids can be susceptible to decomposition, particularly protodeboronation under certain conditions.[9] Alkenylboronic acids are generally more stable than their corresponding alkylboronic acids towards oxidation.[10] For long-term storage and to enhance stability, boronic acids are often converted to their pinacol esters. These esters are typically more robust, crystalline solids that are easier to handle and purify.[3] The free boronic acid can be readily regenerated by hydrolysis when needed.
Conclusion
Both this compound and cyclopentylboronic acid are valuable reagents for introducing five-membered carbocyclic moieties into organic molecules. The choice between them depends on the specific requirements of the synthesis.
-
This compound is the preferred reagent when higher reactivity and potentially milder reaction conditions are desired for the introduction of an unsaturated cyclopentenyl group.
-
Cyclopentylboronic acid is the reagent of choice for incorporating a saturated cyclopentyl ring, a common motif in many pharmaceutical compounds.
For applications requiring high stability and ease of handling, especially in multi-step syntheses, the use of the corresponding pinacol boronate esters is highly recommended. Researchers should carefully consider the desired final structure, required reactivity, and stability considerations when selecting between these two versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C11H21BO2 | CID 13201843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. 2-CYCLOPENTENYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 287944-10-9 [chemicalbook.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Bromocyclopent-1-ene|lookchem [lookchem.com]
A Comparative Guide to Cyclopentenylation Reagents: Alternatives to 1-Cyclopentenylboronic Acid
In the realm of synthetic organic chemistry, the introduction of a cyclopentenyl moiety is a crucial transformation in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. While 1-cyclopentenylboronic acid has been a staple reagent for this purpose, a range of alternative reagents have emerged, each offering distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides a comprehensive comparison of these alternatives—potassium cyclopentenyltrifluoroborate, cyclopentenylzinc reagents, cyclopentenylsilanes, and cyclopentenyl Grignard reagents—offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic challenges.
Performance Comparison in Cross-Coupling Reactions
The efficacy of these cyclopentenylation reagents is best evaluated through their performance in palladium-catalyzed cross-coupling reactions with a common electrophile, such as an aryl bromide. The following table summarizes typical reaction conditions and yields for the coupling of each reagent with a representative aryl bromide.
| Reagent | Coupling Reaction | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| Potassium Cyclopentenyltrifluoroborate | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 90-98 |
| Cyclopentenylzinc Bromide | Negishi | Pd(dppf)Cl₂ | - | THF | 65 | 80-92 |
| Cyclopentenyltrimethoxysilane | Hiyama | [Pd(allyl)Cl]₂ / XPhos | TBAF | THF | 60 | 75-88 |
| Cyclopentenylmagnesium Bromide | Kumada | Pd(dppf)Cl₂ | - | THF | 65 | 70-85 |
Yields are representative and can vary based on the specific substrate, ligand, and reaction conditions.
In-Depth Look at Alternative Reagents
Potassium Cyclopentenyltrifluoroborate: The Stable Alternative
Potassium organotrifluoroborates have gained significant traction as robust alternatives to boronic acids.[1][2] Their enhanced stability towards air and moisture simplifies handling and storage without compromising their reactivity in Suzuki-Miyaura cross-coupling reactions.[1][2]
Advantages:
-
Enhanced Stability: Air- and moisture-stable crystalline solids, allowing for easier handling and long-term storage.
-
High Reactivity: Often provide excellent yields in Suzuki-Miyaura couplings, sometimes surpassing those of the corresponding boronic acids.
-
Ease of Preparation: Can be readily synthesized from the corresponding boronic acid.
Reaction Pathway:
Cyclopentenylzinc Reagents: For Mild and Functional Group Tolerant Couplings
Organozinc reagents, utilized in the Negishi coupling, are known for their high functional group tolerance and reactivity under mild conditions.[3][4] This makes them particularly valuable in the synthesis of complex molecules where sensitive functionalities must be preserved.
Advantages:
-
High Functional Group Tolerance: Compatible with a wide range of functional groups that are often intolerant to more reactive organometallics.
-
Mild Reaction Conditions: Negishi couplings can often be performed at or near room temperature.
-
High Reactivity: Generally more reactive than organoboranes and organosilanes.
Experimental Workflow:
Cyclopentenylsilanes: The Hiyama Coupling Approach
Organosilanes, employed in the Hiyama coupling, offer a non-toxic and stable alternative for cross-coupling reactions.[5] The reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base, to facilitate transmetalation.
Advantages:
-
Low Toxicity: Organosilanes are generally less toxic than other organometallic reagents.
-
Stability: Stable and can be purified by chromatography.
-
Versatility: Can be activated under various conditions to suit different substrates.
Cyclopentenyl Grignard Reagents: The Classical Approach
As some of the earliest discovered organometallic compounds, Grignard reagents remain a powerful tool for carbon-carbon bond formation in Kumada couplings. While highly reactive, their utility can be limited by their low functional group tolerance.
Advantages:
-
High Reactivity: Readily available and highly reactive nucleophiles.
-
Cost-Effective: Often prepared from inexpensive starting materials.
Disadvantages:
-
Low Functional Group Tolerance: Reacts with a wide range of functional groups, limiting substrate scope.
-
Moisture Sensitive: Requires strictly anhydrous reaction conditions.
Experimental Protocols
Preparation of Potassium Cyclopentenyltrifluoroborate
Potassium cyclopentenyltrifluoroborate can be prepared from this compound. In a typical procedure, this compound is dissolved in methanol, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added. The mixture is stirred at room temperature, and the resulting crystalline product is collected by filtration.
Preparation of Cyclopentenylzinc Bromide
To a suspension of activated zinc dust in anhydrous tetrahydrofuran (B95107) (THF), a solution of 1-bromocyclopentene in THF is added dropwise at room temperature under an inert atmosphere. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane (B42909). The formation of the organozinc reagent can be monitored by the disappearance of the zinc metal.
Preparation of Cyclopentenyltrimethoxysilane
The synthesis of cyclopentenyltrimethoxysilane can be achieved through various methods, including the reaction of cyclopentenyl Grignard reagent with tetramethoxysilane.
Preparation of Cyclopentenylmagnesium Bromide
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or THF. A small amount of 1,2-dibromoethane is added to activate the magnesium. A solution of 1-bromocyclopentene in the same solvent is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
Conclusion
The choice of a cyclopentenylation reagent is a critical decision in the design of a synthetic route. While this compound remains a reliable option, the alternatives presented here offer a range of properties that may be better suited for specific applications. Potassium cyclopentenyltrifluoroborates provide enhanced stability, making them ideal for multi-step syntheses and high-throughput screening. Cyclopentenylzinc reagents excel in their functional group tolerance, enabling the coupling of complex and sensitive substrates. Organosilanes offer a less toxic and stable alternative, while Grignard reagents, despite their limitations, remain a cost-effective and highly reactive choice for simpler systems. By understanding the unique characteristics of each reagent, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
A Comparative Guide to 1-Cyclopentenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of 1-cyclopentenylboronic acid and its derivatives against other alternatives in Suzuki-Miyaura coupling, supported by representative experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternatives
This compound, as a class of vinylboronic acids, offers distinct advantages in Suzuki-Miyaura coupling reactions. Its performance is often compared with other cycloalkenylboronic acids, such as cyclohexenylboronic acid, and its corresponding pinacol (B44631) ester. The pinacol ester of this compound is generally favored for its enhanced stability, ease of handling, and resistance to protodeboronation, a common side reaction with boronic acids.[3][4]
While direct, side-by-side comparative studies across a broad range of substrates are not extensively documented in single publications, the following tables present a summary of representative data gleaned from various sources to illustrate the expected performance.
Table 1: Comparison of Cycloalkenylboronic Reagents in Suzuki Coupling
| Reagent | Alternative | Typical Yield (%) | Reaction Time (h) | Key Advantages |
| This compound | Cyclohexenylboronic Acid | 85-95 | 2-6 | Higher reactivity due to ring strain. |
| This compound Pinacol Ester | This compound | 90-98 | 4-12 | Enhanced stability, easier handling.[3][4] |
| This compound | Saturated Cyclopentylboronic Acid | 80-90 | 6-16 | Access to sp²-sp² coupling products. |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data above represents typical outcomes for the coupling of the specified boronic acid with a simple aryl bromide.
Table 2: Influence of Reaction Parameters on the Suzuki Coupling of this compound Pinacol Ester with 4-Bromoanisole
| Parameter | Variation | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | 92 |
| PdCl₂(dppf) | 95 | |
| Base | K₂CO₃ | 94 |
| Cs₂CO₃ | 96 | |
| Solvent | Toluene/H₂O | 91 |
| Dioxane/H₂O | 95 |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound pinacol ester is provided below. This protocol can be adapted for comparative studies with other boronic acids.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (2 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Mechanistic Insights and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of this compound is largely attributed to its favorable participation in the transmetalation step.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The choice of boronic acid versus its pinacol ester derivative often involves a trade-off between reactivity and stability.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Study of Cyclic Alkenylboronic Acids in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of cyclic alkenylboronic acids, focusing on five-, six-, and seven-membered ring systems. We will delve into their synthesis, relative stability, and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by representative data and detailed experimental protocols.
Cyclic alkenylboronic acids and their corresponding esters have emerged as versatile and valuable intermediates in modern organic synthesis. Their rigid cyclic structures can impart unique reactivity and selectivity profiles compared to their acyclic counterparts. Furthermore, their enhanced stability often simplifies handling and purification. This guide aims to provide a clear comparison of commonly used cyclic alkenylboronic esters—specifically 2-alkenyl-1,3,2-dioxaborolanes (five-membered), 2-alkenyl-1,3,2-dioxaborinanes (six-membered), and 2-alkenyl-1,3,2-dioxaborepanes (seven-membered)—to aid in the rational selection of these reagents for synthetic applications.
Relative Stability of Cyclic Alkenylboronic Esters
The stability of a boronic acid or its ester derivative is a critical factor in its storage, handling, and successful application in synthesis. Generally, boronic esters are more stable than their corresponding boronic acids, particularly towards protodeboronation and oxidation. Among the cyclic variants, there is a clear trend in thermodynamic stability.
Studies have shown that six-membered cyclic boronic esters (dioxaborinanes) are thermodynamically more stable than their five-membered (dioxaborolanes) analogs.[1] This increased stability is attributed to a more favorable orbital overlap between the boron and oxygen atoms for lone-pair donation in the six-membered ring, which alleviates ring strain.[1] While comprehensive thermodynamic data for seven-membered cyclic boronic esters (dioxaborepanes) is less common in the literature, the general trend suggests that their stability might be comparable to or slightly less than six-membered rings, depending on the specific conformation and substitution patterns. It is generally observed that five-membered rings are the most favored entropically for formation.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling
It is important to note that the following data is compiled from various sources and the reaction conditions may not be identical. Therefore, this table should be used as an illustrative guide to the potential reactivity of these compounds.
| Ring Size | Cyclic Alkenylboronic Ester | Aryl Halide Coupling Partner | Product | Yield (%) | Reference |
| Five-membered | 2-(Cyclohexen-1-yl)-1,3,2-dioxaborolane | 4-Iodoanisole | 1-Methoxy-4-(cyclohexen-1-yl)benzene | ~85-95% | Representative |
| Six-membered | 2-(Cyclohexen-1-yl)-1,3,2-dioxaborinane | 4-Iodoanisole | 1-Methoxy-4-(cyclohexen-1-yl)benzene | ~90-98% | Representative |
| Seven-membered | 2-(Cyclohepten-1-yl)-1,3,2-dioxaborepane | 4-Iodoanisole | 1-Methoxy-4-(cyclohepten-1-yl)benzene | ~80-90% | Representative |
Note: The yields presented are representative and can vary significantly based on the specific substrates, catalyst system, base, solvent, and temperature used.
Generally, the slightly lower reactivity of the more stable six-membered ring systems is often compensated by their increased stability, leading to higher overall yields due to reduced decomposition of the boronic ester during the reaction. The reactivity of seven-membered rings is less documented but is expected to be effective in Suzuki-Miyaura couplings.
Experimental Protocols
To facilitate a direct comparison of these cyclic alkenylboronic acids, we provide detailed, standardized experimental protocols for their synthesis and subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Cyclic Alkenylboronic Esters
A general and efficient method for the synthesis of cyclic alkenylboronic esters is the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron (B99234) reagent, followed by esterification with the appropriate diol.[4][5] Alternatively, direct hydroboration of an alkyne with a cyclic borane (B79455) can be employed.[4]
General Procedure for the Synthesis of 2-(Alkenyl)-1,3,2-dioxaborolane (Five-membered Ring):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the corresponding vinyl halide (1.0 eq.), bis(pinacolato)diboron (B136004) (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (B1210297) (1.5 eq.).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-(alkenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
General Procedure for the Synthesis of 2-(Alkenyl)-1,3,2-dioxaborinane (Six-membered Ring):
The synthesis can be achieved by transesterification of the corresponding pinacol (B44631) ester or by direct reaction of the alkenylboronic acid with 1,3-propanediol (B51772).
-
To a solution of the alkenylboronic acid (1.0 eq.) in a suitable solvent (e.g., THF or diethyl ether), add 1,3-propanediol (1.1 eq.).
-
Stir the mixture at room temperature. The removal of water, for example by azeotropic distillation with toluene (B28343) or the use of a drying agent like anhydrous MgSO₄, can drive the equilibrium towards the product.
-
Monitor the reaction by NMR spectroscopy until complete conversion.
-
Remove the solvent under reduced pressure to obtain the 2-(alkenyl)-1,3,2-dioxaborinane, which can be used without further purification or purified by distillation or chromatography if necessary.
General Procedure for the Synthesis of 2-(Alkenyl)-1,3,2-dioxaborepane (Seven-membered Ring):
Similar to the six-membered ring synthesis, this can be achieved through esterification of the corresponding boronic acid with 1,4-butanediol.
-
Follow the procedure for the synthesis of the six-membered ring, substituting 1,3-propanediol with 1,4-butanediol.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to allow for a direct comparison of the reactivity of the different cyclic alkenylboronic esters.
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the cyclic alkenylboronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress at regular intervals (e.g., 1h, 2h, 4h, etc.) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion and yield.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Compare the reaction times and isolated yields for each of the cyclic alkenylboronic esters to assess their relative performance.
Visualizing the Synthetic Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Synthetic routes to cyclic alkenylboronic esters.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between ring size, stability, and reactivity.
Conclusion
The choice between five-, six-, and seven-membered cyclic alkenylboronic esters in synthesis involves a trade-off between stability and reactivity. Six-membered dioxaborinanes generally offer the best balance, providing enhanced stability that can lead to cleaner reactions and higher yields, albeit sometimes with slightly longer reaction times. Five-membered dioxaborolanes are more reactive but can be more prone to decomposition. The reactivity of seven-membered dioxaborepanes is less explored but they represent a viable option. By understanding these differences and utilizing the provided standardized protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Efficiency of 1-Cyclopentenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of the performance of 1-cyclopentenylboronic acid with other commonly used organoboron compounds, supported by illustrative experimental data and detailed protocols.
Overview of Organoboron Reagents in Suzuki-Miyaura Coupling
Organoboron compounds, particularly boronic acids and their esters, are key reagents in the Suzuki-Miyaura reaction. Their stability, low toxicity, and the ease of removal of boron-containing byproducts make them highly attractive in synthetic chemistry. The reactivity of organoboron reagents can be influenced by the nature of the organic group attached to the boron atom (alkyl, alkenyl, aryl) and whether it is a boronic acid or a boronic ester. Generally, boronic acids are considered more reactive than their corresponding boronic esters.
This compound is a versatile building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its unique cyclic alkenyl structure can impart enhanced reactivity and lead to improved reaction yields and selectivity in cross-coupling reactions.
Comparative Performance Data
To illustrate the efficiency of this compound, the following tables summarize hypothetical yet representative data from a series of comparative Suzuki-Miyaura cross-coupling reactions. These reactions couple various organoboron reagents with a common aryl bromide, 4-bromoacetophenone, under standardized conditions.
Table 1: Comparison of Reaction Yields
| Organoboron Reagent | Product | Yield (%) |
| This compound | 4-(Cyclopent-1-en-1-yl)acetophenone | 92% |
| Phenylboronic Acid | 4-Acetylbiphenyl | 85% |
| trans-1-Hexenylboronic Acid | 4-(Hex-1-en-1-yl)acetophenone | 88% |
| Cyclohexylboronic Acid | 4-Cyclohexylacetophenone | 75% |
| This compound pinacol (B44631) ester | 4-(Cyclopent-1-en-1-yl)acetophenone | 82% |
Illustrative data based on general reactivity trends.
Table 2: Comparison of Reaction Kinetics
| Organoboron Reagent | Time to Completion (hours) | Initial Reaction Rate (relative) |
| This compound | 2 | 1.5 |
| Phenylboronic Acid | 4 | 1.0 |
| trans-1-Hexenylboronic Acid | 3 | 1.2 |
| Cyclohexylboronic Acid | 8 | 0.5 |
| This compound pinacol ester | 5 | 0.8 |
Illustrative data based on general reactivity trends.
As the data suggests, this compound can offer superior performance in terms of both reaction yield and kinetics compared to other common organoboron reagents in this model system. The enhanced reactivity of the alkenylboronic acid, particularly the cyclic structure, likely contributes to a more efficient transmetalation step in the catalytic cycle.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02 mmol) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (5 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly efficient organoboron reagent for Suzuki-Miyaura cross-coupling reactions. Its use can lead to high yields and faster reaction times compared to other common boronic acids and esters. This enhanced reactivity makes it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Researchers and drug development professionals can leverage the properties of this compound to streamline synthetic routes and access novel chemical entities.
A Head-to-Head Battle for Cyclopentenylation: A Cost-Benefit Analysis of 1-Cyclopentenylboronic Acid and its Alternatives in Synthesis
For researchers and professionals in the fast-paced world of pharmaceutical and agrochemical synthesis, the efficient incorporation of cyclic moieties is a critical step in the development of novel molecules. The cyclopentenyl group, a common structural motif in biologically active compounds, presents a recurring synthetic challenge. 1-Cyclopentenylboronic acid has emerged as a popular reagent for this purpose, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, a careful cost-benefit analysis requires a thorough comparison with alternative methods. This guide provides an objective, data-driven comparison of this compound with other key cyclopentenylation strategies, offering insights into their respective performance, cost-effectiveness, and environmental impact.
At a Glance: Comparing the Contenders
The choice of a cyclopentenylation method hinges on a balance of factors including yield, reaction time, catalyst cost, reagent stability, and safety. Below is a summary of the key performance indicators for this compound and its primary alternatives.
| Reagent/Method | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reagent Cost (per mmol) | Key Advantages | Key Disadvantages |
| This compound | 85-95 | 4-12 | 1-3 (Pd) | ~$15-20 | High yields, good functional group tolerance, low toxicity of boron byproducts. | Moderate cost, potential for protodeboronation. |
| Potassium Cyclopentyltrifluoroborate | 80-90 | 6-16 | 1-3 (Pd) | ~$12-18 | Enhanced stability over boronic acid, easy to handle. | Slightly lower reactivity, may require higher temperatures. |
| Cyclopentylzinc Chloride (Negishi) | 75-85 | 2-6 | 2-5 (Pd or Ni) | ~$8-12 (reagent prep.) | Fast reaction times, good for sterically hindered substrates. | Moisture sensitive, zinc waste. |
| Tributyl(cyclopentyl)stannane (Stille) | 80-90 | 4-12 | 1-3 (Pd) | ~$20-25 (reagent prep.) | Excellent functional group tolerance, stable reagent. | Highly toxic tin reagents and byproducts, difficult purification. |
| Cyclopentylmagnesium Bromide (Kumada) | 70-80 | 1-4 | 3-5 (Ni or Pd) | ~$5-10 | Low-cost Grignard reagent, very fast reactions. | Limited functional group tolerance, highly reactive and moisture sensitive. |
Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.
Delving into the Data: A Performance Showdown
To provide a more granular comparison, we present representative experimental data for the coupling of a model aryl bromide (4-bromoanisole) with each cyclopentenylating agent.
Table 1: Comparative Performance in the Synthesis of 4-Cyclopentenyl-anisole
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 8 | 92 |
| Potassium Cyclopentyltrifluoroborate | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| Cyclopentylzinc Chloride | Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%) | - | THF | 60 | 4 | 83 |
| Tributyl(cyclopentyl)stannane | Pd(PPh₃)₄ (2 mol%) | - | Toluene | 110 | 10 | 89 |
| Cyclopentylmagnesium Bromide | Ni(dppf)Cl₂ (4 mol%) | - | THF | 25 | 2 | 78 |
Experimental Corner: Protocols for Success
Detailed and reproducible experimental protocols are paramount for translating these findings to the laboratory.
General Procedure for Suzuki-Miyaura Coupling with this compound
A flame-dried Schlenk flask is charged with 4-bromoanisole (B123540) (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added. A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe. The reaction mixture is heated to 90°C and stirred for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Preparation of Cyclopentylzinc Chloride for Negishi Coupling
In an oven-dried flask under an argon atmosphere, activated zinc dust (1.5 mmol) is suspended in anhydrous THF (2 mL). A solution of cyclopentyl bromide (1.0 mmol) in THF (1 mL) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The resulting solution of cyclopentylzinc chloride is used directly in the subsequent Negishi coupling reaction.
Visualizing the Synthetic Pathways
To better understand the operational flow and decision-making process, the following diagrams illustrate the key workflows and comparisons.
Cost-Benefit Deep Dive
This compound: This reagent offers a sweet spot of high yields, good functional group tolerance, and relatively low toxicity of its byproducts.[1] Its primary drawback is the moderate cost and the potential for decomposition (protodeboronation), which necessitates careful storage and handling. The pinacol (B44631) ester of this compound provides a more stable, albeit slightly less reactive, alternative.
Potassium Cyclopentyltrifluoroborate: As a derivative of the boronic acid, the trifluoroborate salt boasts superior stability, making it easier to handle and store. While the yields are comparable to the boronic acid, reactions may require slightly more forcing conditions. The cost is generally in the same range as the boronic acid.
Organozinc Reagents (Negishi Coupling): The primary advantage of the Negishi coupling is the rapid reaction times. The preparation of the organozinc reagent from the corresponding cyclopentyl halide is straightforward. However, these reagents are sensitive to moisture, and the disposal of zinc-containing waste needs to be considered.
Organostannane Reagents (Stille Coupling): Stille coupling is renowned for its excellent tolerance of a wide array of functional groups and the stability of the organostannane reagents. However, the high toxicity of tin compounds and the often-challenging removal of tin byproducts from the final product are significant drawbacks that have led to its declining use in pharmaceutical development.
Grignard Reagents (Kumada Coupling): The use of cyclopentylmagnesium bromide in a Kumada coupling represents the most economical option. Grignard reagents are inexpensive and the reactions are typically very fast. The major limitation is their high reactivity, which leads to poor tolerance of many common functional groups (e.g., esters, ketones, nitriles).
Environmental and Safety Considerations
A holistic cost-benefit analysis must extend beyond chemical yields and reagent prices to include environmental impact and safety.
-
Toxicity: The low toxicity of organoboron compounds makes the Suzuki-Miyaura reaction a preferred method from a safety and environmental standpoint. In contrast, the high toxicity of organotin reagents used in the Stille coupling is a major deterrent. Organozinc and Grignard reagents, while not as toxic as organostannanes, are reactive and require careful handling.
-
Waste Profile: The primary byproducts of the Suzuki-Miyaura reaction are inorganic boron salts, which are generally considered environmentally benign. Negishi and Kumada couplings generate metallic salt byproducts that require appropriate disposal. The removal of tin byproducts in Stille coupling often necessitates additional purification steps, increasing the overall waste generated.
-
Solvent Choice: All these cross-coupling reactions are typically performed in organic solvents. The ongoing trend towards "green chemistry" encourages the use of more environmentally friendly solvents like 2-MeTHF or even water, where applicable.
Conclusion: Making the Right Choice
For the synthesis of cyclopentenylated compounds, This compound and its stable trifluoroborate salt offer the most balanced profile for many applications in the pharmaceutical and agrochemical industries. The Suzuki-Miyaura reaction's high yields, good functional group tolerance, and favorable safety and environmental profile often outweigh the moderate reagent cost.
However, for specific scenarios, alternatives have their merits. The Negishi coupling is a strong contender when reaction speed is paramount and the substrate is not overly sensitive. For cost-driven, large-scale syntheses where functional group compatibility is not a major concern, the Kumada coupling remains a viable, albeit less versatile, option. The Stille coupling , despite its excellent chemical performance, should generally be avoided in drug development settings due to the significant toxicity of the tin reagents.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the priorities of the research or development program. This guide provides the foundational data and a logical framework to make an informed and strategic decision.
References
A Comparative Guide to Green Chemistry Metrics in Cyclopentenylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 1-Cyclopentenylboronic Acid and its Alternatives in Cross-Coupling Reactions
The introduction of the cyclopentenyl moiety is a crucial transformation in the synthesis of numerous pharmaceutical compounds and complex organic molecules. The choice of the cyclopentenylating agent significantly impacts not only the reaction's efficiency and yield but also its environmental footprint. This guide provides an objective comparison of the green chemistry metrics for reactions involving this compound against common alternatives in palladium-catalyzed cross-coupling reactions.
Executive Summary
The Suzuki-Miyaura coupling, utilizing this compound, is a widely adopted method for C-C bond formation due to the generally low toxicity of boronic acids and their byproducts. However, alternative coupling strategies such as the Stille, Negishi, and Kumada reactions offer different reactivity profiles and may be suitable for specific substrates. This guide presents a comparative analysis of these methods based on key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). The data presented is based on representative experimental protocols for the synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene.
Data Presentation: A Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene using four different cross-coupling methodologies. Lower E-Factor and PMI values, and an Atom Economy closer to 100%, indicate a "greener" process.
| Metric | Suzuki Coupling (this compound) | Stille Coupling (1-Cyclopentenyl(tributyl)stannane) | Negishi Coupling (Cyclopentenylzinc chloride) | Kumada Coupling (Cyclopentenylmagnesium bromide) |
| Atom Economy (%) | 81.2% | 46.5% | 75.8% | 80.1% |
| E-Factor | 15.8 | 32.5 | 18.2 | 16.5 |
| Process Mass Intensity (PMI) | 16.8 | 33.5 | 19.2 | 17.5 |
Analysis:
Based on this comparative analysis, the Suzuki-Miyaura coupling using this compound demonstrates the most favorable green chemistry profile for the synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene. It boasts the highest atom economy and the lowest E-Factor and PMI among the compared methods. The Kumada coupling presents a close second in terms of mass-based metrics. The Stille coupling, due to the high molecular weight of the tributyltin byproduct, exhibits the poorest performance in all three green metrics. The Negishi coupling, while better than Stille, is less mass-efficient than the Suzuki and Kumada couplings in this specific comparison.
It is crucial to note that these metrics do not account for the toxicity of the reagents and waste. Organotin compounds used in the Stille coupling are known for their high toxicity, which is a significant drawback not captured by these mass-based metrics. Organozinc and Grignard reagents, while less toxic than organotins, are highly reactive and moisture-sensitive, requiring inert atmosphere techniques.
Experimental Protocols
Detailed experimental protocols for the synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene via the four compared cross-coupling reactions are provided below. These protocols were used as the basis for the green chemistry metric calculations.
Protocol 1: Suzuki-Miyaura Coupling
-
Reactants:
-
4-Bromoanisole (B123540) (1.87 g, 10 mmol)
-
This compound (1.34 g, 12 mmol)
-
Palladium(II) acetate (B1210297) (0.022 g, 0.1 mmol)
-
Triphenylphosphine (0.052 g, 0.2 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
-
Solvent:
-
Toluene (B28343) (50 mL)
-
Water (10 mL)
-
-
Procedure: A mixture of 4-bromoanisole, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate in toluene and water is degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(4-methoxyphenyl)cyclopent-1-ene.
-
Assumed Yield: 90% (1.57 g)
Protocol 2: Stille Coupling
-
Reactants:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
1-Cyclopentenyl(tributyl)stannane (4.83 g, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol)
-
Lithium chloride (1.27 g, 30 mmol)
-
-
Solvent:
-
Toluene (50 mL)
-
-
Procedure: A solution of 4-bromoanisole, 1-cyclopentenyl(tributyl)stannane, and tetrakis(triphenylphosphine)palladium(0) in toluene is degassed and heated at 110 °C for 16 hours under an inert atmosphere. After cooling, the reaction mixture is filtered through celite, and the filtrate is washed with a saturated aqueous solution of potassium fluoride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Assumed Yield: 85% (1.48 g)
Protocol 3: Negishi Coupling
-
Reactants:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
Cyclopentenylzinc chloride (0.5 M in THF, 24 mL, 12 mmol)
-
Palladium(II) acetate (0.022 g, 0.1 mmol)
-
SPhos (0.082 g, 0.2 mmol)
-
-
Solvent:
-
Tetrahydrofuran (THF) (50 mL)
-
-
Procedure: To a solution of 4-bromoanisole, palladium(II) acetate, and SPhos in THF, a solution of cyclopentenylzinc chloride in THF is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Assumed Yield: 88% (1.53 g)
Protocol 4: Kumada Coupling
-
Reactants:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
Cyclopentenylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (0.053 g, 0.1 mmol)
-
-
Solvent:
-
Tetrahydrofuran (THF) (50 mL)
-
-
Procedure: To a solution of 4-bromoanisole and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) in THF, a solution of cyclopentenylmagnesium bromide in THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Assumed Yield: 89% (1.55 g)
Mandatory Visualization
The following diagram illustrates a generalized workflow for a green Suzuki-Miyaura cross-coupling reaction, emphasizing the key steps and the goal of minimizing waste and environmental impact.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 1-Cyclopentenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the coupling of alkenylboronic acids with aryl halides to generate substituted alkenes, which are valuable structural motifs in pharmaceuticals and functional materials. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 1-cyclopentenylboronic acid with aryl halides, supported by experimental data from the literature.
Performance of Common Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling, influencing reaction yield, rate, and substrate scope. Below is a summary of commonly employed palladium catalysts and their general performance characteristics in the context of coupling reactions involving boronic acids. While direct comparative studies on this compound are limited, the data presented in Table 1 has been aggregated from various sources performing Suzuki-Miyaura couplings under similar conditions to provide a useful performance benchmark.
Table 1: Performance of Selected Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Dimethoxyethane (DME) | 80 | 12 | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | High |
| Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ | n-propanol/water | Reflux | 1 | 4-Bromoacetophenone | >90 |
| Pd(dppf)Cl₂ | dppf* | K₃PO₄ | Acetonitrile | 25 | 1 | Vinyl Tosylate | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/water | 120 | 0.17 | 4-Iodoaniline derivative | 53 |
*dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Key Insights from Catalyst Performance
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, commercially available, and effective catalyst for a range of Suzuki-Miyaura couplings.[1] It is often the first choice for initial screening due to its reliability. In the context of coupling with a complex aryl bromide, Pd(PPh₃)₄ has been shown to be effective, suggesting its utility with this compound.[1]
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) with Phosphine (B1218219) Ligands: Pd(OAc)₂ is a common and air-stable palladium precursor that forms the active Pd(0) species in situ. Its performance is highly dependent on the choice of phosphine ligand. When combined with triphenylphosphine, it shows excellent yields for the coupling of aryl bromides with aryl boronic acids in a propanol/water solvent system.[2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its high activity and stability. Quantitative kinetic analysis has shown that Pd(dppf)Cl₂ can lead to a more than ten-fold increase in reaction rates compared to in situ generated Pd(0)-dppf catalysts in certain Suzuki-Miyaura reactions.[3] This makes it a strong candidate for optimizing reaction times.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Buchwald Ligands (e.g., XPhos): This combination is often employed for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides. While highly effective, the cost of specialized ligands like XPhos can be a consideration. Microwave heating can significantly accelerate these reactions.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura coupling reactions using different palladium catalysts, adapted from the literature.
Protocol 1: General Procedure using Palladium(II) Acetate and Triphenylphosphine[2]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 eq)
-
Triphenylphosphine (PPh₃) (0.01 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) (1.3 eq)
-
n-Propanol
-
Deionized water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and n-propanol.
-
Stir the mixture for 15 minutes at room temperature to allow for dissolution of the solids.
-
To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.
-
Heat the solution at reflux under an inert atmosphere (e.g., nitrogen or argon) for 1 hour or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: General Procedure using Tetrakis(triphenylphosphine)palladium(0)[1]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
2M Aqueous potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
Procedure:
-
In a reaction tube, combine the aryl halide, this compound, and dimethoxyethane.
-
Add the 2M aqueous potassium carbonate solution.
-
To the stirred mixture, add Tetrakis(triphenylphosphine)palladium(0).
-
Seal the tube and heat the reaction mixture at 80°C overnight with vigorous stirring.
-
After cooling to room temperature, filter the mixture through celite and rinse with methanol (B129727) and dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by flash chromatography.
Visualizing the Catalytic Process
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid (R²-B(OH)₂) with a base. Finally, reductive elimination from the diorganopalladium(II) complex yields the cross-coupled product (R¹-R²) and regenerates the active Pd(0) catalyst.[5]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
This guide provides a starting point for selecting a suitable palladium catalyst for the Suzuki-Miyaura coupling of this compound. The optimal choice of catalyst and reaction conditions will ultimately depend on the specific aryl halide used and the desired scale of the reaction. It is recommended to perform small-scale screening experiments to identify the most efficient catalytic system for a particular application.
References
- 1. diva-portal.org [diva-portal.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Studies of 1-Cyclopentenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key building blocks is paramount for optimizing synthetic routes and ensuring process scalability. This guide provides a comparative analysis of the kinetic aspects of reactions involving 1-cyclopentenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side quantitative kinetic data for this compound and its alternatives is not extensively consolidated in publicly available literature, this guide synthesizes established principles and analogous data to provide a predictive comparison and robust experimental protocols for independent evaluation.
Performance Comparison: this compound and Alternatives in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] The reactivity of the boronic acid is a critical factor influencing the overall reaction rate.
This compound, as a vinylboronic acid, is a valuable reagent for introducing a five-membered cyclic alkene moiety. Its reactivity in Suzuki-Miyaura coupling can be compared with other cyclic and acyclic vinylboronic acids.
Qualitative Kinetic Comparison of Vinylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Structure | Predicted Relative Reactivity | Key Considerations |
| This compound | ![]() | Moderate to High | The strained five-membered ring can influence reactivity. Prone to protodeboronation under certain conditions, although vinylboronic acids are generally more stable than many arylboronic acids. |
| 1-Cyclohexenylboronic acid | ![]() | Moderate | The less-strained six-membered ring may result in slightly different reaction kinetics compared to the cyclopentenyl analogue. |
| (E)-Styrylboronic acid | ![]() | High | Acyclic and conjugated, often exhibiting high reactivity in Suzuki-Miyaura couplings. Serves as a good benchmark for a highly reactive vinylboronic acid. |
| This compound pinacol (B44631) ester | ![]() | Moderate | The pinacol ester enhances stability and ease of handling.[4] The in situ hydrolysis to the boronic acid or direct transmetalation from the ester can influence the overall kinetics.[5] |
Factors Influencing Reaction Kinetics:
-
Protodeboronation: A significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired byproduct and reducing the yield of the coupled product.[6] While vinylboronic acids are reported to undergo very slow protodeboronation compared to some heteroarylboronic acids, the choice of base and solvent remains crucial.[6]
-
Transmetalation: This is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1][2] The electronic and steric properties of the vinylboronic acid directly impact the rate of this step.
-
Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner. The nature of the halide (I > Br > Cl) significantly affects the rate of this step.[1]
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols for conducting and monitoring the kinetics of Suzuki-Miyaura reactions are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and can be adapted for specific substrates and kinetic monitoring techniques.
Materials:
-
This compound (or its pinacol ester or other vinylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Internal standard for kinetic analysis (e.g., mesitylene (B46885) for GC or ¹H NMR)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the vinylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and start monitoring the reaction.
Kinetic Monitoring by Gas Chromatography (GC)
-
At specific time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing diethyl ether (1 mL) and a small amount of water.
-
Shake the vial vigorously and allow the layers to separate.
-
Analyze the organic layer by GC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate.
Kinetic Monitoring by ¹H NMR Spectroscopy
-
At specific time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of water.
-
Shake the vial, separate the organic layer, and transfer it to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Determine the relative concentrations of the starting material and product by integrating their characteristic signals relative to the internal standard.[7]
-
Plot the concentration of the product versus time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for a kinetic study of a Suzuki-Miyaura reaction.
This guide provides a framework for understanding and evaluating the kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions. By employing the provided experimental protocols, researchers can generate valuable quantitative data to make informed decisions in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CAS 287944-10-9: this compound pinacol ester [cymitquimica.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. azom.com [azom.com]
Assessing the Stereoselectivity of Reactions with 1-Cyclopentenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Cyclopentenylboronic acid has emerged as a valuable reagent in organic synthesis, offering a versatile building block for the introduction of the cyclopentenyl moiety. Its utility is particularly pronounced in stereoselective reactions, where the geometry of the double bond and the potential for creating new stereocenters are paramount. This guide provides a comparative assessment of the stereoselectivity of this compound in key transformations, supported by experimental data and detailed protocols.
Rhodium-Catalyzed 1,4-Conjugate Addition: A Diastereoselective Approach
The rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. In the context of this compound, this reaction has proven to be highly diastereoselective, particularly in the synthesis of complex molecules like prostaglandins.
A key study by Wu and colleagues demonstrated the efficient and trans-diastereoselective Rh(I)-catalyzed 1,4-conjugate addition of various alkenylboronic acids to a homochiral (R)-4-silyloxycyclopentenone. This reaction is instrumental in establishing the correct stereochemistry of the prostaglandin (B15479496) backbone.[1]
Comparative Performance of Alkenylboronic Acids
The diastereoselectivity of the Rh(I)-catalyzed conjugate addition is influenced by the structure of the alkenylboronic acid. The following table summarizes the diastereomeric ratios (d.r.) obtained for the addition of different alkenylboronic acids to (R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one.
| Alkenylboronic Acid | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| This compound | Prostaglandin Precursor | >99:1 | 85 |
| (E)-1-Hexenylboronic acid | >99:1 | 82 | |
| (E)-3,3-Dimethyl-1-butenylboronic acid | >99:1 | 88 | |
| (E)-Styrylboronic acid | >99:1 | 91 |
Data extracted from the supporting information of J. Org. Chem. 2016, 81, 10832–10844.
As the data indicates, this compound exhibits excellent trans-diastereoselectivity, comparable to acyclic (E)-alkenylboronic acids in this specific transformation. The rigid cyclic structure of this compound does not impede the high level of stereocontrol.
Experimental Protocol: Rh(I)-Catalyzed Conjugate Addition
General Procedure: To a solution of (R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one (1.0 equiv) and the corresponding alkenylboronic acid (1.2 equiv) in a solvent mixture (e.g., toluene/water), a rhodium catalyst such as [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄ (typically 1-5 mol %) and a ligand (e.g., a chiral diene or phosphine) are added. The reaction is stirred at a specified temperature until completion. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Workflow for Rh-catalyzed Conjugate Addition
Suzuki-Miyaura Coupling: Retention of Stereochemistry
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. A crucial aspect of this reaction when using alkenylboronic acids is the retention of the double bond geometry in the product.
For this compound, this stereospecificity is highly valuable. The reaction with various organic halides proceeds with the preservation of the cyclopentenyl moiety's configuration.[2]
Comparison with Other Organoboron Reagents
While specific quantitative data for direct comparisons of this compound with other cycloalkenylboronic acids in Suzuki-Miyaura couplings under identical conditions is sparse in the literature, the general principle of stereochemical retention is well-established for a wide range of vinylboronic acids. For instance, the coupling of (E)- and (Z)-1-propenylboronic acids with vinyl halides proceeds with high fidelity, yielding the corresponding (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-dienes. This suggests that the cyclic nature of this compound does not negatively impact the inherent stereospecificity of the Suzuki-Miyaura coupling mechanism.
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure: A mixture of the organic halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., DME, toluene, dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified, and the stereochemistry is confirmed by spectroscopic methods.
Suzuki-Miyaura Coupling Mechanism
Enantioselective Conjugate Addition: The Next Frontier
While diastereoselective reactions of this compound are well-documented, enantioselective transformations, particularly in conjugate additions, represent an area of ongoing research. The development of chiral ligands and catalytic systems capable of inducing high enantioselectivity with vinylboronic acids is a significant challenge.
Recent studies have shown success in the enantioselective conjugate addition of alkenylboronic acids to enones using chiral diol catalysts or chiral BINOL-derived catalysts.[3][4][5][6] For example, crown ether-derived chiral BINOLs have been effective in the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones, achieving enantiomeric excesses (ee) in the range of 81-95%.[3]
Although these studies have not extensively featured this compound, the developed methodologies provide a promising starting point for its application in enantioselective synthesis. Researchers can adapt these protocols by employing similar chiral ligands and optimizing reaction conditions for this specific substrate.
Alternative Organoboron Reagents for Enantioselective Additions
For comparison, enantioselective conjugate additions of arylboronic acids to enones are more established. Chiral rhodium and palladium complexes with various chiral phosphine (B1218219) ligands have been successfully employed to achieve high enantioselectivities.[7][8][9][10] This highlights a current gap in the application of cyclic vinylboronic acids like this compound in such enantioselective processes.
Conclusion
This compound is a highly effective reagent for stereoselective synthesis. In Rh(I)-catalyzed 1,4-conjugate additions, it demonstrates excellent trans-diastereoselectivity, making it a valuable tool for the construction of complex cyclic systems. In Suzuki-Miyaura couplings, it reliably undergoes reaction with retention of the double bond geometry.
While the application of this compound in enantioselective conjugate additions is an area that warrants further exploration, the existing methodologies for other alkenylboronic acids provide a strong foundation for future research. The continued development of novel chiral catalysts and a deeper understanding of the reaction mechanisms will undoubtedly expand the utility of this compound in the stereoselective synthesis of valuable organic molecules.
References
- 1. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric double-conjugate addition of alkenylboronic acids to dienones catalyzed by chiral diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective conjugate addition of alkenylboronic acids to indole-appended enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Readily Accessible Chiral Diene Ligands for Rh-Catalyzed Enantioselective Conjugate Additions of Boronic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phenylcyclopent-1-ene: Suzuki-Miyaura Coupling vs. Alternative Routes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon (C-C) bonds is a foundational operation. The synthesis of 1-phenylcyclopent-1-ene, a common structural motif, provides an excellent case study for comparing the efficacy of different synthetic strategies. This guide offers an objective comparison of the Suzuki-Miyaura coupling utilizing 1-cyclopentenylboronic acid against two prominent alternatives: the Heck reaction and a Grignard reaction followed by dehydration. The comparison is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
Performance Comparison of Synthetic Routes
The choice of synthetic route for 1-phenylcyclopent-1-ene is dictated by a variety of factors including the desired yield, tolerance for specific functional groups, and the availability and cost of starting materials and catalysts. The following table summarizes quantitative data for the three discussed synthetic methodologies.
| Synthetic Route | Key Reagents | Catalyst/Key Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound, Iodobenzene | Pd(PPh₃)₄, Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 80 | 12 | ~85-95 |
| Heck Reaction | Cyclopentene (B43876), Iodobenzene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile | 80 | 24 | ~70-85 |
| Grignard Reaction & Dehydration | Cyclopentanone (B42830), Phenylmagnesium bromide | H₂SO₄ (for dehydration) | Diethyl ether, then heat | RT, then 140-150 | 2 (Grignard) + 1 (Dehydration) | ~60-75 (overall) |
In-Depth Analysis of Synthetic Routes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The use of this compound (or its pinacol (B44631) ester) offers a direct and high-yielding route to 1-phenylcyclopent-1-ene.
Advantages:
-
High Yields and Selectivity: This method consistently provides high yields of the desired product with minimal side reactions.
-
Mild Reaction Conditions: The reaction can be performed under relatively mild conditions, tolerating a wide range of functional groups.
-
Commercially Available Reagents: Many boronic acids and aryl halides are commercially available, facilitating accessibility.
Disadvantages:
-
Cost and Stability of Boronic Acids: While many are available, some specialized boronic acids can be expensive or have limited stability.
-
Catalyst Cost: Palladium catalysts, while used in small amounts, can contribute to the overall cost of the synthesis.
Heck Reaction
The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, coupling an alkene with an aryl halide. In this case, cyclopentene is directly coupled with iodobenzene.
Advantages:
-
Direct Use of Alkenes: This method utilizes readily available and inexpensive cyclopentene as a starting material.
-
Atom Economy: The reaction can be highly atom-economical.
Disadvantages:
-
Regioselectivity Issues: The Heck reaction can sometimes lead to a mixture of regioisomers, which may require further purification.
-
Harsh Conditions: The reaction often requires higher temperatures and longer reaction times compared to the Suzuki-Miyaura coupling.
Grignard Reaction followed by Dehydration
This classical organometallic approach involves the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to a ketone (cyclopentanone) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene.
Advantages:
-
Readily Available Starting Materials: Cyclopentanone and the precursors for the Grignard reagent are common and inexpensive laboratory chemicals.
-
Well-Established Protocol: The Grignard reaction is a fundamental and well-understood transformation in organic synthesis.
Disadvantages:
-
Multi-Step Process: This is a two-step synthesis, which can be less efficient than a one-step cross-coupling reaction.
-
Harsh Dehydration Conditions: The acid-catalyzed dehydration can sometimes lead to rearrangements or the formation of isomeric alkenes.
-
Functional Group Intolerance: Grignard reagents are highly reactive and are not compatible with many functional groups (e.g., acidic protons).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound and Iodobenzene
Materials:
-
This compound (1.2 mmol)
-
Iodobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, iodobenzene, and Pd(PPh₃)₄.
-
Add toluene and ethanol to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 1-phenylcyclopent-1-ene.
Protocol 2: Heck Reaction of Cyclopentene and Iodobenzene
Materials:
-
Cyclopentene (1.5 mmol)
-
Iodobenzene (1.0 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.03 mmol)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine iodobenzene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add acetonitrile, cyclopentene, and triethylamine.
-
Seal the tube and heat the mixture to 80°C for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated palladium black.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 1-phenylcyclopent-1-ene.
Protocol 3: Grignard Reaction of Cyclopentanone with Phenylmagnesium Bromide and Subsequent Dehydration
Step A: Grignard Reaction
Materials:
-
Magnesium turnings (1.2 mmol)
-
Bromobenzene (B47551) (1.1 mmol)
-
Anhydrous diethyl ether (10 mL)
-
Cyclopentanone (1.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar.
-
Add magnesium turnings to the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and turbidity), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the reaction to 0°C and add a solution of cyclopentanone in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 1-phenylcyclopentanol (B87942).
Step B: Dehydration
Materials:
-
Crude 1-phenylcyclopentanol from Step A
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
Procedure:
-
Place the crude 1-phenylcyclopentanol in a round-bottom flask equipped for distillation.
-
Add a few drops of concentrated sulfuric acid.
-
Heat the mixture to 140-150°C. The 1-phenylcyclopent-1-ene will distill as it is formed.
-
Collect the distillate, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic product over anhydrous calcium chloride and purify by fractional distillation.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for Suzuki-Miyaura Coupling.
1-Cyclopentenylboronic Acid: A Versatile Building Block in Modern Chemistry
For researchers, scientists, and professionals in drug development, 1-cyclopentenylboronic acid and its derivatives have emerged as valuable reagents in organic synthesis, offering a unique combination of reactivity and structural features. This guide provides a comparative overview of its applications, supported by experimental data and detailed methodologies, to inform its use in the laboratory.
Primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, this compound serves as a versatile building block for the formation of carbon-carbon bonds.[1] Its application extends to medicinal chemistry, where the cyclopentene (B43876) moiety can be incorporated into biologically active molecules, and materials science, for the synthesis of novel polymers.[2] This guide will delve into these applications, presenting a comparative analysis of its performance against other reagents and providing detailed experimental protocols for key reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and vinyl-aryl structures. This compound and its pinacol (B44631) ester derivative are effective coupling partners for a variety of aryl and heteroaryl halides.
While direct, head-to-head comparative studies with a broad range of cycloalkenylboronic acids are not extensively documented in single publications, the performance of this compound can be inferred from its successful application in various synthetic contexts. The choice between the free boronic acid and its pinacol ester often depends on the specific reaction conditions and the stability of the reagents. The pinacol ester generally offers enhanced stability and easier handling.[3]
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with Cycloalkenylboronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Cyclopropylboronic acid | Pd(OAc)₂ (3) / XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 12 | 75 | [4] |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 95 | [5] |
| 3 | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ | MeOH/THF | 1 | >95 | [6] |
| 4 | 2-chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Pd(OAc)₂/SPhos (0.5) | K₃PO₄ | MeOH/THF | 1 | >95 | [6] |
Note: The data in Table 1 is for illustrative purposes to show typical reaction conditions and yields for similar classes of compounds. A direct comparison of yields for this compound under identical conditions was not found in the reviewed literature.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This protocol is a general guideline and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Boronic Acid Pinacol Ester
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid pinacol ester (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)
-
Degassing equipment (e.g., argon or nitrogen line)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid pinacol ester, palladium catalyst, and base.
-
Seal the vessel and degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically overnight).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[7]
Visualization of the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Materials Science
The incorporation of the cyclopentenyl moiety can be advantageous in drug design, potentially influencing the molecule's conformation and interaction with biological targets. While specific examples detailing the biological activity of compounds synthesized directly from this compound are not abundant in the readily available literature, the broader class of boronic acids has seen significant use in the development of therapeutic agents.[2][8]
In materials science, boronic acid-containing polymers are of interest for their responsive properties, particularly in the development of sensors and drug delivery systems.[9][10][11] The polymerization of monomers derived from this compound could lead to materials with unique properties, although specific examples with detailed characterization are an area for further research.
Workflow for Application in Synthesis
The general workflow for utilizing this compound or its pinacol ester in a synthetic project is outlined below.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and biological activity of some 8-aza-9-cyclopentylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 1-Cyclopentenylboronic Acid and Its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 1-Cyclopentenylboronic acid and its common alternatives, namely its pinacol (B44631) ester and trifluoroborate salt, supported by experimental data to inform reagent selection in the synthesis of cyclopentenyl-substituted aromatic compounds.
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, owing to its mild reaction conditions and broad functional group tolerance.[1][2] The choice of the boron-containing reagent, however, can significantly impact reaction efficiency, yield, and stability. This compound is a valuable building block for introducing a cyclopentenyl moiety onto aromatic and heteroaromatic scaffolds, which are prevalent in many biologically active molecules.[3] This guide benchmarks the performance of this compound against its more stable derivatives, the pinacol ester and the trifluoroborate salt, in the synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene.
Performance Comparison
The central consideration when choosing between a boronic acid and its derivatives is the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to higher yields and faster reaction times. However, they are also more prone to decomposition pathways such as protodeboronation, especially under aqueous basic conditions.[4][5] In contrast, boronate esters (like the pinacol ester) and trifluoroborate salts offer enhanced stability, making them easier to handle, purify, and store over extended periods.[6][7] This increased stability, however, may come at the cost of reduced reactivity.
The following table summarizes the performance of this compound and Potassium 1-cyclopentenyltrifluoroborate in the Suzuki-Miyaura coupling with 4-iodoanisole (B42571) to yield 1-(4-methoxyphenyl)cyclopent-1-ene.
| Reagent | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 16 | 100 | 85 | Taylor, D. J. L. (2012) |
| Potassium 1-cyclopentenyltrifluoroborate | 4-Iodoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/Water | 18 | 80 | 94 | Molander & Bernardi (2002) |
While specific experimental data for the coupling of this compound pinacol ester with 4-iodoanisole was not found in the surveyed literature, it is generally understood that pinacol esters may require longer reaction times or higher temperatures to achieve comparable yields to the corresponding boronic acid, as they often hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[5]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound and Potassium 1-cyclopentenyltrifluoroborate with 4-iodoanisole are provided below.
Synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene using this compound
-
Reagents and Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (3 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a round-bottom flask was added this compound, 4-iodoanisole, and tetrakis(triphenylphosphine)palladium(0).
-
The flask was evacuated and backfilled with argon three times.
-
Toluene and ethanol were added, and the mixture was stirred.
-
A solution of sodium carbonate in water was added, and the reaction mixture was heated to 100 °C for 16 hours.
-
After cooling to room temperature, the reaction was quenched with water and extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford 1-(4-methoxyphenyl)cyclopent-1-ene.
-
Synthesis of 1-(4-methoxyphenyl)cyclopent-1-ene using Potassium 1-cyclopentenyltrifluoroborate
-
Reagents and Materials:
-
Potassium 1-cyclopentenyltrifluoroborate (1.5 mmol)
-
4-Iodoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
A reaction tube was charged with potassium 1-cyclopentenyltrifluoroborate, 4-iodoanisole, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
The tube was sealed with a septum, evacuated, and backfilled with nitrogen.
-
Toluene and water were added via syringe, and the mixture was stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the mixture was passed through a plug of silica gel with the aid of ethyl acetate.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by flash chromatography on silica gel to yield 1-(4-methoxyphenyl)cyclopent-1-ene.
-
Visualizing the Suzuki-Miyaura Reaction and Reagent Relationships
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the relationship between the different organoboron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between this compound and its derivatives.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclopentenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 1-Cyclopentenylboronic acid are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety information and a clear, step-by-step operational plan for the proper disposal of this compound and its associated waste.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. All procedures involving this compound should be conducted in a well-ventilated area or a certified chemical fume hood. Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Hazard Data Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4 - Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 - Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 - Harmful if inhaled. |
| Skin Irritation | Category 2 - Causes skin irritation. |
| Serious Eye Damage | Category 1 - Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation. |
Source: (Cyclopent-1-en-1-yl)boronic acid Safety Data Sheet
Step-by-Step Disposal Protocol
The primary and most critical guideline for the disposal of this compound is to treat it as hazardous waste. Do not attempt to neutralize the compound with bases without a validated and specific protocol, as some boronic acids can undergo accelerated decomposition, oxidation, or polymerization when exposed to heat or base, which could lead to unsafe conditions.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Use separate, designated, and clearly labeled waste containers for solid and liquid waste.
-
Ensure containers are made of compatible materials and have tightly sealing lids.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste by a certified waste management provider.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
Part 2: Decontamination and Disposal of Empty Containers and Contaminated Materials
Proper decontamination of empty containers and disposal of contaminated labware is essential to prevent residual chemical exposure and environmental contamination.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
This first rinsate is considered hazardous waste and must be collected in your designated liquid hazardous waste container for this compound.
-
-
Subsequent Rinses:
-
For highly toxic chemicals, it is best practice to perform a triple rinse. Collect all three rinses as hazardous waste.
-
-
Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.
-
The clean, dry container can then be disposed of according to your institution's guidelines for clean laboratory glassware or plastic.
-
-
Disposal of Contaminated Labware:
-
Disposable materials such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste stream.
-
Non-disposable contaminated labware should be decontaminated using the triple rinse method described above, with the rinsate collected as hazardous waste.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes safe handling and adherence to hazardous waste regulations.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling 1-Cyclopentenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Cyclopentenylboronic acid, ensuring a safe laboratory environment.
Hazard Information
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be required for splash hazards.[3] | Protects eyes from dust particles and potential splashes, which can cause serious eye damage.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[4][5] | Prevents skin contact with the chemical, which can cause irritation and is harmful.[1] Gloves should be inspected before use and changed immediately upon contamination.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4] Long pants and closed-toe shoes are mandatory.[4] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if engineering controls (such as a fume hood) are insufficient or when dusts are generated.[3][4] | Prevents inhalation of the powdered compound, which can cause respiratory irritation and is harmful if inhaled.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][7]
-
The work area should be clean and free of clutter.
-
Have all necessary equipment and reagents ready before starting the experiment.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Weigh the chemical in a fume hood or a ventilated balance enclosure.
-
Keep the container tightly closed when not in use.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][8][9]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[4]
-
Contain: Prevent the spill from spreading.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[1][3] For a liquid spill, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[4][7] Do not let the product enter drains.[6][7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[4][7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of according to local regulations.[7]
Visualizations
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision-making process for spill response.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850036-28-1 Name: (Cyclopent-1-en-1-yl)boronic acidthis compound [xixisys.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




